molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No.: B1683683
CAS No.: 526-55-6
M. Wt: 161.20 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tryptophol (Indole-3-ethanol) is an aromatic alcohol with the molecular formula C 10 H 11 NO and a molecular weight of 161.20 g·mol -1 . It is a natural compound produced by various microorganisms, including gut microbiota and the yeast Saccharomyces cerevisiae , and can also be found in plants, wine, and beer . This metabolite is a key player in research due to its diverse biological activities and its role as a ligand for the Aryl Hydrocarbon Receptor (AHR), a critical transcription factor in immune regulation . In biomedical research, this compound is valued for its significant immunomodulatory and anti-inflammatory properties. A 2025 study demonstrated that a this compound-containing emulgel ameliorated psoriasis-like symptoms in a mouse model by suppressing pro-inflammatory cytokines such as IL-17A and IL-23, and inhibiting the JAK2/STAT3 signaling pathway . Its role extends to metabolic research, where tryptophan-derived metabolites like this compound are investigated for their potential to influence insulin sensitivity and glucose metabolism, particularly through AHR and Pregnane X Receptor (PXR) activation . Furthermore, this compound serves as a quorum-sensing molecule in yeast and trypanosomal parasites, facilitating cell-to-cell communication and modulating host immune responses . It is also known for its sleep-inducing effects in animal models . Beyond its natural functions, this compound is an important precursor in the chemical and enzymatic synthesis of various pharmaceuticals, including drugs from the triptan family used to treat migraines . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBOMCVGYCRMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060173
Record name 1H-Indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid
Record name Tryptophol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18464
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

526-55-6
Record name Tryptophol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-ethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-indol-3-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRYPTOPHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

59 °C
Record name Tryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Discovery and history of Tryptophol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tryptophol: From Discovery to Modern Applications

Abstract

This compound (2-(1H-indol-3-yl)ethan-1-ol), a seemingly simple aromatic alcohol, has a rich and complex history intertwined with the foundations of biochemistry and microbiology. First identified as a product of yeast metabolism, its roles have expanded dramatically, revealing it to be a crucial signaling molecule in a vast range of biological systems. This guide provides a comprehensive overview of this compound, beginning with its initial discovery and tracing its journey through the elucidation of its biosynthetic and chemical synthesis pathways. We will explore its multifaceted biological functions, from regulating microbial communities through quorum sensing to its physiological effects on sleep and the immune system in mammals. Finally, this document details the analytical methodologies required for its robust detection and quantification, offering a complete technical resource for researchers, scientists, and professionals in drug development.

The Genesis of this compound: A Historical Perspective

The story of this compound begins not with the molecule itself, but with its precursor, the essential amino acid tryptophan. The isolation of tryptophan in the early 20th century by Sir Frederick Hopkins and Sydney W. Cole was a landmark achievement that paved the way for understanding protein composition and metabolism.[1]

It was the German chemist Felix Ehrlich who, in 1912, first described this compound.[2][3] Ehrlich's pioneering work demonstrated that yeast, when fermenting amino acids, would cleave off carbon dioxide and replace the amino group with a hydroxyl group.[2][4] Through this metabolic process, which became known as the Ehrlich pathway , tryptophan was shown to give rise to this compound.[2][5] This discovery was foundational, establishing a key metabolic route for amino acid degradation in microorganisms and identifying a novel bioactive indole.

The first chemical synthesis of this compound was achieved by Jackson in 1930, utilizing a Bouveault-Blanc reduction of indole-3-acetic acid esters.[3] This provided a crucial alternative to fermentation for obtaining the compound, enabling further study of its chemical and biological properties.[3] Subsequent advancements, such as the use of lithium aluminum hydride by Elderfield and Fischer, further refined the synthetic accessibility of this compound and its derivatives.[3]

Synthesis Pathways: Biological and Chemical Routes

The production of this compound can be achieved through both natural biosynthetic processes and targeted chemical synthesis, each with distinct advantages and applications.

Biosynthesis: The Ehrlich Pathway

The primary natural route for this compound production is the Ehrlich pathway, a catabolic process for amino acids found in various fungi, bacteria, and plants.[5][6][7] The pathway begins with the essential amino acid L-tryptophan.

Experimental Protocol: Conceptual Steps of the Ehrlich Pathway

  • Transamination: L-tryptophan is first converted to indole-3-pyruvic acid (IPY). This step is catalyzed by an aminotransferase enzyme, which transfers the amino group from tryptophan to an α-keto acid acceptor (like α-ketoglutarate).[5]

  • Decarboxylation: The indole-3-pyruvic acid is then decarboxylated by a decarboxylase enzyme (e.g., indolepyruvate decarboxylase) to form indole-3-acetaldehyde (IAC).[2][5] This step releases a molecule of carbon dioxide.

  • Reduction: Finally, indole-3-acetaldehyde is reduced to this compound by an alcohol dehydrogenase, which utilizes a reducing equivalent such as NADH.[2][5]

This pathway is not only central to this compound formation in yeast like Saccharomyces cerevisiae during fermentation but is also leveraged in metabolic engineering to produce this compound from renewable resources like glucose.[2][6][7]

Ehrlich_Pathway tryptophan L-Tryptophan ipy Indole-3-Pyruvic Acid tryptophan->ipy Transamination (Aminotransferase) iac Indole-3-Acetaldehyde ipy->iac Decarboxylation (Decarboxylase) This compound This compound iac->this compound Reduction (Alcohol Dehydrogenase)

Caption: The Ehrlich pathway for this compound biosynthesis.

Chemical Synthesis

While biosynthesis offers a "green" production method, industrial-scale synthesis of this compound and its derivatives often relies on chemical methods for their efficiency and scalability.[6][7] The classical Fischer indole synthesis is a cornerstone of this approach.

A common industrial method involves the reaction of phenylhydrazine hydrochloride with 2,3-dihydrofuran.[5] For laboratory preparations, a robust method is the reduction of an indole-3-glyoxylyl derivative.

Experimental Protocol: Laboratory Synthesis of this compound

  • Reaction Setup: A suspension of sodium borohydride in a suitable solvent like diglyme is prepared in a reaction vessel under cooling.[8]

  • Addition of Precursor: 3-Indolylglyoxylyl chloride is added cautiously in small portions to the stirred suspension. The highly reactive acid chloride is reduced by the hydride reagent.[8]

  • Heating and Reaction: The mixture is heated (e.g., to 95-100°C) for several hours to drive the reduction to completion.[8]

  • Workup and Extraction: After cooling, the reaction is quenched with water and acidified. The product, this compound, is extracted into an organic solvent such as dichloroethane.[8]

  • Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by distillation under reduced pressure followed by crystallization from a solvent like toluene, to yield pure, white crystalline this compound.[8]

Chemical_Synthesis start Reactants: 3-Indolylglyoxylyl Chloride Sodium Borohydride Solvent (Diglyme) reaction Reduction Reaction (Heating) start->reaction workup Aqueous Workup & Acidification reaction->workup extraction Solvent Extraction (Dichloroethane) workup->extraction purification Distillation & Crystallization extraction->purification product Pure this compound purification->product

Caption: A generalized workflow for chemical synthesis of this compound.

The Multifaceted Biological Roles of this compound

This compound's influence extends across kingdoms, acting as a signaling molecule, a metabolic byproduct with physiological effects, and a plant growth regulator.

Quorum Sensing and Microbial Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression based on population density.[9][10] this compound is a well-established QS molecule, particularly in fungi.

  • In Yeast (S. cerevisiae): this compound regulates key morphological transitions, such as filamentation and biofilm formation, allowing the yeast population to adapt to environmental stresses and nutrient availability.[2][11]

  • In Pathogenic Fungi (Candida albicans): It acts as an autoantibiotic and influences the yeast-to-hyphae transition, a critical step in its pathogenicity.[2][12]

  • Inter-kingdom Signaling: Metabolites from probiotic yeasts, such as this compound acetate, have been shown to disrupt QS pathways in pathogenic bacteria like Vibrio cholerae, inhibiting their biofilm formation and virulence.[13] This highlights this compound's role in the complex chemical dialogues within microbial ecosystems.

Neurological and Physiological Effects in Mammals

In mammals, this compound is recognized for its distinct physiological activities, primarily its soporific, or sleep-inducing, effects.[2][14]

  • Sleep Induction: this compound and its derivatives can induce a sleep-like state, suggesting they may play a role in physiological sleep mechanisms, potentially as functional analogs to serotonin or melatonin.[2][15]

  • African Trypanosomiasis (Sleeping Sickness): The parasite Trypanosoma brucei produces this compound in the host's bloodstream.[2] This remotely formed this compound readily crosses the blood-brain barrier and is believed to contribute to the characteristic somnolence of the disease.[14][16]

  • Alcohol Metabolism: this compound is formed in the liver as a side effect of disulfiram treatment, a drug used to treat alcoholism.[2] Its formation after ethanol ingestion has also linked it to studies on alcoholism.[2]

Plant Growth and Metabolism

This compound functions as an auxin-like substance, promoting plant growth.[2] It is metabolized by plants into various conjugates, such as this compound glucoside and galactoside, which may serve to stabilize auxin levels within the plant.[17][18]

Immunomodulation via the Aryl Hydrocarbon Receptor (AhR)

This compound is an indole metabolite that can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for mediating host-microbiota interactions.[16][19] Activation of AhR by microbial metabolites like this compound can modulate host immune responses, potentially exerting anti-inflammatory effects.[19]

Biological ActivityOrganism(s)Key Effect(s)
Quorum Sensing Saccharomyces cerevisiae, Candida albicansRegulates filamentation, biofilm formation, and morphogenesis.[2][11][12]
Sleep Induction Humans, MiceInduces a transient, sleep-like state.[2][15]
Pathogenesis Trypanosoma bruceiContributes to the somnolence of sleeping sickness.[2][19]
Plant Growth Cucumber, various plantsActs as a growth promoter (auxinic action).[2][17]
Immunomodulation Mammals (via gut microbiota)Activates the Aryl Hydrocarbon Receptor (AhR), modulating immune responses.[16][19]

Analytical Methodologies for this compound

Accurate detection and quantification of this compound in complex matrices like wine, culture media, or biological fluids are essential for research. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

HPLC with Fluorescence Detection

Due to the indole ring's natural fluorescence, HPLC coupled with a fluorescence detector (HPLC-FLD) provides excellent sensitivity and selectivity for this compound analysis.[20]

Experimental Protocol: General HPLC-FLD Analysis

  • Sample Preparation:

    • Liquid Samples (e.g., Wine, Culture Supernatant): Samples are typically centrifuged and filtered (e.g., through a 0.22 µm filter) to remove particulates.

    • Solid-Phase Extraction (SPE): For complex matrices or trace-level analysis, an SPE step using a polystyrene-based polymer column can be employed to clean up the sample and concentrate the analytes.[20]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium phosphate/citric acid) and an organic solvent (e.g., acetonitrile) is typical.[21]

    • Injection: A defined volume of the prepared sample is injected into the HPLC system.

  • Fluorescence Detection:

    • The detector is set to excitation and emission wavelengths characteristic of indole compounds. A common setting is an excitation wavelength (λex) of ~280 nm and an emission wavelength (λem) of ~340 nm.[21]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Analytical_Workflow sample Complex Sample (e.g., Wine, Plasma) prep Sample Preparation (Filtration / SPE) sample->prep hplc HPLC Separation (Reversed-Phase C18) prep->hplc detection Fluorescence Detection (λex=280nm, λem=340nm) hplc->detection data Data Analysis (Peak Integration & Quantification) detection->data result This compound Concentration data->result

Caption: Typical analytical workflow for this compound quantification.

Other methods such as HPLC with electrochemical detection, spectrophotometry, and capillary electrophoresis have also been developed for the analysis of this compound and related indole metabolites.[21][22]

Conclusion and Future Directions

From its discovery as a metabolic byproduct of yeast to its recognition as a pivotal signaling molecule, this compound has proven to be a compound of significant scientific interest. Its roles as a quorum sensing molecule, a neuromodulator, a plant hormone, and an immunomodulator underscore its versatility and importance across biological kingdoms. The continued development of both biosynthetic and chemical production methods, coupled with sensitive analytical techniques, will further unlock its potential. Future research will likely focus on harnessing this compound and its derivatives for therapeutic applications—from developing novel anti-infective agents that disrupt quorum sensing to creating new immunomodulatory drugs that target the AhR pathway. Its journey is a testament to how the study of a single molecule can yield profound insights into the chemical language of life.

References

Tryptophol: A Comprehensive Guide to its Natural Sources, Biosynthesis, and Analysis in Plants and Microbes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophol (Indole-3-ethanol), an aromatic alcohol derived from the amino acid tryptophan, is a molecule of significant interest due to its diverse biological activities, ranging from quorum sensing in microbes to its role as a phytohormone precursor in plants and its sleep-inducing effects in mammals.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant and microbial kingdoms. We will delve into the core biosynthetic pathways, detail robust methodologies for its extraction and quantification, and explore its physiological significance, offering a critical resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Significance of this compound

This compound is a secondary metabolite produced by a wide array of organisms, including plants, bacteria, fungi, and even marine sponges.[1][2] Its molecular structure, featuring an indole core with a hydroxyethyl side chain, positions it as a key player in various biological signaling and metabolic networks. In the microbial world, it functions as a quorum-sensing molecule (QSM), allowing unicellular organisms to regulate gene expression and collective behaviors such as morphogenesis and biofilm formation in response to population density.[3][4] In plants, it is an integral part of the auxin metabolic network, influencing growth and defense responses.[5][6] For drug development professionals, its known hypnotic effects, analogous to serotonin and melatonin, present a compelling starting point for novel therapeutic agents.[1] This guide aims to synthesize the current knowledge on this compound, providing a foundational understanding of its origins and the technical means to study it.

The Universal Blueprint: this compound Biosynthesis

The production of this compound across different biological kingdoms follows a conserved metabolic route originating from the essential aromatic amino acid, L-tryptophan. This process is fundamentally a two-part journey, beginning with the synthesis of tryptophan itself and culminating in its conversion to this compound via the Ehrlich pathway.

The Shikimate Pathway: Gateway to Aromatic Compounds

The ultimate precursors for this compound are derived from central carbon metabolism. The shikimate pathway, a seven-step metabolic route found in bacteria, fungi, algae, and plants, but absent in mammals, is responsible for the biosynthesis of all aromatic amino acids.[7][8] The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[8] Through a series of enzymatic reactions, this leads to the critical branch-point intermediate, chorismate.[7][9] Chorismate is then converted through several more steps into L-tryptophan.[9]

The Ehrlich Pathway: Tryptophan's Transformation to this compound

First described by Felix Ehrlich in 1912, this pathway details how yeast metabolizes amino acids into higher alcohols, also known as fusel alcohols.[1][10] The conversion of L-tryptophan to this compound proceeds through three key enzymatic steps:[1]

  • Transamination: L-tryptophan is deaminated by an aminotransferase to form indole-3-pyruvic acid (IPA).

  • Decarboxylation: IPA is then decarboxylated by an indolepyruvate decarboxylase to yield indole-3-acetaldehyde (IAAld).

  • Reduction: Finally, IAAld is reduced by an alcohol dehydrogenase to produce the final product, this compound.

This pathway is not exclusive to yeast and represents the primary route for this compound biosynthesis in many organisms.[1]

This compound Biosynthesis Pathway cluster_0 Shikimate Pathway cluster_1 Tryptophan Synthesis cluster_2 Ehrlich Pathway PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate 7 Steps E4P Erythrose-4-Phosphate (E4P) E4P->Chorismate 7 Steps Tryptophan L-Tryptophan Chorismate->Tryptophan Multi-step (e.g., Trp1-5 enzymes) IPA Indole-3-Pyruvic Acid (IPA) Tryptophan->IPA Transamination (Aminotransferase) IAAld Indole-3-Acetaldehyde (IAAld) IPA->IAAld Decarboxylation (Indolepyruvate Decarboxylase) This compound This compound IAAld->this compound Reduction (Alcohol Dehydrogenase)

Caption: General biosynthetic route from central metabolites to this compound.

Microbial Sources of this compound

Microorganisms, particularly fungi, are prolific producers of this compound, where it plays a critical role in cell-to-cell communication.

Fungal Production

Yeast (Saccharomyces cerevisiae): As a secondary product of ethanol fermentation, this compound is commonly found in wine and beer.[1] Its production is a natural consequence of yeast metabolizing tryptophan present in grape musts or malt.[10][11] Research has shown that supplementing fermentation media with tryptophan can significantly increase this compound yields.[10][12] For instance, S. cerevisiae Strain 96581 has been shown to produce up to 129 mg/kg of this compound in beer fermentation when supplemented with its precursor amino acid.[10] This highlights the potential for strain selection and metabolic engineering to optimize production.[13][14]

Pathogenic Fungi (Candida albicans): this compound was identified as an "autoantibiotic" produced by the dimorphic fungus Candida albicans.[1][15] It acts as a quorum-sensing molecule that influences the fungus's morphology, a key factor in its pathogenicity.[3][4] The production of this compound, along with other aromatic alcohols like tyrosol and phenylethanol, is regulated by environmental conditions such as pH, oxygen levels, and the availability of amino acids.[16][17]

Other Fungi: Species of Rhizoctonia are also known for their ability to efficiently convert tryptophan to this compound and the related plant hormone indole-3-acetic acid (IAA).[1] The plant pathogen Fusarium graminearum also utilizes multiple metabolic pathways to produce this compound from tryptophan.[18]

Fungal SpeciesTypical EnvironmentReported this compound ConcentrationKey Influencing Factors
Saccharomyces cerevisiaeWine/Beer Fermentation231-266 mg/L (with Trp supplementation)[12]Tryptophan availability, nitrogen sources[11][12]
Saccharomyces cerevisiae 96581Beer FermentationUp to 129 mg/kg (with Trp supplementation)[10]Tryptophan availability
Candida albicansHuman MicrobiomeVaries (µg/mL range)pH, oxygen levels, amino acid availability[16][17]
Bacterial Production

While fungi are the most studied microbial producers, bacteria also synthesize this compound, often as part of the broader tryptophan metabolic network that includes the production of the plant hormone IAA.[2][19] Many plant-associated bacteria produce auxins to modulate host plant growth, and this compound can be an intermediate or a side product of these pathways.[20][21] Gut microbes in mammals can also produce this compound from dietary tryptophan, where it may play a role in host-microbe interactions and immune regulation.[22][23]

This compound in the Plant Kingdom

In plants, this compound is deeply intertwined with the metabolism of tryptophan and the biosynthesis of auxin (IAA), the master regulator of plant growth and development.

Natural Occurrence and Metabolism

This compound has been identified in various plant tissues, including the needles and seeds of Scots Pine (Pinus sylvestris).[1] Plants can metabolize this compound into various conjugates. For example, the unicellular alga Euglena gracilis converts exogenous this compound into this compound galactoside and other esters.[1] Higher plants readily form this compound glucoside.[24] This metabolic conversion suggests a mechanism for storing or deactivating this compound and its related compounds.

Role in Plant Physiology and Defense

The biosynthesis of this compound is closely linked to the main auxin production pathway, which converts tryptophan to indole-3-pyruvic acid (IPA) and then to IAA.[25] The reduction of the intermediate indole-3-acetaldehyde can lead to this compound, suggesting a potential regulatory crosstalk between the two molecules.

Furthermore, tryptophan-derived secondary metabolites are crucial for plant defense.[5] In rice (Oryza sativa), metabolites like serotonin, which are synthesized from tryptophan, accumulate at infection sites and contribute to physical defense against pathogens like Bipolaris oryzae.[5][26] Given their shared precursor, it is plausible that this compound and its derivatives also play a role in this chemical defense arsenal, a hypothesis supported by studies in Arabidopsis where tryptophan-derived metabolites are required for antifungal defense.[6][27]

Methodologies for this compound Isolation and Analysis

Accurate quantification of this compound from complex biological matrices is essential for research and development. This requires robust protocols for extraction, purification, and analysis.

Experimental Workflow: From Sample to Data

The general workflow involves liberating this compound from the sample matrix, cleaning up the extract to remove interfering compounds, and quantifying the target analyte using a sensitive analytical technique.

This compound Analysis Workflow Sample Biological Sample (e.g., Culture Broth, Plant Tissue) Homogenization Homogenization / Lysis (for solid samples) Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate, Dichloromethane) Homogenization->Extraction Cleanup Purification / Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis Analytical Quantification (e.g., HPLC-FLD, LC-MS) Concentration->Analysis Data Data Analysis (Quantification vs. Standard Curve) Analysis->Data

Caption: Standard experimental workflow for this compound analysis.

Protocol 1: Extraction from Microbial Culture (Yeast Fermentation)

Rationale: This protocol uses liquid-liquid extraction with a moderately polar solvent (ethyl acetate) to efficiently partition this compound from the aqueous culture medium. The choice of solvent is critical to maximize recovery while minimizing the co-extraction of highly polar or non-polar contaminants.

Methodology:

  • Cell Removal: Centrifuge 10 mL of fermentation broth at 4,000 x g for 15 minutes to pellet the yeast cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean glass tube.

  • Solvent Extraction: Add 10 mL of ethyl acetate to the supernatant. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Organic Phase Collection: Using a glass pipette, carefully transfer the upper organic (ethyl acetate) layer to a new tube.

  • Repeat Extraction: Repeat steps 3-5 twice more on the remaining aqueous phase, pooling the organic extracts to maximize yield.

  • Drying and Concentration: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase used for HPLC analysis (e.g., 50:50 methanol:water). Filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Analysis by HPLC with Fluorescence Detection (HPLC-FLD)

Rationale: this compound contains an indole ring, which is naturally fluorescent. This property allows for highly sensitive and selective detection using a fluorescence detector (FLD), a significant advantage over standard UV detection, especially in complex matrices like wine or plant extracts.[28] Reversed-phase HPLC is used to separate this compound from other components based on its hydrophobicity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a binary pump, an autosampler, and a fluorescence detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with 20% B, hold for 2 min; ramp to 90% B over 10 min; hold for 2 min; return to 20% B over 1 min and equilibrate for 5 min. (Note: Gradient must be optimized for specific sample types).

  • Fluorescence Detection: Set the detector wavelengths to an excitation of 280 nm and an emission of 340 nm .[29] These settings provide optimal sensitivity for the indole moiety.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the reconstitution solvent.

  • Quantification: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared samples and quantify the this compound concentration by interpolating their peak areas from the standard curve. Alternative methods like LC-MS can provide even greater specificity and sensitivity.[30]

Future Directions and Applications

The widespread presence and multifaceted activities of this compound open up numerous avenues for research and commercial application.

  • Drug Development: this compound's sleep-inducing properties make it and its derivatives attractive candidates for the development of novel hypnotics and sedatives.[1][23] Its anti-inflammatory and immunomodulatory effects also warrant further investigation.[23]

  • Metabolic Engineering: With the establishment of its biosynthetic pathways, microorganisms like S. cerevisiae are being engineered to overproduce this compound.[13] Fed-batch fermentation of engineered yeast has already achieved titers of over 1 g/L, a ~650-fold improvement over the wild-type strain, demonstrating the feasibility of industrial-scale green production.[13][14]

  • Agriculture: As a molecule related to auxins, this compound could be explored for its potential to promote plant growth or enhance plant defense mechanisms, contributing to sustainable agriculture.[31]

  • Food Science: In fermented beverages like wine, this compound contributes to the overall flavor and aroma profile.[11][32] Understanding its formation can help winemakers and brewers better control the sensory characteristics of their products.

Conclusion

This compound is a deceptively simple molecule with a profound and widespread impact across the biological world. From orchestrating collective behavior in microbial communities to influencing growth and defense in plants, its roles are both diverse and fundamental. Synthesized from tryptophan via the conserved Ehrlich pathway, it is readily found in a variety of natural sources. The robust analytical methods detailed in this guide provide the necessary tools for researchers to accurately detect and quantify this fascinating compound. As metabolic engineering techniques advance, the potential to harness this compound for applications in medicine, agriculture, and biotechnology is becoming increasingly tangible, making it a molecule of enduring scientific and commercial interest.

References

Tryptophol biosynthesis pathway from tryptophan

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tryptophol Biosynthesis Pathway from Tryptophan

Abstract

This compound (indole-3-ethanol) is a significant aromatic alcohol derived from the essential amino acid L-tryptophan. It functions as a quorum-sensing molecule in various microorganisms, influences plant growth, and serves as a precursor for the synthesis of pharmaceutically valuable compounds.[1] Understanding its biosynthesis is critical for applications ranging from microbial fermentation for green chemical production to the development of novel therapeutics. This guide provides a comprehensive technical overview of the primary and alternative enzymatic pathways for this compound synthesis from tryptophan, details the key enzymes and their mechanisms, outlines regulatory aspects, and provides a validated experimental protocol for its quantification.

Introduction: The Significance of this compound

This compound is a metabolite found in a wide array of organisms, including fungi, bacteria, plants, and marine sponges.[1][2] In microorganisms like the yeast Saccharomyces cerevisiae, it acts as a quorum-sensing (QS) molecule, facilitating cell-to-cell communication that can regulate population density, biofilm formation, and virulence.[2][3] Its role as an autoantibiotic in Candida albicans and its impact on the host immune response during parasitic infections highlight its biomedical relevance.[2] Furthermore, in the pharmaceutical industry, the this compound scaffold is a valuable starting point for synthesizing complex molecules, including drugs for treating glaucoma, cancer, and inflammatory diseases.[1] Given the environmental and economic drawbacks of chemical synthesis, there is a growing impetus to harness and engineer microbial fermentation pathways for the sustainable production of this compound.[1][4]

Core Biosynthetic Pathways from L-Tryptophan

The conversion of L-tryptophan to this compound is primarily accomplished via two distinct, yet interconnected, metabolic routes: the Ehrlich pathway and the Tryptamine pathway.

The Ehrlich Pathway: The Canonical Route

The Ehrlich pathway, first described by Felix Ehrlich in 1912, is the most well-characterized route for this compound production, particularly in yeast.[2][5] This pathway is a three-step enzymatic cascade that catabolizes aromatic amino acids into their corresponding fusel alcohols.[1]

  • Transamination of L-Tryptophan: The pathway initiates with the reversible transfer of an amino group from L-tryptophan to an α-keto acid acceptor, most commonly α-ketoglutarate. This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent Tryptophan Aminotransferase (TA) or a less specific Aromatic Amino Acid Aminotransferase (AAA).[6][7] The product of this step is the pivotal intermediate, indole-3-pyruvic acid (IPyA) .[6][8]

  • Decarboxylation of Indole-3-Pyruvic Acid: IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld) . This irreversible step is catalyzed by Indole-3-Pyruvate Decarboxylase (IPDC) , a key enzyme that channels the metabolite toward aldehyde formation.[2][7][9]

  • Reduction of Indole-3-Acetaldehyde: In the final step, IAAld is reduced to This compound . This reaction is catalyzed by Alcohol Dehydrogenase (ADH) , which utilizes NADH or NADPH as a cofactor.[2][10] This step is a branch point, as IAAld can alternatively be oxidized by an aldehyde dehydrogenase to form the plant hormone indole-3-acetic acid (IAA).[11][12]

The Tryptamine Pathway: An Alternative Route

An alternative pathway involves the direct decarboxylation of tryptophan as the initial step. This route is prominent in certain bacteria and plants and leads to the formation of the biogenic amine tryptamine.[10][13]

  • Decarboxylation of L-Tryptophan: L-tryptophan is directly converted to tryptamine by the enzyme Tryptophan Decarboxylase (TDC) , another PLP-dependent enzyme.[13][14]

  • Oxidation of Tryptamine: Tryptamine is then oxidatively deaminated to form indole-3-acetaldehyde (IAAld) . This conversion is typically catalyzed by a Monoamine Oxidase (MAO) .[10][15]

  • Reduction to this compound: As in the Ehrlich pathway, the resulting IAAld is subsequently reduced to this compound by an Alcohol Dehydrogenase (ADH) .[10]

Pathway Visualization

The following diagram illustrates the convergence of the Ehrlich and Tryptamine pathways on the central intermediate, indole-3-acetaldehyde, leading to the synthesis of this compound.

Tryptophol_Biosynthesis cluster_0 Ehrlich Pathway cluster_1 Tryptamine Pathway trp L-Tryptophan ipya Indole-3-Pyruvic Acid (IPyA) trp->ipya Tryptophan Aminotransferase (TAA) tam Tryptamine trp->tam Tryptophan Decarboxylase (TDC) iaald Indole-3-Acetaldehyde (IAAld) ipya->iaald Indole-3-Pyruvate Decarboxylase (IPDC) tol This compound iaald->tol Alcohol Dehydrogenase (ADH) iaa Indole-3-Acetic Acid (IAA) iaald->iaa Aldehyde Dehydrogenase (ALDH) tam->iaald Monoamine Oxidase (MAO) mid1 mid2

Caption: Core biosynthesis pathways from L-Tryptophan to this compound.

Key Enzymes and Quantitative Data

The efficiency of this compound synthesis is governed by the activity and substrate affinity of the enzymes involved. While extensive kinetic data for every enzyme in every organism is not available, the following table summarizes the key enzymatic steps.

EnzymeEC NumberSubstrate(s)Product(s)Pathway
Tryptophan Aminotransferase 2.6.1.27L-Tryptophan, α-ketoglutarateIndole-3-pyruvic acid, L-glutamateEhrlich
Indole-3-Pyruvate Decarboxylase 4.1.1.74Indole-3-pyruvic acidIndole-3-acetaldehyde, CO₂Ehrlich
Tryptophan Decarboxylase 4.1.1.28L-TryptophanTryptamine, CO₂Tryptamine
Monoamine Oxidase 1.4.3.4Tryptamine, H₂O, O₂Indole-3-acetaldehyde, NH₃, H₂O₂Tryptamine
Alcohol Dehydrogenase 1.1.1.1Indole-3-acetaldehyde, NADH/NADPHThis compound, NAD⁺/NADP⁺Common
Aldehyde Dehydrogenase 1.2.1.3Indole-3-acetaldehyde, NAD⁺, H₂OIndole-3-acetic acid, NADH, H⁺Competing

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the genetic and metabolic levels. In microorganisms, the synthesis of L-tryptophan itself is an energetically expensive process, controlled by feedback inhibition and transcriptional repression of the trp operon.[16][17] The availability of tryptophan is therefore a primary rate-limiting factor.

Furthermore, the expression of genes within the Ehrlich pathway can be influenced by the concentration of amino acids in the environment.[1] The final step is a critical regulatory node, where the partitioning of the intermediate indole-3-acetaldehyde between alcohol dehydrogenase (leading to this compound) and aldehyde dehydrogenase (leading to indole-3-acetic acid) determines the final product ratio. The relative activities and cofactor availability (NADH/NAD⁺ ratio) for these competing enzymes are decisive.[1][9]

Experimental Protocol: Quantification of this compound from Microbial Culture

This protocol provides a robust method for the extraction and quantification of this compound from a yeast or bacterial culture supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[18][19]

Materials and Reagents
  • Microbial culture (e.g., Saccharomyces cerevisiae)

  • This compound analytical standard (≥98% purity)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sodium sulfate (anhydrous)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

  • HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a fluorescence detector.

Step-by-Step Methodology
  • Sample Collection:

    • Aseptically collect 20 mL of microbial culture into a 50 mL centrifuge tube.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the cells.

    • Carefully transfer the supernatant to a new 50 mL tube.

  • Liquid-Liquid Extraction:

    • Add an equal volume (20 mL) of ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

    • Carefully collect the upper organic (ethyl acetate) layer using a glass pipette and transfer it to a clean round-bottom flask.

    • Repeat the extraction process on the aqueous layer with another 20 mL of ethyl acetate to maximize recovery. Pool the organic layers.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the pooled organic phase to remove any residual water. Swirl gently and let it sit for 5 minutes.

    • Decant the dried organic extract into a new round-bottom flask.

    • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Sample Reconstitution and Filtration:

    • Reconstitute the dried extract in 1.0 mL of mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex for 30 seconds to dissolve the residue completely.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation wavelength (λex) = 280 nm, Emission wavelength (λem) = 360 nm.[18]

  • Quantification:

    • Prepare a standard curve by making serial dilutions of the this compound analytical standard (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the mobile phase.

    • Run the standards on the HPLC under the same conditions as the samples.

    • Plot the peak area versus concentration to generate a linear regression curve.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Conclusion and Future Directions

The biosynthesis of this compound from tryptophan is a fundamental metabolic process with significant implications for microbial ecology, plant biology, and biotechnology. The Ehrlich and Tryptamine pathways represent the core routes, with their activities regulated by precursor availability and the competitive balance of enzymes at key branch points. A detailed understanding of these pathways, their enzymes, and their regulation is essential for the rational engineering of microorganisms for high-titer production of this compound and its valuable derivatives.[1] Future research will likely focus on discovering novel enzymes with improved kinetics, resolving regulatory bottlenecks in engineered strains, and further elucidating the complex role of this compound in inter-kingdom signaling.

References

Tryptophol: A Technical Guide to its Role in Sleep Induction for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tryptophol, an Endogenous Neuromodulator with Soporific Potential

This compound (Indole-3-ethanol) is an aromatic alcohol that has garnered interest within the scientific community for its sleep-inducing properties.[1][2] It is naturally occurring and can be found in a variety of sources, including as a secondary product of ethanol fermentation in wine and beer, and as a metabolite in organisms such as the fungus Candida albicans and the parasite Trypanosoma brucei.[1] Beyond its effects on sleep, this compound is recognized as a quorum-sensing molecule in microorganisms, enabling cell-to-cell communication.[3] This guide provides an in-depth technical overview of this compound, focusing on its biosynthesis, metabolism, and the current understanding of its role in promoting sleep, tailored for researchers and professionals in drug development.

Biosynthesis and Metabolism: The Ehrlich Pathway and Tryptophan Connection

This compound is a downstream metabolite of the essential amino acid L-tryptophan.[4][5] The primary route of its formation is the Ehrlich pathway, a metabolic sequence that converts amino acids to their corresponding higher alcohols.[1][4][6]

The biosynthesis of this compound from tryptophan proceeds through the following key enzymatic steps:

  • Transamination: Tryptophan is first converted to indole-3-pyruvic acid.

  • Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde.

  • Reduction: Finally, indole-3-acetaldehyde is reduced by alcohol dehydrogenase to yield this compound.[1]

This pathway is significant as it connects this compound to the broader tryptophan metabolic network, which includes the synthesis of the well-characterized sleep-regulating molecules, serotonin and melatonin.[7][8][9]

Pharmacokinetics and Brain Penetration

A critical characteristic of any centrally acting agent is its ability to cross the blood-brain barrier. This compound is a highly lipophilic compound, a property that facilitates its rapid distribution into the brain and other tissues.[2][10] Studies have shown that its distribution is correlated with relative blood flow and that it is readily taken up by the brain from circulation.[2][10] The metabolism of this compound can be influenced by other substances; for instance, ethanol has been shown to inhibit its conversion to indole-3-acetic acid, thereby potentially potentiating its sleep-inducing effects.[1]

Mechanism of Action in Sleep Induction: Unraveling the Direct and Indirect Pathways

While it is established that this compound induces sleep, its precise molecular mechanism of action remains an active area of investigation.[1][2] The current understanding points to both potential indirect and direct mechanisms.

Indirect Mechanism via the Serotonin-Melatonin Pathway

Given that this compound is a metabolite of L-tryptophan, its soporific effects may be, in part, linked to the established roles of tryptophan's other derivatives, serotonin and melatonin, in sleep regulation. L-tryptophan supplementation is known to increase the levels of these neurotransmitters in the brain, leading to a decrease in sleep latency.[7][11][12] It is plausible that this compound may act synergistically with this pathway or that its presence influences the metabolic flux of tryptophan towards sleep-promoting compounds.

Hypothesized Direct CNS Targets

A more direct mechanism would involve this compound interacting with specific receptors in the central nervous system that are involved in sleep-wake regulation. Prime candidates for such interactions would include:

  • GABAA Receptors: These are the primary inhibitory neurotransmitters in the brain and the target of many hypnotic drugs. While direct binding studies with this compound are lacking, the structural similarity of this compound to other CNS-active molecules suggests this as a potential area for investigation.

  • Melatonin Receptors (MT1 and MT2): As this compound is structurally related to melatonin, it is conceivable that it could act as an agonist at these receptors, which are known to be involved in regulating circadian rhythms and promoting sleep.

Further research, including receptor binding assays and electrophysiological studies, is necessary to elucidate the direct molecular targets of this compound in the brain.

Preclinical Evidence for Soporific Effects

Preclinical studies, primarily in rodent models, have provided the foundational evidence for this compound's sleep-inducing effects. These studies typically involve the administration of this compound followed by the monitoring of sleep parameters.

In Vivo Studies

Animal models are crucial for characterizing the physiological effects of potential hypnotic agents. In the case of this compound, in vivo studies would aim to quantify its effects on sleep architecture, including:

  • Sleep Latency: The time it takes to fall asleep.

  • Sleep Duration: The total amount of time spent asleep.

  • Sleep Stages: The effects on non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

In Vitro Studies

To dissect the molecular mechanisms of this compound, a variety of in vitro assays can be employed. These cell-based and biochemical assays are essential for identifying and characterizing the direct interactions of this compound with its molecular targets. Key in vitro approaches would include:

  • Receptor Binding Assays: To determine if this compound binds to specific CNS receptors, such as GABAA or melatonin receptors, and to quantify its binding affinity.

  • Cell-Based Functional Assays: To assess the functional consequences of this compound binding to a receptor, for example, by measuring changes in intracellular signaling pathways or ion channel activity in neuronal cell lines.

Experimental Protocols: Methodologies for Assessing this compound's Soporific Effects

For researchers aiming to investigate the sleep-inducing properties of this compound, the following detailed protocols provide a framework for in vivo and in vitro assessment.

Protocol 1: In Vivo Assessment of this compound's Soporific Effects in a Murine Model

This protocol describes a method to evaluate the effects of this compound on sleep parameters in mice using electroencephalography (EEG) and electromyography (EMG).

1. Animal Model and Housing:

  • Use adult male C57BL/6J mice, a common inbred strain for sleep studies.
  • House mice individually in a temperature- and humidity-controlled environment with a 12-hour light/12-hour dark cycle. Provide ad libitum access to food and water.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthetize mice with isoflurane.
  • Surgically implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
  • Implant flexible wire electrodes into the nuchal muscles for EMG recording.
  • Allow a recovery period of at least one week post-surgery.

3. This compound Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80).
  • Administer this compound via intraperitoneal (IP) injection at the beginning of the light phase (the typical sleep period for mice).
  • Include a vehicle-only control group and a positive control group (e.g., a known hypnotic like diazepam).

4. Data Acquisition and Analysis:

  • Record EEG and EMG signals continuously for at least 6 hours post-injection.
  • Manually or automatically score the recordings in 10-second epochs into wakefulness, NREM sleep, and REM sleep based on standard criteria.
  • Calculate key sleep parameters: sleep latency, total sleep time for NREM and REM, and the number and duration of sleep/wake bouts.

Protocol 2: In Vitro GABAA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine if this compound can displace a known ligand from the GABAA receptor.

1. Preparation of Brain Membranes:

  • Homogenize whole brains from rats or mice in a buffered sucrose solution.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the membrane pellet multiple times to remove endogenous GABA.

2. Binding Assay:

  • In a 96-well plate, combine the brain membrane preparation, a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol), and varying concentrations of this compound.
  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).
  • Incubate the plate to allow the binding to reach equilibrium.

3. Detection and Analysis:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
  • Wash the filters to remove non-specifically bound radioactivity.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the specific binding at each concentration of this compound and determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that displaces 50% of the radioligand.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of L-Tryptophan (Illustrative for this compound Research)

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t1/2)Variable (dose-dependent)HumanOral/Intravenous[13]
Clearance (CL)SaturableHumanOral[13]
Volume of Distribution (Vd)SaturableHumanOral[13]

Table 2: Effects of L-Tryptophan on Sleep Parameters in Humans with Mild Insomnia (Illustrative for this compound Research)

TreatmentDoseEffect on Sleep LatencyEffect on Total WakefulnessReference
L-Tryptophan≥ 1 gDecreaseDecrease[8][11]

Potential for Therapeutic Development and Future Directions

This compound presents an intriguing profile for a potential novel hypnotic agent. Its natural origin, rapid brain penetration, and known sleep-inducing effects in preclinical models are all favorable characteristics. However, significant research is required before it can be considered for clinical development.

Key areas for future research include:

  • Elucidation of the Molecular Mechanism: A thorough investigation of this compound's direct molecular targets is paramount. This will involve comprehensive receptor screening and functional assays.

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: A complete characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship for sleep induction, is necessary.

  • Safety and Toxicology: Rigorous safety and toxicology studies are required to assess any potential adverse effects.

  • Clinical Trials: Should preclinical data be promising, well-designed, placebo-controlled clinical trials will be needed to evaluate the efficacy and safety of this compound in humans with insomnia.[4][6]

Conclusion

This compound is a naturally occurring, brain-penetrant molecule with demonstrated sleep-inducing properties in preclinical models. Its biosynthesis from L-tryptophan places it within a well-established metabolic pathway of sleep-regulating compounds. While the precise molecular mechanism of its soporific action is yet to be fully elucidated, it holds promise as a lead compound for the development of novel hypnotic therapies. Further in-depth research into its pharmacology, safety, and efficacy is warranted to unlock its full therapeutic potential.

Visualizations

This compound Biosynthesis via the Ehrlich Pathway

Tryptophol_Biosynthesis Tryptophan L-Tryptophan IPyA Indole-3-Pyruvic Acid Tryptophan->IPyA Transamination IAAld Indole-3-Acetaldehyde IPyA->IAAld Decarboxylation This compound This compound IAAld->this compound Reduction (Alcohol Dehydrogenase)

Caption: The Ehrlich pathway for the biosynthesis of this compound from L-tryptophan.

Hypothesized Mechanisms of this compound-Induced Sleep

Tryptophol_Mechanism cluster_indirect Indirect Pathway cluster_direct Direct Pathway (Hypothesized) Tryptophan L-Tryptophan Serotonin Serotonin Tryptophan->Serotonin This compound This compound Tryptophol_Metabolite Tryptophol_Metabolite Melatonin Melatonin Serotonin->Melatonin Sleep_Regulation Sleep Regulation Melatonin->Sleep_Regulation Modulates Sleep-Wake Cycle This compound->Sleep_Regulation Induces Sleep GABA_R GABAA Receptors This compound->GABA_R Direct Binding? Melatonin_R Melatonin Receptors This compound->Melatonin_R Direct Binding? Tryptophan_Metabolite This compound is a metabolite of Tryptophan

Caption: Hypothesized indirect and direct pathways for this compound-induced sleep.

References

Tryptophol: A Key Quorum Sensing Molecule Orchestrating Yeast Morphogenesis and Behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond a Simple Messenger

In the intricate world of microbial communication, the language of chemical signals dictates survival, adaptation, and pathogenesis. Among these signals, quorum sensing (QS) molecules stand out as pivotal regulators of collective behavior. For decades, our understanding of QS was largely shaped by bacterial paradigms. However, the fungal kingdom, particularly yeasts, possesses its own sophisticated chemical lexicon. This guide delves into the core of one such critical dialogue, mediated by the aromatic alcohol tryptophol. More than just a metabolic byproduct of tryptophan, this compound is a potent quorum sensing molecule that orchestrates a fascinating array of physiological responses in yeasts like Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the underlying science but also actionable experimental frameworks to explore and exploit this signaling system.

Section 1: The this compound Signaling Axis - Biosynthesis and Perception

At the heart of this compound-mediated quorum sensing lies the elegant and highly regulated conversion of the amino acid L-tryptophan into this signaling molecule. This process is intrinsically linked to the cell's metabolic state and population density.

The Ehrlich Pathway: The Engine of this compound Production

The primary route for this compound synthesis in Saccharomyces cerevisiae is the Ehrlich pathway, a catabolic route for amino acids.[1][2] The production of this compound is a clear indicator of a high-density yeast population, where it accumulates in the environment, signaling a "quorum" has been reached.[3]

The biosynthesis of this compound from L-tryptophan is a three-step enzymatic cascade:

  • Transamination: The process is initiated by the removal of the amino group from L-tryptophan, converting it to indole-3-pyruvate. This reaction is catalyzed by aromatic amino acid aminotransferases I and II, encoded by the genes ARO8 and ARO9, respectively.[1]

  • Decarboxylation: Indole-3-pyruvate is then decarboxylated to form indole-3-acetaldehyde. This crucial step is primarily mediated by a decarboxylase encoded by the ARO10 gene.[1]

  • Reduction: Finally, indole-3-acetaldehyde is reduced to this compound by alcohol dehydrogenases (encoded by various ADH genes).[1]

The expression of key genes in this pathway, notably ARO9 and ARO10, is upregulated as cell density increases, creating a direct link between population size and the output of the this compound signal.[3]

Tryptophol_Biosynthesis L-Tryptophan L-Tryptophan Indole-3-pyruvate Indole-3-pyruvate L-Tryptophan->Indole-3-pyruvate ARO8, ARO9 (Aminotransferases) Indole-3-acetaldehyde Indole-3-acetaldehyde Indole-3-pyruvate->Indole-3-acetaldehyde ARO10 (Decarboxylase) This compound This compound Indole-3-acetaldehyde->this compound ADH (Alcohol Dehydrogenase)

This compound Biosynthesis via the Ehrlich Pathway.
The Morphogenetic Switch: this compound's Impact on Yeast Physiology

Once secreted, this compound acts as an autostimulatory molecule, influencing the morphology and behavior of the yeast population, particularly under conditions of nitrogen starvation.[2] The most prominent effect is the induction of a dimorphic switch from a unicellular yeast form to a filamentous or pseudohyphal growth form.[2][4] This morphological transition is a foraging strategy, allowing the yeast colony to explore its environment for nutrients.

The signaling cascade initiated by this compound converges on the upregulation of the FLO11 gene.[2] FLO11 encodes a cell-surface flocculin that is essential for cell-cell adhesion, filamentation, and biofilm formation.[5] The induction of FLO11 expression by this compound is mediated through the Protein Kinase A (PKA) signaling pathway, specifically requiring the Tpk2p kinase subunit.[2]

Furthermore, a positive feedback loop exists where this compound activates the transcription factor Aro80p, which in turn enhances the expression of ARO9 and ARO10, thus amplifying the production of this compound.[3] This autoregulatory circuit ensures a robust and coordinated response to changes in cell density and nutrient availability.

Tryptophol_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Tryptophol_ext This compound Tryptophol_int This compound Tryptophol_ext->Tryptophol_int Uptake PKA_pathway PKA Pathway (Tpk2p-dependent) Tryptophol_int->PKA_pathway Aro80p Aro80p (Transcription Factor) Tryptophol_int->Aro80p Activates FLO11_expression FLO11 Expression PKA_pathway->FLO11_expression Filamentation Filamentous Growth FLO11_expression->Filamentation ARO_genes ARO9, ARO10 Expression Aro80p->ARO_genes Induces ARO_genes->Tryptophol_ext Positive Feedback

This compound Signaling Cascade in Yeast.

Section 2: Experimental Frameworks for Studying this compound-Mediated Quorum Sensing

To facilitate research in this area, this section provides detailed, step-by-step methodologies for the key experiments required to investigate this compound's role in yeast quorum sensing.

Quantification of this compound from Yeast Cultures

Accurate quantification of this compound in culture supernatants is fundamental to understanding its production dynamics. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Workflow:

Tryptophol_Quantification_Workflow A Yeast Culture Growth (e.g., in SD medium) B Centrifugation to Pellet Cells A->B C Collection of Supernatant B->C D Filter Sterilization of Supernatant (0.22 µm filter) C->D E HPLC Analysis D->E F Data Analysis (Quantification against standard curve) E->F

Workflow for this compound Quantification.

Detailed Protocol:

  • Yeast Culture and Sample Preparation:

    • Grow yeast cells in an appropriate medium (e.g., Synthetic Dextrose (SD) medium with necessary supplements) to the desired cell density or growth phase.

    • Harvest the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter-sterilize it using a 0.22 µm syringe filter to remove any remaining cells.

    • For long-term storage, samples can be kept at -20°C.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector is suitable.

    • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 5 mM sodium acetate) and an organic solvent (e.g., acetonitrile) is effective. A typical mobile phase could be 92:8 (v/v) sodium acetate:acetonitrile.[6]

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: this compound can be detected by UV absorbance at approximately 280 nm. For higher sensitivity, fluorescence detection can be employed with excitation at ~280 nm and emission at ~350 nm.[7]

    • Injection Volume: 20-50 µL of the filtered supernatant.

    • Standard Curve: Prepare a series of this compound standards of known concentrations in the same medium as the yeast culture to generate a standard curve for accurate quantification.

Morphogenesis (Filamentation) Assay

This assay is designed to visually and quantitatively assess the effect of this compound on yeast filamentation.

Detailed Protocol:

  • Media Preparation:

    • Prepare a low-nitrogen medium to induce filamentation. A common choice is SLAD (Synthetic Low Ammonia Dextrose) medium (0.17% yeast nitrogen base without amino acids and ammonium sulfate, 2% glucose, and 50 µM ammonium sulfate).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol).

  • Assay Setup:

    • Grow a yeast pre-culture overnight in a rich medium like YPD.

    • Wash the cells twice with sterile water to remove any residual medium.

    • Resuspend the cells in the low-nitrogen medium to a specific OD600 (e.g., 0.1).

    • In a multi-well plate, add the cell suspension to wells containing different concentrations of this compound (and a vehicle control, e.g., ethanol).

    • Incubate the plate at 30°C for 24-72 hours.

  • Microscopy and Quantification:

    • Observe the cells under a microscope at regular intervals.

    • Capture images of the cells in each condition.

    • Quantify filamentation by measuring the length of the filaments or by using a scoring system. For a more quantitative approach, software like ImageJ can be used to measure filament lengths.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to measure the changes in the expression of target genes in response to this compound.

Experimental Workflow:

qRT_PCR_Workflow A Yeast Culture Treatment (with and without this compound) B Total RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis (Reverse Transcription) C->D E qRT-PCR with Gene-Specific Primers D->E F Data Analysis (e.g., ΔΔCt method) E->F

Workflow for Gene Expression Analysis by qRT-PCR.

Detailed Protocol:

  • Yeast Culture and Treatment:

    • Grow yeast cells to mid-log phase in an appropriate medium.

    • Treat the cultures with the desired concentration of this compound or a vehicle control for a specific duration (e.g., 1-3 hours).

    • Harvest the cells by centrifugation.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the yeast pellets using a standard method such as hot acid phenol extraction or a commercial kit.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers for your target genes (FLO11, ARO9, ARO10) and a reference gene (e.g., ACT1).

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples.

Table 1: Quantitative Data on this compound in Yeast

ParameterOrganismConditionValueReference
This compound ConcentrationS. cerevisiaeHigh cell density cultureUp to 1.93 mg/L[8]
This compound ProductionEngineered S. cerevisiaeFed-batch fermentationUp to 1.04 g/L[9]
Effect on GrowthH. uvarum1000 mg/L this compoundIncreased generation time[8]
FLO11 ExpressionS. cerevisiaeThis compound treatmentInduction[2]

Section 3: this compound in Drug Development - A Double-Edged Sword

The role of this compound extends beyond the confines of yeast-yeast communication. Its presence and activity have significant implications for inter-kingdom interactions and potential therapeutic applications.

This compound as an Antifungal Target

Given that this compound signaling is crucial for morphogenesis in pathogenic yeasts like C. albicans, the pathway represents a potential target for novel antifungal therapies.[10] Inhibiting this compound biosynthesis or its downstream signaling could prevent the switch to the more invasive and virulent hyphal form, thereby attenuating the pathogenicity of the fungus.

This compound as an Antifungal Agent

Paradoxically, while it promotes filamentation in S. cerevisiae, this compound has been shown to inhibit filamentation and biofilm formation in C. albicans.[2] This species-specific activity highlights the nuanced roles of quorum sensing molecules in different fungal contexts. Moreover, this compound itself has demonstrated direct antifungal activity against a range of pathogenic fungi, including Scedosporium apiospermum.[4] This suggests that this compound or its derivatives could be developed as novel antifungal drugs. Recent studies have explored the formulation of this compound into emulgels for topical application against subcutaneous fungal infections.[4]

Cytotoxicity and Genotoxicity Considerations

A critical aspect of drug development is the evaluation of a compound's safety profile. Studies have investigated the cytotoxicity and genotoxicity of this compound. In vitro studies on human white blood cells have indicated that this compound can induce cytotoxic, cytostatic, and genotoxic effects, primarily at higher concentrations.[11][12] These effects may be mediated by the formation of reactive metabolites.[11] Further research is necessary to fully elucidate the toxicological profile of this compound and to determine a therapeutic window for its potential use as an antifungal agent.

Section 4: Future Perspectives and Unanswered Questions

The study of this compound as a quorum sensing molecule in yeast is a vibrant and evolving field. While significant progress has been made, several key questions remain:

  • Receptor Identification: The specific receptor(s) for this compound in yeast have yet to be definitively identified. Uncovering these receptors will be a major breakthrough in understanding the signal transduction pathway.

  • Inter-Kingdom Signaling: How does this compound mediate communication between yeasts and other microorganisms, such as bacteria, in complex microbial communities?

  • Therapeutic Potential: Can the antifungal properties of this compound be optimized through medicinal chemistry to develop potent and safe new drugs? Conversely, can inhibitors of the this compound signaling pathway be developed as anti-virulence agents?

The continued exploration of these questions will undoubtedly deepen our understanding of fungal biology and open new avenues for the development of novel therapeutics to combat fungal diseases.

References

The Multifaceted Biological Activities of Tryptophol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tryptophol, An Endogenous Molecule with Expansive Therapeutic Potential

This compound (Indole-3-ethanol), a structurally simple aromatic alcohol, is an endogenous metabolite of the amino acid tryptophan found across a wide range of species, including plants, fungi, bacteria, and animals.[1][2][3] While initially identified for its role in microbial communication as a quorum-sensing molecule, a growing body of evidence has illuminated its diverse and potent biological activities.[3][4] Structural modifications of the core this compound scaffold have given rise to a plethora of derivatives with enhanced and varied pharmacological profiles, positioning them as promising candidates for therapeutic development.[1][2] This technical guide provides an in-depth exploration of the key biological activities of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Tumor Proliferation and Survival

The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound derivatives have emerged as a significant class of anticancer agents.[5][6] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action: p53 Activation and Apoptosis Induction

A key anticancer mechanism of certain this compound derivatives is the activation of the tumor suppressor protein p53.[7] The p53 pathway is often inactivated in human cancers, making its reactivation a highly sought-after therapeutic strategy. For instance, the (R)-tryptophanol-derived bicyclic lactam, SYNAP, has been identified as a selective p53 activator.[7] SYNAP exerts its antiproliferative effects in a p53-dependent manner by inhibiting the interaction of p53 with its negative regulators, MDM2 and MDMX. This leads to p53-dependent cell cycle arrest and apoptosis.[7]

This compound itself has been shown to induce apoptosis, or programmed cell death, in cancer cells through the cleavage of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.[3][8]

Below is a simplified representation of the p53 activation pathway leading to apoptosis, a key mechanism for some this compound derivatives.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_effects Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 MDM2->p53 inhibits p53->MDM2 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Tryptophol_Derivative This compound Derivative (e.g., SYNAP) Tryptophol_Derivative->MDM2 inhibits

Caption: p53 activation by a this compound derivative.

Quantitative Data: Antiproliferative Activity of this compound Derivatives

The anticancer efficacy of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for a broad range of this compound derivatives are dispersed throughout the literature, Table 1 summarizes the activity of some representative indole derivatives to illustrate their potency.

Derivative ClassCell LineActivity (IC50)Reference
Indole-ChalconeMDA-MB-231 (Breast)13-19 µmol/L[6]
3-Amino-1H-7-azaindoleHeLa (Cervical)3.7 µmol/L[6]
3-Amino-1H-7-azaindoleHepG2 (Liver)8.0 µmol/L[6]
Benzimidazole-indoleVarious50 nmol/L (average)[5][6]
(R)-tryptophanol-derived bicyclic lactam (SYNAP)HCT116 (Colon)p53-dependent growth inhibition[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SGC7901 gastric cancer or HeLa cervical carcinoma cells) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the purple solution at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders, cardiovascular diseases, and cancer. This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB Signaling

A central mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound acetate and tyrosol acetate, metabolites secreted by the probiotic yeast Kluyveromyces marxianus, have been shown to attenuate hyperinflammation by downregulating TLR4, IL-1R, and TNFR signaling pathways, all of which converge on NF-κB activation.[10] These compounds were also found to increase the expression of A20, a ubiquitin-editing enzyme that is a key negative regulator of NF-κB signaling.[10]

The workflow below illustrates the inhibition of the NF-κB pathway by this compound derivatives.

nfkb_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates Tryptophol_Acetate This compound Acetate A20 A20 Tryptophol_Acetate->A20 induces A20->Signaling_Cascade inhibits

Caption: Inhibition of NF-κB signaling by this compound acetate.

Experimental Evidence
  • This compound and tyrosol have been shown to reduce the production of monocyte chemoattractant protein-1 (MCP-1), a pro-inflammatory chemokine, in 3T3-L1 murine adipocytes in a dose-dependent manner.[8][11][12]

  • This compound acetate and tyrosol acetate significantly attenuated the levels of pro-inflammatory cytokines IL-6, IL-1α, IL-1β, and TNF-α in lipopolysaccharide (LPS)-induced hyperinflammation models.[10]

  • A this compound-containing emulgel was found to reduce the severity of skin inflammation in a mouse model of imiquimod-induced psoriasis by suppressing the expression of TNFα, IL-1, and IL-6.[13]

Antimicrobial Activity: Combating Pathogenic Microbes

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic fungi and bacteria.[3] This activity is particularly relevant in the context of rising antimicrobial resistance.

Mechanism of Action: Quorum Sensing and Biofilm Inhibition

One of the key antimicrobial mechanisms of this compound is its role as a quorum-sensing molecule.[4] Quorum sensing is a cell-to-cell communication process that allows bacteria and fungi to coordinate gene expression based on population density. This compound can interfere with these signaling pathways, thereby inhibiting crucial processes for pathogenicity such as biofilm formation and morphogenesis.[4]

For example, this compound has been shown to inhibit the growth and biofilm formation of the pathogenic fungus Candida albicans.[4][14] this compound acetate has also demonstrated quorum-sensing blocking activity in pathogenic bacteria like Vibrio cholerae.[13]

The following diagram illustrates the general workflow for determining the antimicrobial efficacy of a compound.

mic_workflow Start Start: Prepare Bacterial/Fungal Inoculum Serial_Dilution Prepare Serial Dilutions of This compound Derivative Start->Serial_Dilution Inoculation Inoculate Microplate Wells with Microbe and Compound Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC End End MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Data: Antifungal Spectrum

A this compound-containing emulgel at a concentration of 1000 µM was shown to inhibit the growth of 30 different species of human pathogenic fungi in vitro.[14]

Neuroprotective and Other Activities

Beyond their anticancer, anti-inflammatory, and antimicrobial properties, this compound and its derivatives have shown potential in the realm of neuroscience and as modulators of other physiological processes.

Neuroprotective Effects

The indole structure is a common feature in many neuroactive compounds. Indole-3-carbinol and its derivatives have been investigated for their neuroprotective effects, partly through the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative stress.[15] These compounds can also exhibit brain-derived neurotrophic factor (BDNF) mimetic activity, promoting neuronal survival and plasticity.[15] Neuroprotective agents often exert their effects through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms, which are also characteristic of this compound derivatives.[16]

Sleep-Inducing Properties

This compound has been identified as a sleep-inducing molecule.[17][18] It is formed in the liver after treatment with disulfiram and by the parasite in trypanosomal sleeping sickness, where it is thought to contribute to the characteristic somnolence.[18] Studies have shown that this compound rapidly distributes to the brain, which could account for its hypnotic effects.[18]

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and promising class of bioactive compounds with a wide array of therapeutic applications. Their ability to modulate fundamental cellular processes such as apoptosis, inflammation, and microbial communication underscores their potential in the development of novel drugs for cancer, inflammatory diseases, and infectious diseases. The neuroactive properties of these compounds also open up exciting avenues for research into treatments for neurodegenerative disorders and sleep disturbances.

Future research should focus on synthesizing and screening novel this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular targets and signaling pathways will be crucial for their rational design and clinical translation. The journey from this fascinating endogenous molecule to a new generation of therapeutics is a compelling prospect for the field of drug discovery.

References

Tryptophol metabolism in humans and other organisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tryptophol Metabolism Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (indole-3-ethanol) is an alcohol derivative of the essential amino acid L-tryptophan, produced across a wide range of biological systems, from microbes to mammals. Initially identified as a byproduct of yeast fermentation, its roles have expanded to encompass a fascinating array of biological activities, including quorum sensing in fungi, neuromodulation in humans, and immunomodulation via the aryl hydrocarbon receptor (AhR).[1][2] Its presence is also implicated in the pathophysiology of human diseases such as African trypanosomiasis and is linked to ethanol metabolism.[1] This guide provides a comprehensive technical overview of the biosynthesis, metabolic fate, and multifaceted physiological functions of this compound. We will explore the core enzymatic pathways, delve into its organism-specific roles, and present validated methodologies for its analysis and for engineering its production, offering a foundational resource for researchers aiming to exploit this molecule in therapeutic and biotechnological applications.

Introduction to this compound

This compound (IUPAC name: 2-(1H-indol-3-yl)ethan-1-ol) is an aromatic alcohol with the chemical formula C₁₀H₁₁NO.[1] It is a secondary metabolite derived from L-tryptophan catabolism and is found in diverse natural sources, including fermented beverages like wine and beer, fungi such as Candida albicans, marine sponges, and plants like Pinus sylvestris.[1] While structurally simple, this compound exhibits significant biological pleiotropy. In microorganisms, it functions as a quorum-sensing molecule, enabling cell-to-cell communication that can regulate virulence and biofilm formation.[1][2][3] In humans, it is recognized for its sleep-inducing properties and its ability to modulate immune responses.[1][2] The molecule's synthesis and degradation are intrinsically linked to central tryptophan metabolism, positioning it at a critical intersection of pathways that govern neurological function, immunity, and host-microbiome interactions.[4][5]

Biosynthesis of this compound: The Ehrlich Pathway and Its Precursors

The primary route for this compound biosynthesis in most organisms is the Ehrlich pathway, a catabolic sequence that converts aromatic amino acids into their corresponding fusel alcohols.[6][7]

The Central Role of L-Tryptophan

L-tryptophan, an essential amino acid for humans, is the direct precursor to this compound. The availability of free tryptophan is a critical rate-limiting factor for its synthesis. Tryptophan itself is synthesized via the multi-step shikimate pathway, which converts phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) into chorismate, a common precursor for all aromatic amino acids.[6][8]

The Ehrlich Pathway: A Step-by-Step Enzymatic Conversion

The conversion of L-tryptophan to this compound proceeds through a conserved three-step enzymatic cascade:

  • Transamination: The pathway begins with the removal of the amino group from L-tryptophan, catalyzed by an aromatic amino acid aminotransferase (ArAT). This reaction yields indole-3-pyruvic acid (IPYA).[1][9] The choice of this initial step is crucial as it diverts tryptophan away from other major metabolic fates, such as the serotonin or kynurenine pathways in mammals.[4][10]

  • Decarboxylation: Indole-3-pyruvic acid is then decarboxylated by a pyruvate decarboxylase enzyme to form indole-3-acetaldehyde (IAld).[1] This step is irreversible and commits the carbon skeleton to the final reduction step.

  • Reduction: Finally, indole-3-acetaldehyde is reduced to this compound by an alcohol dehydrogenase (ADH), typically using NADH as a cofactor.[1] This final conversion is analogous to the final step of ethanol fermentation.

This entire pathway is particularly active in the yeast Saccharomyces cerevisiae, which is why this compound is a common congener in fermented products.[1][6]

This compound Biosynthesis cluster_shikimate Upstream Shikimate Pathway cluster_tryptophan L-Tryptophan Pathway cluster_ehrlich Ehrlich Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose-4-Phosphate E4P->Chorismate Tryptophan L-Tryptophan Chorismate->Tryptophan Multiple Steps (Trp Synthase, etc.) IPYA Indole-3-Pyruvic Acid Tryptophan->IPYA Aromatic Amino Acid Aminotransferase (ArAT) IAld Indole-3-Acetaldehyde IPYA->IAld Pyruvate Decarboxylase This compound This compound IAld->this compound Alcohol Dehydrogenase (ADH) AhR Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound AhR_complex AhR Complex (AhR, HSP90, etc.) This compound->AhR_complex Binding & Activation AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change HSP90 Dissociation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_activated->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene Target Gene (e.g., Cyp1a1, IL-22) XRE->Gene Transcription Activation mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., Barrier function, Immune regulation) mRNA->Protein Translation Metabolic Engineering Workflow A 1. Pathway Analysis & Host Selection (e.g., S. cerevisiae with native Ehrlich pathway) B 2. Target Identification - Upregulate shikimate & Trp pathways - Upregulate Ehrlich pathway enzymes - Downregulate competing pathways A->B C 3. Genetic Modification (e.g., CRISPR/Cas9, gene overexpression) B->C D 4. Strain Cultivation & Fermentation (e.g., Fed-batch fermentation) C->D E 5. Analytical Validation (HPLC to quantify this compound titer) D->E F 6. Iterative Optimization (Analyze metabolic flux, identify new bottlenecks) E->F Data informs next cycle F->B Re-design

References

The Enigmatic Role of Tryptophol in Plant Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Auxin Shadow

For decades, the narrative of indole-containing compounds in plant biology has been overwhelmingly dominated by auxin, specifically indole-3-acetic acid (IAA). This phytohormone, a master regulator of plant growth and development, has cast a long shadow over its metabolic relatives. Among these is tryptophol (indole-3-ethanol), a molecule often relegated to the status of a mere intermediate in the tryptophan-dependent biosynthesis of IAA. However, a closer examination of the available evidence suggests a more nuanced and potentially independent role for this compound in the intricate web of plant life. This guide aims to step out of the auxin shadow and provide a comprehensive technical overview of this compound's biosynthesis, metabolism, and physiological effects, offering researchers and drug development professionals a foundational understanding of this intriguing molecule. We will delve into the causality of experimental designs, provide robust protocols, and explore the current frontiers of this compound research, thereby presenting a self-validating system of inquiry into its functions.

The Biosynthetic and Metabolic Landscape of this compound

This compound's presence in plants is intrinsically linked to the metabolism of the essential amino acid L-tryptophan. Tryptophan serves as the central precursor for a vast array of secondary metabolites crucial for plant health and defense, including auxins and indoleamines.[1][2]

Biosynthesis from Tryptophan

The primary route for this compound synthesis in plants is through the tryptophan-dependent IAA biosynthesis pathway, specifically a pathway analogous to the Ehrlich pathway found in yeast.[3][4] This multi-step process begins with the deamination of tryptophan to form indole-3-pyruvate (IPA).[3] Subsequently, IPA is decarboxylated to yield indole-3-acetaldehyde (IAAId).[5] In the final step, alcohol dehydrogenases reduce IAAId to this compound.[3] It is this same intermediate, IAAId, that can be oxidized to form IAA, highlighting the pivotal position of this compound's immediate precursor.

The conversion of tryptophan to IAA and/or this compound has been efficiently demonstrated in some plant-associated fungi, such as those from the genus Rhizoctonia, suggesting a role for microbial synthesis of this compound in the rhizosphere.[6][7]

Tryptophol_Biosynthesis Tryptophan Tryptophan IPA Indole-3-pyruvate Tryptophan->IPA Tryptophan Aminotransferase IAAId Indole-3-acetaldehyde IPA->IAAId IPA Decarboxylase This compound This compound IAAId->this compound Alcohol Dehydrogenase (Reduction) IAA Indole-3-acetic Acid (Auxin) IAAId->IAA Aldehyde Oxidase (Oxidation)

Caption: Tryptophan-dependent biosynthesis of this compound and IAA.

Metabolism of this compound in Planta

When exogenously supplied to plants, this compound is not metabolically inert. Studies have shown that a wide range of plant species, from bacteria and algae to vascular plants, can metabolize this compound into several compounds.[8] The most prominent of these is its oxidation to IAA, which is often considered its primary fate and the source of its observed auxin-like activity.[8]

However, other metabolic routes exist, leading to the formation of this compound conjugates. These include O-acetyl this compound and, significantly in many eukaryotic plants, this compound glucoside.[8] The formation of these conjugates suggests cellular mechanisms for storing or inactivating this compound, hinting at a regulated cellular pool of this molecule. The fact that IAA is often a minor metabolite when this compound is supplied suggests that its conversion is tightly regulated, possibly through feedback inhibition of the converting enzymes by IAA itself.[8]

Physiological Roles and Bioactivity

The physiological effects of this compound are complex to dissect due to its rapid conversion to IAA. Much of the research has focused on the application of its precursor, L-tryptophan, which has been shown to enhance plant growth and yield, largely attributed to its conversion to auxin.[9][10]

Root and Shoot Development

Exogenous application of L-tryptophan has been demonstrated to promote various aspects of plant growth, including plant height, leaf number, and root length.[11] These effects are consistent with the known roles of auxin in cell division, elongation, and differentiation.[2] this compound itself has been identified as a growth promoter of cucumber hypocotyl segments, further supporting its role, either direct or indirect, in shoot elongation.[4][12]

The auxin-like activity of tryptophan application is particularly evident in root development, where it can stimulate the formation of secondary roots.[11] However, at high concentrations, it can inhibit primary root elongation, a classic auxin response.[11]

Stress Responses

Tryptophan and its derivatives are deeply involved in plant responses to both biotic and abiotic stresses.[1][13] The tryptophan biosynthetic pathway is often induced under conditions of amino acid starvation and oxidative stress, leading to the production of defense compounds.[14] While direct evidence for this compound's role in stress mitigation is still emerging, its precursor, L-tryptophan, has been shown to alleviate the negative effects of cadmium and salt stress.[13][15] This is likely due to a combination of factors, including the production of auxin, which can modulate plant growth under stress, and the potential for tryptophan-derived compounds to act as antioxidants or signaling molecules.

This compound as a Quorum Sensing Molecule

An exciting and relatively underexplored role for this compound is in cell-to-cell communication, particularly in the context of plant-microbe interactions. This compound is a known quorum sensing molecule for the yeast Saccharomyces cerevisiae.[4] Quorum sensing is a mechanism of cell-density-dependent communication that allows microorganisms to coordinate their behavior.[16][17] Given that plants secrete a variety of compounds into the rhizosphere to interact with microbes, it is plausible that this compound could act as a cross-kingdom signaling molecule, influencing the behavior of beneficial or pathogenic microbes in the vicinity of the roots.[18][19][20]

Methodologies for this compound Research

Advancing our understanding of this compound requires robust and specific methodologies for its extraction, quantification, and the assessment of its biological activity.

Extraction and Quantification of this compound

The analysis of this compound in plant tissues requires careful sample preparation to ensure its stability and efficient extraction. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of tryptophan and its metabolites, including this compound.[3][21]

Protocol: HPLC-based Quantification of this compound in Plant Tissue

  • Sample Preparation:

    • Freeze-dry plant material (e.g., roots, shoots) and grind to a fine powder.[22] This increases the surface area for efficient extraction.

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., 80% methanol). The choice of solvent is critical for efficient extraction of indole compounds.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking. This allows for the solubilization of this compound.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Sample Cleanup (Optional but Recommended):

    • For cleaner samples, solid-phase extraction (SPE) can be employed.[23] This step removes interfering compounds and concentrates the analyte.

    • Pass the supernatant through a C18 SPE cartridge, pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.

  • HPLC Analysis:

    • Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for optimal separation.

    • Detect this compound using a fluorescence detector (Excitation: ~280 nm, Emission: ~360 nm) for high sensitivity and specificity.[21] Alternatively, a UV detector can be used.[3]

    • Quantify this compound by comparing the peak area to a standard curve prepared with pure this compound.

Caption: Experimental workflow for this compound quantification.

Bioassays for this compound Activity

To assess the biological activity of this compound, particularly its effects on plant growth, root elongation assays are commonly used.

Protocol: Arabidopsis Root Elongation Bioassay

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using 70% ethanol followed by a bleach solution.

    • Plate the seeds on Murashige and Skoog (MS) medium and stratify at 4°C for 2-3 days to synchronize germination.

    • Germinate the seeds under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

  • This compound Treatment:

    • After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM). A concentration gradient is essential to observe dose-dependent effects.[24][25][26]

    • Include an IAA treatment series as a positive control to compare the potency of this compound's effects.

  • Data Collection and Analysis:

    • Place the plates vertically to allow for straight root growth.

    • After a set period (e.g., 5-7 days), scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

    • Calculate the average root length for each treatment and perform statistical analysis (e.g., ANOVA) to determine significant differences.

Interaction with Other Hormonal Pathways

Plant development is orchestrated by a complex network of interacting hormonal signals. While the primary interaction of this compound is through its conversion to auxin, the resulting auxin can then engage in crosstalk with other hormones like cytokinins and gibberellins.

  • Auxin-Cytokinin Crosstalk: The balance between auxin and cytokinin is fundamental to organogenesis. High auxin-to-cytokinin ratios generally promote root formation, while the reverse favors shoot formation.[27][28]

  • Auxin-Gibberellin Crosstalk: Auxin and gibberellins often act synergistically to promote plant growth, particularly stem elongation. There is evidence that these signaling pathways are interconnected.[28][29][30][31]

The extent to which this compound itself, independent of its conversion to IAA, might influence these hormonal networks remains an open and important question for future research.

Quantitative Data Summary

The following table summarizes the effects of exogenously applied L-tryptophan (the precursor to this compound) on various growth parameters in different plant species. This data provides a proxy for the potential effects of enhancing the metabolic flux towards this compound and IAA.

Plant SpeciesL-Tryptophan ConcentrationGrowth ParameterObserved EffectReference
Glycine max (Soybean)50 µMRoot and Shoot LengthIncreased[32]
Philodendron erubescens100 ppmPlant Height, Leaf Number, Leaf AreaIncreased[11]
Zea mays (Maize)0.0025 - 2.5 mg/kg soilLeaf Area, Dry Matter AccumulationIncreased[2]
Helianthus annuus (Sunflower)1% (seed treatment)Root and Shoot Length under Cadmium StressIncreased[13]

Conclusion and Future Perspectives

This compound occupies a critical metabolic junction in plants, positioned as an immediate precursor to the master hormone IAA. While many of its observed physiological effects can be attributed to this conversion, the story of this compound is likely more complex. Its metabolism into various conjugates suggests a regulated cellular pool, and its role as a quorum-sensing molecule in other organisms opens up the exciting possibility of it being a key player in plant-microbe interactions.

Future research should focus on uncoupling the effects of this compound from those of IAA. The use of specific inhibitors of the this compound-to-IAA conversion, if identified in plants, would be a powerful tool. Furthermore, exploring for potential this compound-specific receptors or signaling components could reveal novel regulatory pathways. As we continue to unravel the intricate signaling networks that govern plant life, it is clear that this compound, a molecule once relegated to the shadows, deserves its moment in the scientific spotlight.

References

Tryptophol in fermented beverages like wine and beer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tryptophol in Fermented Beverages

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Indole-3-ethanol) is an aromatic alcohol synthesized from the amino acid L-tryptophan during fermentation by yeast, primarily Saccharomyces cerevisiae. As a secondary product of ethanol fermentation, it is a natural constituent of alcoholic beverages such as wine and beer, contributing to their complex flavor and aroma profiles.[1][2] Beyond its organoleptic properties, this compound exhibits a range of bioactive functions. It acts as a quorum-sensing molecule, mediating cell-to-cell communication in yeast populations to regulate morphogenesis.[3][4][5] In humans, this compound is recognized for its physiological effects, including sleep-inducing, anti-inflammatory, and immunomodulatory properties.[1][6][7] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis via the Ehrlich pathway, its role in yeast physiology, typical concentrations in fermented beverages, and its pharmacological significance. Furthermore, it presents a detailed, validated protocol for the extraction and quantification of this compound from beverage matrices, intended to support research and development in this area.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₁NO, is a secondary metabolite derived from tryptophan.[6] First described by Felix Ehrlich in 1912, it is produced by yeast during fermentation, placing it in the category of "fusel" or "higher" alcohols that influence the sensory characteristics of wine and beer.[1][2] While often studied in the context of beverage quality, this compound's structural similarity to neuroactive molecules like serotonin and melatonin has driven research into its physiological impacts.[1] Its functions as a microbial signaling molecule and a potential therapeutic agent make it a compound of significant interest to microbiologists, food scientists, and pharmacologists. This document synthesizes the current knowledge on this compound, providing a foundational resource for its study.

Biosynthesis of this compound in Yeast: The Ehrlich Pathway

The primary mechanism for the production of this compound in Saccharomyces cerevisiae is the Ehrlich pathway, a catabolic route for converting amino acids into higher alcohols.[8][9][10] This pathway allows yeast to utilize amino acids as a nitrogen source, particularly when preferred sources like ammonia are limited. The conversion of L-tryptophan to this compound involves a three-step enzymatic process.

The Causality of the Pathway: Yeast employs the Ehrlich pathway to deaminate amino acids, generating alpha-keto acids. This process is crucial for nitrogen metabolism and the regeneration of NAD+ from NADH under anaerobic fermentation conditions, thereby maintaining the cell's redox balance.[10] The resulting fusel alcohols, including this compound, are then excreted from the cell.[8]

The pathway proceeds as follows:

  • Transamination: L-tryptophan's amino group is transferred to an α-keto acid (like α-ketoglutarate), converting it into indole-3-pyruvate. This reaction is catalyzed by aminotransferases.

  • Decarboxylation: The indole-3-pyruvate is then decarboxylated (a carbon dioxide molecule is removed) to form indole-3-acetaldehyde. This irreversible step is primarily mediated by α-keto acid decarboxylases, such as Aro10.[1][8]

  • Reduction: Finally, indole-3-acetaldehyde is reduced to this compound by alcohol dehydrogenases (ADHs), which oxidize NADH to NAD+.[1][8]

Tryptophol_Biosynthesis trp L-Tryptophan ip Indole-3-pyruvate trp->ip Transamination (Aminotransferase) iaa Indole-3-acetaldehyde ip->iaa Decarboxylation (Aro10 Decarboxylase) CO₂ released tryp This compound iaa->tryp Reduction (Alcohol Dehydrogenase) NADH → NAD⁺

Caption: The Ehrlich pathway for this compound biosynthesis from L-tryptophan in yeast.

This compound as a Quorum Sensing Molecule

In addition to its role as a metabolic byproduct, this compound functions as a quorum-sensing molecule (QSM) in Saccharomyces cerevisiae.[1][3] Quorum sensing is a cell-density-dependent communication mechanism where microorganisms secrete signaling molecules to coordinate collective behaviors.[5] In yeast, this compound, along with other aromatic alcohols like 2-phenylethanol and tyrosol, regulates morphological transitions.[3][4][5]

Under conditions of nitrogen starvation, these secreted alcohols accumulate and induce a switch from a unicellular yeast form to an invasive filamentous or pseudohyphal form.[4][11] This change allows the yeast colony to explore its environment for nutrients. The signaling is mediated through the cAMP-PKA pathway, leading to the expression of the cell surface glycoprotein Flo11p, which is essential for filamentous growth.[4][11] This autostimulatory loop demonstrates a sophisticated adaptation of yeast to its environment, where this compound acts as a key chemical signal.[12]

Occurrence and Concentration in Wine and Beer

This compound is a common congener in fermented beverages, where its concentration is influenced by yeast strain, fermentation conditions (temperature, aeration), and the initial tryptophan content of the grape must or wort.[1][13] While typically present at levels below its sensory threshold, it contributes to the overall complexity of the beverage's bouquet.

Beverage TypeTypical Concentration Range (mg/L)Reference(s)
Beer (Lagers & Ales)0.1 - 12.1[13]
Wine (Red)0.05 - 0.3 (approx.)[14]

Note: Concentrations can vary significantly based on the factors mentioned above. The values for wine are estimated from related tryptophan derivatives and may fluctuate.

Physiological and Pharmacological Significance

This compound absorbed into the human bloodstream following consumption of fermented beverages can exert several biological effects.

Sleep-Inducing (Hypnotic) Effects

This compound is known to induce a sleep-like state in humans and animals.[1][2][6] Studies in mice have shown that administration of this compound can cause a transient, sleep-like state.[1][15] This effect is believed to be linked to its structural relationship with serotonin and melatonin, key regulators of the sleep-wake cycle.[1][16] The precursor, L-tryptophan, is well-documented to increase subjective sleepiness and reduce the time it takes to fall asleep by serving as a substrate for serotonin and melatonin synthesis.[17][18][19][20] this compound may act as a functional analog of these compounds or modulate their pathways, although its precise mechanism remains an area of active investigation.[1]

Anti-inflammatory Properties

Emerging research highlights the significant anti-inflammatory potential of this compound and its derivatives.[7][21][22] In vitro and in vivo studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[21][23] The proposed mechanism involves the downregulation of key inflammatory signaling pathways, including those mediated by Toll-like receptor 4 (TLR4), and the inhibition of the master inflammatory transcription factor, NF-κB.[21] By modulating these pathways, this compound can help attenuate excessive inflammatory responses.[21][23]

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription This compound This compound This compound->TLR4 Inhibits This compound->NFkB Inhibits

Caption: Simplified diagram of this compound's anti-inflammatory action via NF-κB inhibition.

Cardiovascular Implications

The role of this compound in cardiovascular health is less direct and is primarily understood through the broader context of tryptophan metabolism. Dysregulation of the tryptophan-kynurenine pathway is linked to inflammation and is considered a risk factor in cardiovascular disease (CVD).[24][25][26][27] Higher levels of tryptophan itself are inversely associated with CVD mortality, while its kynurenine pathway metabolites are often positively correlated with disease risk.[26][28] While direct studies on this compound's long-term cardiovascular effects are limited, its demonstrated anti-inflammatory properties suggest a potentially protective role, as chronic inflammation is a key driver of atherosclerosis.[25]

Analytical Methodology: Quantification of this compound in Beverages

Accurate quantification of this compound is essential for both quality control in the beverage industry and for pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence (FLD) or mass spectrometry (MS) detector is the preferred method due to its sensitivity and selectivity.

Experimental Protocol: SPE-HPLC-FLD Analysis

This protocol provides a self-validating system for the determination of this compound in wine or beer.

Objective: To extract and quantify this compound from a fermented beverage sample.

Materials:

  • Wine/Beer Sample

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure Water

  • Formic Acid

  • This compound standard (≥98% purity)

  • Vortex mixer, Centrifuge, SPE manifold

Protocol Steps:

  • Sample Preparation: 1.1. Degas the beer or wine sample by sonication for 15 minutes. 1.2. Centrifuge 10 mL of the sample at 4000 rpm for 10 minutes to remove suspended solids. 1.3. Use the clear supernatant for extraction.

  • Solid Phase Extraction (SPE) - (Cleanup and Concentration): Causality: SPE is employed to remove interfering matrix components (sugars, acids, complex phenolics) and to concentrate the analyte, thereby increasing the sensitivity of the method. 2.1. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry. 2.2. Loading: Load 5 mL of the prepared sample (supernatant from 1.3) onto the cartridge at a slow flow rate (~1 mL/min). 2.3. Washing: Wash the cartridge with 5 mL of water to remove polar interferences. 2.4. Elution: Elute the this compound from the cartridge using 5 mL of methanol into a clean collection tube. 2.5. Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • HPLC-FLD Analysis: 3.1. Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
    • Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70 v/v) with 0.1% formic acid.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 20 µL.
    • Column Temperature: 30°C. 3.2. Fluorescence Detection:
    • Excitation Wavelength (λex): 280 nm.
    • Emission Wavelength (λem): 360 nm.
    • Causality: this compound contains an indole ring, which is naturally fluorescent. FLD provides high sensitivity and selectivity compared to standard UV detection.

  • Quantification (Self-Validation): 4.1. Calibration Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.05, 0.1, 0.5, 1, 5 mg/L) in the mobile phase. 4.2. Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. 4.3. Sample Analysis: Inject the reconstituted sample extract (from step 2.5). 4.4. Determine the concentration in the extract from the calibration curve and calculate the original concentration in the beverage, accounting for the concentration factor from the SPE step.

Analytical_Workflow start Beverage Sample (Wine/Beer) prep Sample Preparation (Degas, Centrifuge) start->prep spe Solid Phase Extraction (SPE) (Condition → Load → Wash → Elute) prep->spe recon Evaporation & Reconstitution spe->recon hplc HPLC-FLD Analysis recon->hplc data Data Analysis (Quantification via Calibration) hplc->data

Caption: Workflow for the extraction and quantification of this compound from beverages.

Conclusion and Future Directions

This compound is a multifaceted molecule present in fermented beverages, influencing not only their sensory properties but also possessing notable bioactivity. Its synthesis via the well-understood Ehrlich pathway, its function as a microbial signaling molecule, and its physiological effects on sleep and inflammation underscore its scientific importance. For researchers, accurate analytical methods are paramount to exploring its full potential.

Future research should focus on:

  • Synergistic Effects: Investigating how this compound interacts with other beverage components, such as ethanol and polyphenols, to modulate its physiological effects.

  • Bioavailability: Conducting detailed studies on the absorption, metabolism, and bioavailability of this compound from wine and beer in humans.

  • Clinical Relevance: Exploring the potential of this compound and its derivatives as therapeutic agents for sleep disorders or inflammatory conditions through controlled clinical trials.

References

Tryptophol Production by Trypanosoma brucei: A Key Mediator in the Pathogenesis of Sleeping Sickness

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. The parasite's ability to manipulate the host environment is central to its survival and the disease's progression. A critical aspect of this manipulation is the metabolic conversion of host-derived L-tryptophan into various indole compounds, most notably Tryptophol (indole-3-ethanol). This guide provides a comprehensive technical overview of this compound production by T. brucei, its multifaceted role in pathogenesis—including its soporific and immunomodulatory effects—and its potential as a quorum sensing molecule. We will detail the biosynthetic pathway, present validated experimental protocols for parasite culture and metabolite quantification, and explore the tryptophan metabolic axis as a promising target for novel anti-trypanosomal therapeutics. This document is intended for researchers, scientists, and drug development professionals dedicated to understanding and combating this neglected tropical disease.

Introduction: The Parasite and the Disease

Trypanosoma brucei is an extracellular protozoan parasite transmitted by the tsetse fly, causing Human African Trypanosomiasis.[1] The disease progresses through two stages: an early hemolymphatic stage, where parasites proliferate in the blood and lymph, and a late meningoencephalitic stage, which occurs after parasites cross the blood-brain barrier (BBB) and invade the central nervous system (CNS).[2] This CNS invasion leads to severe neurological disorders, including the characteristic disruption of the sleep-wake cycle that gives the disease its name. Current treatments, especially for the late stage, are often toxic and face challenges with parasite resistance, underscoring the urgent need for new, safer, and more effective therapeutics.[1][3][4] Understanding the unique metabolic pathways of T. brucei, such as its robust metabolism of tryptophan, offers a promising avenue for identifying novel drug targets.[5]

The Tryptophan Metabolic Axis in Trypanosoma brucei

T. brucei resides in host environments rich in amino acids and has evolved to exploit them for survival and pathogenesis. Tryptophan, an essential amino acid for the host, is avidly taken up by the parasite and serves as a substrate for a significant metabolic pathway.[6][7] During infection, host serum tryptophan levels decrease dramatically, correlating with rising parasitemia.[8][9] This depletion is not just for the parasite's protein synthesis; T. brucei actively catabolizes tryptophan into a series of immunologically and neurologically active indole derivatives.[7][10]

Biosynthesis of this compound

The primary pathway for this compound synthesis in T. brucei is analogous to the Ehrlich pathway found in yeast.[11][12] It is a multi-step enzymatic process that diverts host tryptophan away from crucial pathways like serotonin and kynurenine synthesis.[13][14]

The key steps are:

  • Transamination: L-tryptophan is first converted to indole-3-pyruvic acid. This reaction is catalyzed by an aminotransferase and requires α-ketoglutarate as an amino group acceptor.[10][13]

  • Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde.

  • Reduction: Finally, indole-3-acetaldehyde is reduced by an alcohol dehydrogenase to yield the final product, this compound (indole-3-ethanol).[11]

This pathway is quantitatively significant, leading to the excretion of large amounts of indolepyruvic acid and this compound by the parasite both in vitro and in vivo.[9][10]

Tryptophol_Biosynthesis cluster_host Host Environment cluster_parasite Trypanosoma brucei Cytoplasm cluster_host_effects Host Pathophysiology L-Tryptophan L-Tryptophan Indole-3-pyruvic Acid Indole-3-pyruvic Acid L-Tryptophan->Indole-3-pyruvic Acid Aminotransferase (+ α-ketoglutarate) Indole-3-acetaldehyde Indole-3-acetaldehyde Indole-3-pyruvic Acid->Indole-3-acetaldehyde Decarboxylase (- CO2) This compound This compound Indole-3-acetaldehyde->this compound Alcohol Dehydrogenase Host_Effects Sleep Disruption Immunosuppression This compound->Host_Effects Secretion Quorum_Sensing_Hypothesis cluster_parasite_pop Trypanosome Population in Host Low_Density Low Parasite Density (Slender Forms Proliferating) High_Density High Parasite Density Low_Density->High_Density Proliferation Tryptophol_Signal This compound Accumulation High_Density->Tryptophol_Signal Secretion Stumpy_Forms Differentiation to Stumpy Forms (Transmission Competent) Tryptophol_Signal->Stumpy_Forms Signal Transduction Experimental_Workflow Culture 1. In Vitro Culture of Bloodstream Form T. brucei Quench 2. Rapid Quenching (e.g., Cold Methanol) Culture->Quench Collect sample Harvest 3. Cell Harvesting (Centrifugation) Quench->Harvest Stop metabolism Extract 4. Metabolite Extraction (e.g., Chloroform/Methanol/Water) Harvest->Extract Isolate cells Analyze 5. HPLC-FLD or LC-MS Analysis (Detection & Quantification) Extract->Analyze Prepare sample Data 6. Data Analysis Analyze->Data

References

Autoantibiotic properties of Tryptophol from Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Autoantibiotic Properties of Tryptophol from Candida albicans

Foreword: The Chemical Dialog of a Formidable Pathogen

Candida albicans exists as a commensal organism within the human microbiome, yet it possesses a formidable capacity to become a life-threatening pathogen, particularly in immunocompromised individuals. This transition from a benign colonizer to an invasive agent is not a random event but a highly regulated process governed by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1][2] The fungus releases a cocktail of small molecules into its environment, and once a critical population density is reached, these molecules trigger coordinated changes in gene expression across the community. This chemical dialog dictates the fungus's morphology, virulence, and biofilm formation.

Among the key players in this molecular conversation are farnesol, tyrosol, and a class of aromatic alcohols.[3][4] While farnesol is renowned for its role in inhibiting the switch from yeast to the invasive hyphal form, and tyrosol for promoting it, the aromatic alcohol this compound (2-(1H-indol-3-yl)ethan-1-ol) has emerged as a crucial autoantibiotic—a self-produced molecule that actively suppresses the fungus's own pathogenic traits.[5][6] This guide provides a deep technical exploration of this compound, from its biosynthesis and regulatory network to its mechanisms of action and the experimental methodologies used to elucidate its function. For researchers and drug development professionals, understanding this endogenous control system offers a unique vantage point for designing novel anti-virulence strategies against C. albicans.

Biosynthesis and Regulation: The Ehrlich Pathway

This compound is not synthesized de novo but is a catabolic byproduct of the amino acid tryptophan via the Ehrlich pathway, a metabolic route also described in Saccharomyces cerevisiae.[6][7][8] This pathway allows the fungus to utilize aromatic amino acids as a nitrogen source, producing fusel oils, including this compound, as secondary metabolites.

The core biochemical conversion involves three enzymatic steps:

  • Transamination: Tryptophan is converted to indole-3-pyruvate. This step is catalyzed by aromatic aminotransferases, primarily encoded by the ARO8 and ARO9 genes.[7][8]

  • Decarboxylation: Indole-3-pyruvate is decarboxylated to form indole-3-acetaldehyde by the enzyme indolepyruvate decarboxylase, encoded by the ARO10 gene.[7]

  • Reduction: Finally, indole-3-acetaldehyde is reduced to this compound by alcohol dehydrogenases (ADH).[7]

Ehrlich_Pathway tryptophan Tryptophan pyruvate Indole-3-Pyruvate tryptophan->pyruvate Aro8 / Aro9 (Transamination) acetaldehyde Indole-3-Acetaldehyde pyruvate->acetaldehyde Aro10 (Decarboxylation) This compound This compound acetaldehyde->this compound ADH (Reduction) Tryptophol_Effects cluster_candida Candida albicans Cell Yeast Yeast Form Hyphae Hyphal Form (Virulent) Yeast->Hyphae Morphological Switch Virulence Reduced Virulence Biofilm Biofilm Formation Apoptosis Apoptosis This compound This compound (QSM) This compound->Yeast Maintains This compound->Hyphae Inhibits This compound->Biofilm Inhibits This compound->Apoptosis Induces Extraction_Workflow Culture 1. C. albicans Culture Centrifuge 2. Centrifugation Culture->Centrifuge Filter 3. Supernatant Filtration Centrifuge->Filter Extract 4. Ethyl Acetate Extraction Filter->Extract Concentrate 5. Rotary Evaporation Extract->Concentrate Analyze 6. GC-MS Analysis Concentrate->Analyze

References

Tryptophol from the Depths: A Guide to the Isolation and Characterization of a Promising Indole Alkaloid from Marine Sponges

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Marine sponges are a prolific source of structurally unique and biologically active secondary metabolites.[1][2] Among these is tryptophol (2-(1H-indol-3-yl)ethan-1-ol), a simple yet potent indole alkaloid.[3] While known from various natural sources like fungi, plants, and as a byproduct of fermentation, its presence in marine sponges such as those of the Ircinia genus presents a compelling case for marine-focused natural product discovery.[4][5] This guide provides a comprehensive, technically-grounded framework for the isolation, purification, and characterization of this compound from marine sponge biomass, intended for researchers in natural products chemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

This compound, also known as indole-3-ethanol, is an aromatic alcohol derived from the amino acid tryptophan.[6] Its simple structure belies a remarkable range of biological activities that have captured scientific interest. It functions as a quorum-sensing molecule in microorganisms, regulating biofilm formation, and acts as an auxin in plants.[6][7] In humans and animal models, this compound is recognized for its sleep-inducing (hypnotic) properties, potentially acting as a functional analog to serotonin or melatonin.[4][8]

Beyond its role in sleep regulation, this compound exhibits a wide pharmacological spectrum, including:

  • Anti-inflammatory and Immunomodulatory Effects: It can modulate immune responses and reduce the production of inflammatory markers.[6][9]

  • Antimicrobial and Antifungal Activity: It shows inhibitory action against various microbes, including the fungus Candida albicans.[10]

  • Antiprotozoal Activity: this compound has demonstrated broad-spectrum activity against parasites like Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum.[11]

  • Anticancer Potential: Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cell lines.[6][9]

The isolation of this compound from marine sponges, such as Ircinia spiculosa and Ircinia spinulosa, is significant as it highlights the marine environment as a key reservoir for valuable bioactive compounds.[3][4][10] Sponges, being sessile filter-feeders, produce these compounds as a chemical defense mechanism, making them a rich area for bioprospecting.[12][13]

Strategic Approach to Isolation: A Rationale

The isolation of a specific natural product from a complex biological matrix is a multi-step process that requires a logical workflow. The strategy is designed to progressively enrich the target compound while systematically removing unwanted materials like lipids, salts, and other metabolites.

The causality behind our multi-stage chromatographic approach is rooted in the principle of orthogonality. We intentionally select separation techniques that exploit different physicochemical properties of the molecules in the extract.

  • Initial Solvent Partitioning: This is a crude but effective first step to separate compounds based on their polarity.

  • Vacuum Flash Chromatography (VFC): This serves as a rapid, medium-resolution technique to fractionate the extract into simpler mixtures based on polarity, significantly reducing the complexity for the next stage.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid separation technique that avoids solid stationary phases, minimizing the risk of irreversible adsorption and degradation of the target compound. It separates compounds based on their differential partitioning between two immiscible liquid phases.

  • High-Performance Liquid Chromatography (HPLC): This is the final, high-resolution polishing step, essential for obtaining the compound in high purity, suitable for spectroscopic analysis and bioassays.

This strategic combination ensures an efficient and high-yield purification process.

Logical Workflow for this compound Isolation

Below is a diagram illustrating the comprehensive workflow from sponge collection to pure compound.

Tryptophol_Isolation_Workflow cluster_collection Phase 1: Collection & Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification Cascade cluster_analysis Phase 4: Structural Elucidation Collection Sponge Collection (e.g., Ircinia sp.) Preparation Lyophilization (Freeze-Drying) & Pulverization Collection->Preparation Extraction Maceration & Sonication with Methanol (MeOH) Preparation->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract VFC Vacuum Flash Chromatography (VFC) (Silica Gel) Crude_Extract->VFC CCC Counter-Current Chromatography (CCC) VFC->CCC Active Fractions HPLC Preparative RP-HPLC (C18 Column) CCC->HPLC Enriched Fractions Pure_this compound Pure this compound (>98%) HPLC->Pure_this compound NMR NMR Spectroscopy (1H, 13C) Pure_this compound->NMR MS Mass Spectrometry (ESI-MS) Pure_this compound->MS UV UV-Vis Spectroscopy Pure_this compound->UV

Caption: Overall workflow for isolating this compound from marine sponges.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Objective: To efficiently extract secondary metabolites, including this compound, from the sponge biomass.

Rationale: Methanol is an excellent polar solvent for extracting a broad range of metabolites, including indole alkaloids. Lyophilization preserves the chemical integrity of the compounds by preventing enzymatic degradation and oxidation that can occur in aqueous environments.

Step-by-Step Methodology:

  • Collection & Identification: Collect sponge specimens (e.g., Ircinia spinulosa) and immediately freeze them at -20°C or preferably -80°C.[10] A voucher specimen should be preserved and identified by a marine taxonomist.

  • Preparation: Cut the frozen sponge into small pieces. Lyophilize (freeze-dry) the material to a constant weight to remove all water.

  • Grinding: Pulverize the dried sponge material into a fine powder using a blender or grinder. This increases the surface area for efficient solvent extraction.

  • Extraction:

    • Place the powdered sponge (e.g., 300 g) into a large Erlenmeyer flask.[10]

    • Add methanol (e.g., 3 x 1.5 L), ensuring the powder is fully submerged.

    • Macerate the sample at room temperature for 24 hours with occasional stirring. For enhanced efficiency, use an ultrasonic bath (sonication) for 30-minute intervals, three times.

  • Concentration:

    • Filter the methanolic extract through filter paper to remove solid biomass.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields the crude methanolic extract.

Protocol 2: Chromatographic Purification Cascade

Objective: To isolate this compound from the complex crude extract through a series of chromatographic steps.

Rationale: This multi-step process fractionates the extract based on compound polarity and partitioning behavior, leading to the isolation of the pure compound.

Step-by-Step Methodology:

  • Vacuum Flash Chromatography (VFC):

    • Adsorbent: Silica gel 60.

    • Procedure: Dry-load the crude extract onto a small amount of silica gel. Place it atop a silica gel column in a fritted glass funnel.

    • Elution: Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent and gradually increasing polarity. A typical gradient might be n-hexane -> n-hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures.

    • Fraction Collection: Collect fractions (e.g., 50-100 mL each) and monitor them by Thin Layer Chromatography (TLC), staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize indole compounds.

    • Pooling: Pool the fractions that show a spot corresponding to a this compound standard.

  • Counter-Current Chromatography (CCC):

    • Rationale: This step is highly effective for separating compounds in the VFC fractions with similar polarities. It relies on the compound's partition coefficient (K) between two immiscible liquid phases.

    • Solvent System: A common system for semi-polar compounds is a mixture of hexane/ethyl acetate/methanol/water (e.g., in a 5:5:5:5 v/v/v/v ratio). The system is thoroughly mixed and allowed to separate into two phases (upper and lower).

    • Procedure: Use the upper phase as the mobile phase and the lower phase as the stationary phase (or vice versa). Dissolve the semi-purified fraction from VFC in a small volume of the biphasic system and inject it into the CCC instrument.

    • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing this compound.[10]

  • Preparative Reversed-Phase HPLC (RP-HPLC):

    • Rationale: This is the final "polishing" step to achieve high purity (>98%). Reversed-phase chromatography separates molecules based on their hydrophobicity.

    • Column: A C18 stationary phase column.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient could be from 30% B to 100% B over 30 minutes.

    • Detection: Use a UV detector, monitoring at wavelengths relevant to the indole chromophore (approx. 220 nm and 280 nm).

    • Isolation: Collect the peak corresponding to the retention time of this compound. Evaporate the solvent to yield the pure compound.

Structural Elucidation and Data

Once isolated, the identity and purity of this compound must be confirmed through spectroscopic analysis. The data should be compared with established literature values.[10][15][16]

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₀H₁₁NO[16]
Molar Mass 161.20 g/mol [15]
Appearance Solid[6]
Melting Point 59 °C[6]
Spectroscopic Data

The following data are characteristic of the this compound structure.

Spectroscopy TypeKey Data Points
¹H NMR (in CDCl₃)δ (ppm): 8.10 (br s, 1H, NH), 7.63 (d, 1H), 7.39 (d, 1H), 7.21 (t, 1H), 7.12 (t, 1H), 7.02 (s, 1H), 3.91 (t, 2H, -CH₂-OH), 3.05 (t, 2H, Ar-CH₂-).[15]
¹³C NMR (in CDCl₃)δ (ppm): 136.4, 127.4, 122.5, 122.1, 119.4, 118.8, 112.2, 111.2, 62.6 (-CH₂-OH), 28.7 (Ar-CH₂-).[15]
Mass Spec. (EI-MS) m/z (%): 161 [M]⁺, 130 (base peak), 103, 77.[16]
UV-Vis (in Methanol)λmax (nm): ~222, 279, 288. (Typical for indole chromophore).[17]

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the isolation of this compound from marine sponges. By employing a multi-stage purification strategy grounded in orthogonal separation principles, researchers can efficiently obtain this valuable compound for further study. The diverse biological activities of this compound, from its sleep-inducing effects to its antiprotozoal and anticancer potential, underscore its importance as a lead compound in drug discovery.[9][11][18]

Future research should focus on exploring other marine sponge species as potential sources, investigating the biosynthetic pathways of this compound within the sponge or its microbial symbionts, and conducting further pharmacological studies to fully elucidate its therapeutic potential.[1][13]

References

Methodological & Application

Application Notes & Protocols for the Laboratory Synthesis of Tryptophol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tryptophol (2-(1H-indol-3-yl)ethan-1-ol) and its structural analogues are pivotal intermediates in the synthesis of pharmacologically significant molecules, including anti-inflammatory drugs like Etodolac and various bioactive natural products.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principal laboratory-scale synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of cornerstone methodologies such as the Fischer Indole Synthesis and the Speeter-Anthony approach, offering detailed, validated protocols. The guide emphasizes the rationale behind experimental choices, purification strategies, and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

This compound, first isolated by Felix Ehrlich in 1912 from the fermentation of tryptophan by yeast, is more than a simple indole derivative.[3] It is a naturally occurring aromatic alcohol found in various plants, fungi, and bacteria, where it can function as a plant growth regulator and a quorum-sensing molecule in microorganisms.[4][5][6]

In the context of synthetic chemistry and drug development, the this compound scaffold is of immense value. The primary alcohol moiety serves as a versatile chemical handle for further functionalization, providing access to a wide array of compounds, including tryptamines and complex indole alkaloids.[7] Its derivative, 7-ethylthis compound, is a critical precursor to Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[2][8] Given its broad utility, the development of efficient and scalable synthetic methods is a primary focus in medicinal and process chemistry.

This guide moves beyond a mere recitation of steps to provide a senior scientist's perspective on why certain paths are chosen, the common pitfalls, and how to achieve high purity and yield.

Strategic Overview of Synthetic Methodologies

The synthesis of the this compound core can be approached from several distinct strategic directions. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the indole ring, and the required scale of the synthesis.

  • The Fischer Indole Synthesis: A classic and industrially relevant method that constructs the indole ring from a phenylhydrazine and an aldehyde or ketone equivalent.[9] For this compound, 2,3-dihydrofuran (DHF) is commonly employed as a masked form of 4-hydroxybutyraldehyde.[2][4] This method is powerful for creating substituted tryptophols by starting with appropriately substituted phenylhydrazines.

  • The Speeter-Anthony Synthesis & Related Reductions: A highly versatile route starting from a pre-formed indole. It typically involves acylation of the indole at the C3 position with oxalyl chloride, followed by conversion to an ester or amide and subsequent reduction.[10][11] A more direct variant, the reduction of indole-3-acetic acid or its esters, is one of the most convenient and high-yielding laboratory methods.[12]

  • Reduction of 3-Substituted Dioxindoles: A less common but effective method that utilizes the reduction of dioxindoles with borane complexes to furnish tryptophols, offering good yields and potential for diastereoselectivity.[13]

The following workflow diagram illustrates the general logic of a typical synthesis campaign, from reaction to final product characterization.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Characterization A Select & Weigh Starting Materials B Assemble Glassware (Inert Atmosphere if needed) A->B C Solvent Addition & Reagent Charging B->C D Reaction at Controlled Temperature & Time C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Drying of Organic Phase F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Purification (Column Chromatography, Crystallization, or Distillation) I->J K Pure this compound Derivative J->K L Characterization (NMR, MS, MP) K->L

Caption: General laboratory workflow for synthesis and purification.

Detailed Protocols and Mechanistic Insights

Method 1: The Fischer Indole Synthesis

The Fischer synthesis is a robust method for constructing the indole nucleus itself. The reaction proceeds via acid-catalyzed cyclization of an N-arylhydrazone, which undergoes a[1][1]-sigmatropic rearrangement.[9] Using 2,3-dihydrofuran (DHF) as the carbonyl equivalent is an elegant strategy, as its in-situ hydrolysis under acidic conditions generates the required 4-hydroxybutyraldehyde.

Causality: The choice of a strong acid catalyst (e.g., H₂SO₄, HCl) is critical. It serves two purposes: first, to catalyze the hydrolysis of DHF to the aldehyde, and second, to promote the key cyclization and ammonia elimination steps of the Fischer mechanism. The reaction temperature is also a key parameter; higher temperatures increase the reaction rate but can also lead to the formation of by-products, necessitating careful optimization.[2][4]

G Start Phenylhydrazine + 2,3-Dihydrofuran Hydrolysis In-situ Hydrolysis (H⁺ Catalyst) Start->Hydrolysis H₂O, H⁺ Hydrazone Hydrazone Formation Start->Hydrazone Aldehyde 4-Hydroxybutyraldehyde Hydrolysis->Aldehyde Aldehyde->Hydrazone Tautomer Ene-hydrazine Tautomer Hydrazone->Tautomer Rearrange [3,3]-Sigmatropic Rearrangement Tautomer->Rearrange Key Step Intermediate1 Di-imine Intermediate Rearrange->Intermediate1 Cyclize Aromatization with NH₃ Elimination Intermediate1->Cyclize Product This compound Cyclize->Product

Caption: Simplified mechanism of the Fischer Indole Synthesis for this compound.

Protocol 1: Synthesis of 7-Ethylthis compound [8]

This protocol is adapted from procedures developed for the synthesis of an important precursor to Etodolac.

  • Materials:

    • 2-Ethylphenylhydrazine hydrochloride

    • 2,3-Dihydrofuran (DHF)

    • N,N-Dimethylacetamide (DMAc)

    • Water (deionized)

    • Sulfuric acid (conc.)

    • Methylene chloride (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a 1:1 (v/v) solvent mixture of N,N-dimethylacetamide and water.

    • Dissolve 2-ethylphenylhydrazine hydrochloride (1 equivalent) in the solvent mixture.

    • Add 2,3-dihydrofuran (1.2 equivalents) to the solution.

    • Carefully add concentrated sulfuric acid dropwise to act as the catalyst (approx. 0.1 equivalents). An exotherm may be observed.

    • Heat the reaction mixture to 45-50°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

    • After completion, cool the mixture to room temperature and dilute with water.

    • Adjust the pH to 4.5-5.0 using a saturated solution of sodium bicarbonate. This step is crucial for minimizing the extraction of acidic impurities.[8]

    • Extract the aqueous layer three times with methylene chloride.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 7-ethylthis compound, which can be purified further by column chromatography or crystallization.

Method 2: The Speeter-Anthony Synthesis and Related Reductions

This is arguably the most versatile laboratory route to tryptophans and tryptophols because it starts with a readily available indole scaffold. The key is the electrophilic substitution at the C3 position. The Speeter-Anthony synthesis uses oxalyl chloride to form a highly reactive indole-3-glyoxylyl chloride intermediate.[11]

Causality: The indole nucleus is electron-rich, making the C3 position highly susceptible to electrophilic attack. Oxalyl chloride is an excellent electrophile for this purpose. The resulting glyoxylyl chloride is then readily converted to an ester by quenching with an alcohol. This ester is an ideal substrate for reduction. Strong reducing agents like lithium aluminum hydride (LAH) are required to reduce both the ketone and the ester functionalities to hydroxyl groups, yielding the this compound.[11][12] A simpler and often preferred lab-scale approach is the direct reduction of Indole-3-acetic acid, which avoids handling oxalyl chloride.

G Indole Indole Step1 React with Oxalyl Chloride Indole->Step1 Intermediate1 Indole-3-glyoxylyl Chloride Step1->Intermediate1 Step2 Quench with Ethanol (EtOH) Intermediate1->Step2 Intermediate2 Ethyl Indole-3-glyoxylate Step2->Intermediate2 Step3 Reduce with LiAlH₄ in THF Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Speeter-Anthony synthesis of this compound.

Protocol 2: Synthesis of this compound via Reduction of Indole-3-acetic acid [14]

This method is highly efficient and avoids some of the more hazardous reagents of the classic Speeter-Anthony route.

  • Materials:

    • Indole-3-acetic acid

    • Lithium aluminum hydride (LAH), 1M solution in THF

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water, 15% Sodium Hydroxide (aq), Water (for Fieser workup)

    • Anhydrous sodium sulfate

  • Procedure:

    • Safety First: LAH reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve indole-3-acetic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the 1M solution of LAH in THF (2 equivalents) via a syringe or dropping funnel. Gas evolution (H₂) will be observed.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

    • Monitor the reaction by TLC until all starting material is consumed.

    • Cool the reaction mixture back down to 0°C.

    • Fieser Workup (Quench): This is a critical step for safely neutralizing the excess LAH and generating a filterable solid. For 'x' grams of LAH used, sequentially and very slowly add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms.

    • Add anhydrous sodium sulfate to the slurry and stir for another 15 minutes.

    • Filter the solids through a pad of Celite, washing thoroughly with ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound, typically as a solid that requires minimal further purification.[14]

Purification and Characterization

The purity of the final compound is paramount. The choice of purification method depends on the physical properties of the this compound derivative and the nature of the impurities.

  • Crystallization: this compound itself is a solid with a melting point of 57-60°C.[15] It can be effectively purified by crystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.[16]

  • Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Distillation: For thermally stable, lower-boiling derivatives, vacuum distillation can be an effective purification technique.[16]

Data Summary

Table 1: Comparison of Primary Synthetic Routes

Synthetic MethodStarting MaterialsTypical YieldAdvantagesDisadvantages
Fischer Indole Synthesis Substituted Phenylhydrazine, 2,3-Dihydrofuran40-75%[2][17]Good for substituted indoles; industrially scalable.By-product formation can be significant; requires optimization.[2]
Reduction of Indole-3-acetic acid Indole-3-acetic acid, LAH/BH₃>90%[14]High yield; clean reaction; simple procedure.Requires handling of pyrophoric hydrides (LAH).
Speeter-Anthony Synthesis Indole, Oxalyl Chloride, Amine/Alcohol, LAH70-85%[11][12]Highly versatile for tryptamines and tryptophols.Multi-step; uses hazardous oxalyl chloride.
Reduction of Dioxindoles Isatin, Ketone, BH₃·THFHigh[13]Potentially diastereoselective.Less common; requires synthesis of dioxindole precursor.

Table 2: Physicochemical and Spectroscopic Data for this compound (CAS 526-55-6)

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[4]
Molecular Weight 161.20 g/mol [4]
Appearance White to light cream crystalline solid[4][15]
Melting Point 57 - 60 °C[3][15]
Boiling Point 174 °C @ 2 mmHg[4]
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 8.10 (br s, 1H, NH), 7.64 (d, 1H), 7.38 (d, 1H), 7.21 (t, 1H), 7.13 (t, 1H), 7.10 (s, 1H), 3.93 (t, 2H, CH₂OH), 3.06 (t, 2H, ArCH₂)[14][18]
¹³C NMR (CDCl₃, 25 MHz) δ (ppm): 136.46, 127.43, 122.57, 122.12, 119.40, 118.80, 112.14, 111.27, 62.58, 28.69[18]

Safety and Handling

Chemical synthesis should always be performed with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle volatile solvents and reagents in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. Handle under an inert atmosphere. The quenching procedure must be done slowly and at low temperatures.

    • Strong Acids (H₂SO₄): Corrosive. Handle with care, adding acid to water/solvent, never the other way around.

    • This compound & Derivatives: May be harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust and direct contact. Consult the specific Safety Data Sheet (SDS) for each compound.[15][19]

References

Application Notes and Protocols for Tryptophol as a Plant Growth Regulator in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Untapped Potential of a Natural Auxin Analogue

In the continuous quest for sustainable and effective plant growth regulation, the focus often gravitates towards well-established phytohormones. However, a wealth of bioactive compounds, naturally present in the plant kingdom, remain underexplored. Tryptophol (Indole-3-ethanol), a natural aromatic alcohol and a metabolite of the essential amino acid L-tryptophan, is one such molecule.[1] While its precursor, L-tryptophan, has been more extensively studied for its growth-promoting effects, this compound itself exhibits inherent auxin-like activity, positioning it as a promising candidate for agricultural applications.[2] This document serves as a detailed guide for researchers, scientists, and agricultural professionals on the principles and practical application of this compound for enhancing plant growth and development. Given the nascent stage of direct this compound application research, this guide synthesizes data from studies on its precursor, L-tryptophan, to provide robust, scientifically-grounded protocols. We will clearly delineate between established protocols for L-tryptophan and extrapolated, theoretical protocols for this compound, providing a transparent and practical framework for innovation.

Section 1: The Scientific Foundation - From Tryptophan to this compound and Auxin Activity

Tryptophan is the primary precursor for the biosynthesis of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants.[3][4][5] The conversion of tryptophan to IAA can occur through several pathways. One of these pathways involves the deamination and decarboxylation of tryptophan to form indole-3-acetaldehyde, which is then reduced to this compound or oxidized to IAA.[6] this compound can, in turn, be converted to IAA.[7] This biochemical linkage is fundamental to understanding the plant growth-regulating properties of both L-tryptophan and this compound.

Exogenous application of L-tryptophan has been shown to enhance plant growth by increasing the endogenous pool of auxins, thereby stimulating cell division, elongation, and differentiation.[2][5] this compound, being a downstream metabolite with structural similarities to IAA, is believed to exert its effects through similar mechanisms, likely by interacting with auxin receptors and modulating auxin signaling pathways.

Diagram: Tryptophan-Dependent Auxin Biosynthesis Pathway

Tryptophan_Pathway cluster_0 Tryptophan Metabolism to Auxin Tryptophan L-Tryptophan IAAld Indole-3-acetaldehyde Tryptophan->IAAld Deamination & Decarboxylation IAA Indole-3-Acetic Acid (IAA) (Active Auxin) This compound This compound (Indole-3-ethanol) This compound->IAA Oxidation IAAld->IAA Oxidation IAAld->this compound Reduction

Caption: Simplified overview of a key tryptophan-dependent auxin biosynthesis pathway.

Section 2: Established Protocols for L-Tryptophan Application

The following protocols are based on published research and provide a reliable starting point for utilizing L-tryptophan as a plant growth promoter. These protocols are foundational for the subsequent extrapolated recommendations for this compound.

Seed Treatment with L-Tryptophan

Seed treatment is a targeted and efficient method to enhance germination, seedling vigor, and early establishment, particularly under stress conditions.[8][9]

Objective: To improve germination rates, seedling growth, and stress tolerance.

Protocol 2.1.1: Seed Soaking

  • Preparation of L-Tryptophan Solution:

    • Dissolve L-Tryptophan in distilled water to achieve the desired concentration. For initial trials, a range of 50 µM to 200 µM is recommended for species like soybean.[3] For pepper seeds under salinity stress, a range of 1-100 µM has been shown to be effective.[10]

    • Ensure complete dissolution. Gentle heating or the use of a magnetic stirrer can aid this process.

  • Seed Soaking:

    • Place seeds in a beaker or flask and add the L-tryptophan solution, ensuring all seeds are fully submerged.

    • Soak the seeds for a predetermined duration. A common duration is 12 hours.[9]

  • Drying:

    • After soaking, drain the solution and air-dry the seeds on a clean surface in a shaded, well-ventilated area until they return to their original moisture content.

  • Sowing:

    • Sow the treated seeds as per standard agricultural practice for the specific crop.

Protocol 2.1.2: Seed Priming with 1% Tryptophan Solution for Sunflower

This protocol has been shown to be effective in mitigating the effects of cadmium stress in sunflowers.[9]

  • Solution Preparation: Prepare a 1% (w/v) L-tryptophan solution in distilled water.

  • Seed Treatment: Soak sunflower seeds in the 1% tryptophan solution for 12 hours before sowing.[9]

  • Sowing: Plant the treated seeds in the desired growth medium.

Table 1: Summary of L-Tryptophan Seed Treatment Concentrations and Observed Effects

CropConcentrationApplication MethodObserved EffectsReference
Soybean50 - 200 µMSeed SoakingImproved germination, increased seedling vigor, enhanced root and shoot growth.[3][3]
Pepper1 - 100 µMSeed SoakingEnhanced germination and emergence under salinity stress.[10]
Sunflower1% (w/v)Seed Soaking (12h)Improved germination, root and shoot length, and fresh weight under cadmium stress.[9][9]
Foliar Application of L-Tryptophan

Foliar application provides a rapid method for delivering nutrients and bioactive compounds directly to the plant's metabolic centers.

Objective: To promote vegetative growth, flowering, and fruit development.

Protocol 2.2.1: Foliar Spray for Okra

  • Solution Preparation: Prepare a 10 mg/L (10 ppm) solution of L-Tryptophan in water. The addition of a non-ionic surfactant is recommended to improve leaf coverage and absorption.

  • Application Timing: Apply as a fine mist to the foliage at key growth stages: seedling emergence, flower initiation, and fruiting.[11]

  • Application Volume: Ensure thorough coverage of the plant canopy until runoff.

Protocol 2.2.2: Foliar Spray for Soybean

  • Solution Preparation: Prepare L-tryptophan solutions at concentrations of 1900 mg/L and 3800 mg/L.[2]

  • Application Timing: Apply at the unifoliate leaf stage.[2]

  • Application Volume: Apply 1 mL per plant.[2]

Soil Drench Application of L-Tryptophan

Soil application allows for uptake by the roots and can have a longer-lasting effect on plant growth.

Objective: To enhance root development and overall plant biomass.

Protocol 2.3.1: Soil Drench for Okra

  • Application Rate: Apply L-Tryptophan to the soil at a rate of 40 mg per kg of soil.[11]

  • Application Timing: Apply at seedling emergence, flower initiation, and fruiting stages.[11]

  • Application Method: Dissolve the required amount of L-Tryptophan in water and apply evenly to the soil surface around the base of the plants.

Protocol 2.3.2: Soil Drench for Soybean

  • Solution Preparation: Prepare L-tryptophan solutions at concentrations of 19 mg/L and 38 mg/L.[2]

  • Application Timing: Apply immediately after emergence.[2]

  • Application Volume: Apply 100 mL per plant.[2]

Table 2: Summary of L-Tryptophan Foliar and Soil Application Rates and Observed Effects

CropApplication MethodConcentration/RateObserved EffectsReference
OkraFoliar Spray10 mg/LIncreased plant height, internodal distance, and fruit yield.[11][11]
OkraSoil Drench40 mg/kg soilIncreased plant height, internodal distance, and fruit yield.[11][11]
SoybeanFoliar Spray1.9 mg/plantLonger primary root length.[2][2]
SoybeanSoil Drench3.8 mg/plantGreater root projected area.[2][2]

Section 3: Extrapolated and Theoretical Protocols for this compound Application

Disclaimer: The following protocols are extrapolated based on the known auxin-like properties of this compound and the established effective concentrations of its precursor, L-tryptophan. These are intended as a starting point for research and development. It is imperative to conduct small-scale trials to determine the optimal concentration and application method for specific crops and growing conditions before large-scale implementation.

The molecular weight of L-tryptophan is approximately 204.23 g/mol , and that of this compound is approximately 161.20 g/mol . This difference should be considered when preparing molar-equivalent solutions.

Theoretical Rationale for this compound Application

Given that this compound is a direct auxin precursor and exhibits auxin-like activity, it is hypothesized that its direct application may offer several advantages:

  • Faster Action: Bypassing the enzymatic conversion from tryptophan could lead to a more rapid plant response.

  • Increased Efficacy: Direct application may be more efficient, as not all exogenously applied tryptophan is converted to active auxins.

  • Differentiation of Effects: this compound may have unique physiological effects distinct from IAA, which could be beneficial for specific agricultural outcomes.

Proposed Starting Concentrations for this compound

Based on the effective molar concentrations of L-tryptophan, the following starting ranges for this compound are proposed for initial trials:

  • Seed Treatment (Soaking): 40 µM to 160 µM

  • Foliar Spray: 5 mg/L to 20 mg/L

  • Soil Drench: 15 mg/L to 30 mg/L

Experimental Design for this compound Efficacy Testing

A robust experimental design is crucial to validate the efficacy of this compound.

Diagram: Experimental Workflow for this compound Application Trials

Tryptophol_Workflow start Define Objectives (e.g., enhance rooting, increase yield) prep Prepare this compound Stock Solutions (in appropriate solvent, e.g., ethanol, then dilute with water) start->prep design Experimental Design - Control (no treatment) - Vehicle control (solvent only) - this compound concentrations (e.g., 5, 10, 20 mg/L) - Positive control (e.g., IAA or L-Tryptophan) prep->design application Application (Seed Treatment, Foliar Spray, or Soil Drench) design->application growth Plant Growth and Monitoring (Controlled environment or field) application->growth data Data Collection - Germination rate - Root/shoot length and biomass - Leaf area - Yield parameters growth->data analysis Statistical Analysis (ANOVA, t-test) data->analysis conclusion Conclusion and Optimization analysis->conclusion

Caption: A systematic workflow for conducting this compound application trials.

Section 4: Concluding Remarks and Future Directions

This compound presents an exciting frontier in the development of novel plant growth regulators. Its natural origin and inherent auxin-like activity make it a compelling candidate for sustainable agriculture. While direct research on its application is still emerging, the extensive data on its precursor, L-tryptophan, provides a strong foundation for initiating research and development. The protocols and theoretical frameworks presented in this guide are intended to empower researchers and agricultural professionals to explore the potential of this compound in enhancing crop productivity. Future research should focus on direct comparative studies of this compound and IAA, elucidation of its precise mode of action, and optimization of application protocols for a wide range of agricultural and horticultural crops.

References

Application Notes and Protocols: Tryptophol as a Versatile Building Block in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tryptophol Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs. This compound (2-(1H-indol-3-yl)ethanol), a naturally occurring indole derivative, has emerged as a particularly valuable and versatile building block for drug discovery.[1] Derived from the amino acid tryptophan, its structure, featuring a reactive hydroxyl group tethered to the indole core, provides a synthetic handle for a diverse array of chemical transformations. This allows for the construction of complex molecular architectures with significant pharmacological profiles.[2][3]

This compound and its derivatives are not merely synthetic intermediates; they are found in various natural sources, including plants, fungi, and bacteria, and exhibit a range of biological activities, from inducing sleep to modulating immune responses.[1][2][4][5] This inherent bioactivity, coupled with its synthetic tractability, makes this compound a focal point for the development of new therapeutic agents. This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the reactivity of both its indole ring and its primary alcohol function. The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The hydroxyl group can be readily transformed into various functional groups, enabling chain elongation, cyclization, and the introduction of diverse pharmacophores.[3] These properties are harnessed in several key synthetic strategies that have led to the development of important pharmaceutical agents.

Key Synthetic Applications and Protocols

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Etodolac Case Study

Etodolac, a widely used NSAID, is a prime example of a drug synthesized from a this compound derivative.[6] It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] The synthesis of Etodolac hinges on the initial preparation of 7-ethylthis compound.

Workflow for the Synthesis of Etodolac from 7-Ethylthis compound

Etodolac Synthesis Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Pyranoindole Ring Formation cluster_2 Step 3: Hydrolysis A 2-Ethylphenylhydrazine HCl C 7-Ethylthis compound A->C H2SO4, DMAc/H2O B 2,3-Dihydrofuran B->C E Etodolac Methyl Ester C->E Condensation D Methyl 3-oxopentanoate D->E F Etodolac E->F NaOH, then H+

Caption: Workflow for Etodolac synthesis.

Protocol 1: Synthesis of 7-Ethylthis compound [6]

This protocol details an optimized Fischer indole synthesis for creating the key this compound intermediate.

  • Materials:

    • 2-Ethylphenylhydrazine hydrochloride (1.0 eq)

    • 2,3-Dihydrofuran (1.0-1.2 eq)

    • N,N-Dimethylacetamide (DMAc)

    • Water (H₂O)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Isopropyl acetate (for extraction)

    • Brine

  • Procedure:

    • In a reaction vessel, prepare a 1:1 (v/v) solution of DMAc and water.

    • Dissolve 2-ethylphenylhydrazine hydrochloride in the DMAc/H₂O solvent system.

    • Heat the solution to 100°C.

    • Add concentrated H₂SO₄ dropwise to act as a catalyst.

    • Slowly add 2,3-dihydrofuran to the heated reaction mixture over 2 minutes.

    • Maintain the reaction at 100°C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with isopropyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel to yield pure 7-ethylthis compound.

Protocol 2: Synthesis of Etodolac from 7-Ethylthis compound [2][3]

  • Materials:

    • 7-Ethylthis compound (1.0 eq)

    • Methyl 3-oxopentanoate (1.1 eq)

    • Toluene

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve 7-ethylthis compound and methyl 3-oxopentanoate in toluene.

    • Heat the mixture to reflux and stir for 1.5-2 hours. This step forms the etodolac methyl ester.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • To the resulting residue, add an aqueous solution of NaOH and heat to reflux for 2.5-3 hours to hydrolyze the ester.

    • Cool the reaction mixture and acidify with HCl to precipitate the etodolac.

    • Filter the solid, wash with water, and dry to obtain crude etodolac.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure etodolac.

Mechanism of Action: COX-2 Inhibition

COX-2 Inhibition A Arachidonic Acid C Prostaglandins (Inflammation, Pain) A->C Metabolism by B COX-2 Enzyme D Etodolac D->B Binds and Inhibits

Caption: Etodolac inhibits prostaglandin synthesis.

Synthesis of β-Carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, a core structure in many alkaloids and pharmacologically active compounds.[7][8] While the classical reaction starts with tryptamine, this compound can be readily converted to tryptamine or its derivatives, making it an excellent precursor for this chemistry.

Protocol 3: Two-Step Synthesis of a Tetrahydro-β-carboline from this compound

This protocol first describes the conversion of this compound to tryptamine, followed by a classical acid-catalyzed Pictet-Spengler reaction.

  • Step 1: Conversion of this compound to Tryptamine (via Mesylate and Azide)

    • Mesylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of methanesulfonyl chloride (1.1 eq). Stir at 0°C for 1 hour. Wash the reaction mixture with cold water, dry over Na₂SO₄, and concentrate to yield the crude this compound mesylate.

    • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 60-70°C and stir for 3-4 hours. Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate.

    • Reduction: Dissolve the crude azide in tetrahydrofuran (THF). Add lithium aluminum hydride (LAH) (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to obtain crude tryptamine.

  • Step 2: Pictet-Spengler Reaction [4][7]

    • Materials:

      • Tryptamine (from Step 1) (1.0 eq)

      • Aldehyde or ketone (e.g., acetaldehyde) (1.1 eq)

      • Anhydrous Dichloromethane (DCM)

      • Trifluoroacetic acid (TFA) (catalyst)

      • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Procedure:

      • Dissolve the tryptamine in anhydrous DCM.

      • Add the aldehyde or ketone to the solution.

      • Add a catalytic amount of TFA (e.g., 10 mol%).

      • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

      • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

      • Separate the organic layer, and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

      • Concentrate the filtrate and purify the crude product by column chromatography to yield the tetrahydro-β-carboline.

Pictet-Spengler Reaction Mechanism

Pictet-Spengler Mechanism A Tryptamine C Iminium Ion Intermediate A->C Condensation (-H2O) B Aldehyde B->C D Spiroindolenine Intermediate C->D Intramolecular Electrophilic Attack E Tetrahydro-β-carboline D->E Rearrangement & Deprotonation

Caption: The mechanism of the Pictet-Spengler reaction.

This compound Derivatives in Triptan Synthesis

Triptans are a class of tryptamine-based drugs used to treat migraine headaches.[9][10] They act as selective agonists of serotonin 5-HT1B and 5-HT1D receptors.[10] The general structure of triptans features a substituted indole core, which can be derived from appropriately functionalized tryptophols. The synthesis of various triptans often involves multi-step sequences where a this compound or indole derivative is a key starting material.

Conceptual Pathway to Triptans

While specific industrial syntheses are proprietary, a general conceptual pathway involves:

  • Synthesis of a functionalized indole/tryptophol: Often via Fischer indole synthesis.

  • Conversion of the hydroxyl group: To an amine or a precursor thereof.

  • Introduction of the sulfonamide or other bioisostere: At the desired position on the indole ring.

The design of triptans is a classic example of rational drug design, where the this compound-derived scaffold is modified to achieve specific receptor affinity and pharmacokinetic properties.[9][11]

Mechanism of Action: 5-HT1B/1D Receptor Agonism

Triptan Mechanism A Triptan Drug (e.g., Sumatriptan) B 5-HT(1B/1D) Receptor (on trigeminal nerves and cranial blood vessels) A->B Binds and Activates C Vasoconstriction of cranial blood vessels B->C D Inhibition of pro-inflammatory neuropeptide release B->D E Relief of Migraine Pain C->E D->E

Caption: Triptans alleviate migraines via 5-HT receptor agonism.

Emerging Applications: this compound Metabolites and Gut Barrier Function

Recent research has highlighted the role of gut microbial metabolites of tryptophan, including this compound (indole-3-ethanol), in regulating intestinal barrier function.[12] These metabolites have been shown to act via the aryl hydrocarbon receptor (AhR), influencing the integrity of the gut epithelium.[12] This discovery opens new avenues for therapeutic intervention in inflammatory bowel diseases (IBDs).[12]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR Pathway A This compound (from gut microbiota) B Aryl Hydrocarbon Receptor (AhR) (in intestinal epithelial cells) A->B Binds and Activates C Nuclear Translocation of AhR B->C D Modulation of Gene Expression (e.g., related to junctional proteins) C->D E Enhanced Gut Barrier Integrity D->E

Caption: this compound enhances gut barrier function via AhR.

This suggests that this compound and its derivatives could be explored not just as building blocks for synthetic drugs, but also as potential therapeutics themselves or as lead compounds for modulating host-microbiome interactions.

Quantitative Data Summary

Reaction/ApplicationKey ReagentsTypical YieldReference
Synthesis of 7-Ethylthis compound 2-Ethylphenylhydrazine HCl, 2,3-Dihydrofuran, H₂SO₄69-75%[6]
Synthesis of Etodolac 7-Ethylthis compound, Methyl 3-oxopentanoateHigh (multi-step)[2][3]
Pictet-Spengler Reaction Tryptamine derivative, Aldehyde/Ketone, Acid catalystVariable, often good[4][7]

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry, providing a reliable and versatile platform for the synthesis of a wide range of bioactive molecules.[2][13] Its application in the synthesis of established drugs like Etodolac and its conceptual link to the triptan class of antimigraine agents underscore its importance. The detailed protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this compound.

Furthermore, the expanding understanding of this compound's own biological roles, such as its influence on the gut barrier via the AhR pathway, signals a promising future.[12] Future drug discovery efforts may focus not only on using this compound as a scaffold for complex synthetic targets but also on developing this compound analogues as modulators of host physiology and the microbiome, opening new therapeutic paradigms.

References

Application Notes and Protocols for the Extraction of Tryptophol from Fungal and Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Tryptophol (Indole-3-ethanol), a quorum-sensing molecule and a metabolite of tryptophan, is produced by a variety of fungal and bacterial species.[1] Its diverse biological activities, including anti-inflammatory, sleep-promoting, and antimicrobial properties, have made it a compound of significant interest in pharmaceutical and biotechnological research.[2][3] This guide provides a comprehensive overview and detailed protocols for the efficient extraction of this compound from microbial cultures. We will delve into the scientific principles underpinning the extraction methodologies, offering step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and conclude with established methods for analytical quantification.

Introduction: The Significance of this compound

This compound is an aromatic alcohol derived from the catabolism of the amino acid L-tryptophan.[2] It is a secondary metabolite found in a wide array of organisms, including fungi such as Saccharomyces cerevisiae (present in wine and beer), Candida albicans, and bacteria like Lactobacillus species.[2][3][4] In microbial communities, this compound functions as a quorum-sensing molecule, regulating cell density-dependent behaviors like biofilm formation and filamentation.[1] Beyond its role in microbial communication, this compound has demonstrated a range of physiological effects in higher organisms, including potential immunomodulatory and sleep-inducing activities.[2][5]

The growing interest in this compound necessitates robust and reproducible methods for its isolation from complex fermentation broths. This document serves as a technical guide, providing researchers with the foundational knowledge and practical protocols to successfully extract and purify this compound for downstream applications.

Biosynthesis of this compound in Microorganisms

The primary route for this compound biosynthesis in many fungi, particularly Saccharomyces cerevisiae, is the Ehrlich pathway.[2][6] This pathway involves the conversion of an amino acid into its corresponding fusel alcohol. In the case of this compound, L-tryptophan undergoes a series of enzymatic reactions:

  • Transamination: L-tryptophan is first converted to indole-3-pyruvate.

  • Decarboxylation: Indole-3-pyruvate is then decarboxylated to form indole-3-acetaldehyde.

  • Reduction: Finally, indole-3-acetaldehyde is reduced by an alcohol dehydrogenase to yield this compound.[4]

A clear understanding of this pathway is crucial for optimizing fermentation conditions to maximize this compound yield prior to extraction.

This compound Biosynthesis via Ehrlich Pathway L-Tryptophan L-Tryptophan Indole-3-pyruvate Indole-3-pyruvate L-Tryptophan->Indole-3-pyruvate Transaminase Indole-3-acetaldehyde Indole-3-acetaldehyde Indole-3-pyruvate->Indole-3-acetaldehyde Decarboxylase This compound This compound Indole-3-acetaldehyde->this compound Alcohol Dehydrogenase

Caption: The Ehrlich Pathway for this compound Biosynthesis.

Principles of this compound Extraction

The extraction of this compound from aqueous culture media is based on its physicochemical properties. This compound is a moderately polar molecule, exhibiting solubility in a range of organic solvents.[7][8] The choice of extraction method—liquid-liquid extraction or solid-phase extraction—depends on factors such as sample volume, desired purity, and available equipment.

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used technique that relies on the differential solubility of this compound between the aqueous culture medium and an immiscible organic solvent. Key to a successful LLE is the selection of an appropriate solvent that has a high affinity for this compound and is immiscible with water. Ethyl acetate is a commonly used solvent for this purpose due to its moderate polarity and ability to form a distinct layer from the aqueous phase.

The efficiency of LLE is governed by the partition coefficient (K) of this compound between the organic and aqueous phases. To maximize the transfer of this compound into the organic phase, it is often beneficial to adjust the pH of the aqueous culture medium.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration.[9] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). This compound in the sample adsorbs to the stationary phase, while other components of the culture medium pass through. The retained this compound is then eluted with a small volume of a strong solvent.[10]

For a moderately polar compound like this compound, reversed-phase SPE is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used. The aqueous sample is loaded, and this compound is retained through hydrophobic interactions. After washing away impurities with a weak solvent, the this compound is eluted with a more nonpolar solvent like methanol or acetonitrile.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the extraction of this compound from fungal and bacterial cultures.

Protocol 1: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

This protocol is adapted for a 1-liter culture and is suitable for both fungal and bacterial broths.

Materials:

  • 1 L of microbial culture broth

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate, analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Glassware

Procedure:

  • Harvesting and Clarification: After the desired fermentation period, separate the microbial cells from the culture broth by centrifugation at 5,000 x g for 20 minutes. Carefully decant and collect the supernatant.

  • pH Adjustment: Transfer the clarified supernatant to a large beaker. While stirring, adjust the pH of the broth to approximately 3.0 using 1M HCl. This protonates any acidic byproducts, which can enhance the partitioning of this compound into the organic phase.

  • First Extraction: Pour the acidified broth into a 2 L separatory funnel. Add an equal volume (1 L) of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.

  • Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form. The upper layer is the ethyl acetate phase containing the this compound.

  • Collection of Organic Phase: Carefully drain and discard the lower aqueous layer. Collect the upper ethyl acetate layer in a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 500 mL portions of ethyl acetate to maximize recovery.

  • Drying: Combine all the ethyl acetate extracts and add a sufficient amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude this compound extract.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is suitable for smaller sample volumes and provides a cleaner extract.

Materials:

  • Clarified culture supernatant

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg bed mass)

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • SPE vacuum manifold

  • Collection vials

Procedure:

  • Sample Pre-treatment: Centrifuge the culture sample to remove cells and debris. If necessary, filter the supernatant through a 0.45 µm filter.[10]

  • Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

  • Elution: Place a clean collection vial under the cartridge. Elute the retained this compound by passing 5 mL of methanol through the cartridge.

  • Drying and Reconstitution: The eluted fraction can be directly analyzed or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for concentration.

Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Culture_Broth Microbial Culture Broth Centrifugation Centrifugation/ Filtration Culture_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Crude_Extract Crude this compound Extract LLE->Crude_Extract SPE->Crude_Extract Concentration Solvent Evaporation Crude_Extract->Concentration Analysis HPLC/GC-MS Analysis Concentration->Analysis Purified_this compound Purified this compound Analysis->Purified_this compound

Caption: General workflow for the extraction of this compound.

Data Presentation: Extraction Efficiency

The choice of solvent in LLE and the elution solvent in SPE significantly impacts the recovery of this compound. While comprehensive comparative studies for this compound are limited, data from the extraction of similar indole compounds from fermented beverages can provide valuable insights.

Extraction MethodAnalyteMatrixRecovery (%)Reference
Solid-Phase Extraction (SPE)TryptophanRed Wine>76%[2][7][8]
Solid-Phase Extraction (SPE)Tryptophan Ethyl EsterRed Wine>76%[2][7][8]
Solid-Phase Extraction (SPE)Melatonin (indoleamine)Red Wine>76%[2][7][8]
Liquid-Liquid Extraction (LLE)IndoleWash Oil~79.1% (Methanol)

Note: The recovery percentages are indicative and can vary based on the specific microbial strain, culture conditions, and precise protocol followed.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and specific method for the quantification of this compound.

HPLC with Fluorescence Detection

Principle: this compound, like other indole-containing compounds, is naturally fluorescent. It can be excited by light at a specific wavelength and will emit light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of this compound in the sample.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at approximately 280 nm and emission at approximately 340-360 nm.

Calibration: A standard curve should be prepared using pure this compound of known concentrations to accurately quantify the amount in the extracted samples.

Conclusion

The successful extraction of this compound from fungal and bacterial cultures is a critical first step for its further study and potential application. Both liquid-liquid extraction with ethyl acetate and solid-phase extraction using reversed-phase cartridges are effective methods, with the choice depending on the specific experimental needs. The protocols outlined in this guide, coupled with sensitive analytical techniques like HPLC with fluorescence detection, provide a robust framework for researchers to isolate and quantify this important bioactive molecule. Careful optimization of each step, from fermentation to final analysis, will ensure high-quality, reproducible results.

References

Enhancing Tryptophol Detection by GC-MS: A Guide to Silylation and Acylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction

Tryptophol (3-(2-hydroxyethyl)indole) is a crucial signaling molecule in various biological systems, acting as a quorum-sensing molecule in fungi and exhibiting sleep-inducing effects in humans. Its accurate detection and quantification are paramount in fields ranging from clinical diagnostics to microbiology and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is hampered by its polar nature, attributed to the hydroxyl (-OH) and indole amine (-NH) groups. These functional groups lead to poor chromatographic peak shape, thermal instability, and potential adsorption onto the GC column, compromising sensitivity and reproducibility.[1][2]

To overcome these challenges, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[2][3] This application note provides a detailed guide on two effective derivatization strategies for this compound: silylation and acylation, enabling enhanced detection and quantification by GC-MS.

The Rationale for Derivatization

The primary goal of derivatizing this compound is to replace the active hydrogens on its polar functional groups with nonpolar moieties.[3] This transformation achieves several key objectives:

  • Increased Volatility: By masking the polar groups, the derivatized this compound becomes more volatile, allowing it to be more readily transferred into the gas phase in the GC injector.[1][2]

  • Improved Thermal Stability: The derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.[1]

  • Enhanced Chromatographic Resolution: Derivatization leads to sharper, more symmetrical peaks, improving separation from other matrix components and enhancing quantification accuracy.

  • Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in compound identification and confirmation.[1]

Part 1: Derivatization Strategies for this compound

Two of the most common and effective derivatization techniques for compounds containing hydroxyl and amine groups are silylation and acylation.

Silylation: A Robust and Widely Used Method

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[1] This is a versatile and widely adopted technique for a broad range of compounds.[2]

Mechanism of Action: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl and indole amine groups of this compound. The reaction is typically carried out in an anhydrous solvent at elevated temperatures. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, particularly for sterically hindered groups.[2]

Advantages of Silylation:

  • High Reactivity: Silylating reagents are highly reactive towards a wide range of functional groups.[1]

  • Good Volatility of Derivatives: TMS derivatives are significantly more volatile than the parent compound.[2]

  • Established Protocols: Silylation is a well-documented technique with numerous established protocols for various analytes, including tryptophan metabolites.[4][5]

Considerations:

  • Moisture Sensitivity: Silylating reagents and their derivatives are susceptible to hydrolysis. Therefore, all glassware and solvents must be anhydrous, and samples should be thoroughly dried before derivatization.[3]

  • Potential for Multiple Derivatives: In some cases, incomplete derivatization can lead to the formation of multiple derivatives for a single analyte, which can complicate data analysis.[3]

Acylation: An Alternative for Enhanced Stability

Acylation involves the introduction of an acyl group (e.g., acetyl, pentafluoropropionyl) to the active sites of the molecule. This method is particularly useful for enhancing the stability of the derivatives.[6]

Mechanism of Action: Acylating reagents, such as acid anhydrides (e.g., acetic anhydride) or acyl halides, react with the hydroxyl and amine groups of this compound, often in the presence of a catalyst or a base to neutralize the acid byproduct.[7][8] The resulting ester and amide derivatives are typically less susceptible to hydrolysis than their silyl counterparts.

Advantages of Acylation:

  • Stable Derivatives: Acylated derivatives are generally more stable and less sensitive to moisture compared to silyl derivatives.[6]

  • Enhanced Detectability: The use of fluorinated acylating agents can significantly increase the sensitivity of detection, especially with an electron capture detector (ECD).

  • Reduced Polarity: Acylation effectively reduces the polarity of the molecule, leading to improved chromatographic performance.[7]

Considerations:

  • Reaction Conditions: Acylation reactions may require more stringent conditions, such as higher temperatures or the use of catalysts.

  • Reagent Handling: Some acylating reagents can be corrosive and require careful handling.

Comparative Overview of Derivatization Agents
Derivatization AgentReagent TypeTarget GroupsKey AdvantagesKey Considerations
BSTFA (+ TMCS)Silylation-OH, -NHHigh reactivity, good volatility of derivatives, well-established.Moisture sensitive.[3]
MSTFA Silylation-OH, -NHHighly reactive, produces neutral byproducts.[1][2]Moisture sensitive.
MTBSTFA Silylation-OH, -NHForms more stable TBDMS derivatives.[3][9]Higher molecular weight may lead to longer retention times.[3]
Acetic Anhydride Acylation-OH, -NHForms stable derivatives, less moisture sensitive.May require a catalyst and higher temperatures.
Pentafluoropropionic Anhydride (PFPA) Acylation-OH, -NHProduces derivatives with high electron affinity for sensitive detection.Reagent can be corrosive.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the silylation and acylation of this compound.

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol is adapted from established methods for the analysis of related indole-containing compounds.[4][5]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile (ACN) or Pyridine

  • GC-MS grade solvent for sample reconstitution (e.g., Hexane)

  • Conical reaction vials (e.g., 1.5 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of this compound standard or sample extract into a clean, dry reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of anhydrous acetonitrile (or pyridine) to dissolve the residue.

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.

  • Sample Work-up and Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

    • Alternatively, for improved sample cleanup, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a non-polar solvent like hexane.

    • Vortex and centrifuge briefly to pellet any insoluble material.

    • Transfer the supernatant to a GC vial with an insert for analysis.

Workflow Diagram for Silylation of this compound

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound Sample dry Evaporate to Dryness (N2 Stream) start->dry add_reagents Add 50µL ACN + 50µL BSTFA/TMCS dry->add_reagents vortex_mix Vortex Mix add_reagents->vortex_mix heat Heat at 70°C for 60 min vortex_mix->heat cool Cool to Room Temperature heat->cool inject Direct Injection cool->inject reconstitute Optional: Evaporate & Reconstitute in Hexane cool->reconstitute gcms GC-MS Analysis inject->gcms reconstitute->gcms

Caption: Workflow for this compound Silylation.

Recommended GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • MS Transfer Line: 280°C

  • MS Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Part 3: Expected Results and Data Interpretation

The derivatization of this compound with BSTFA will result in the formation of di-TMS-tryptophol, where both the hydroxyl and the indole amine protons are replaced by TMS groups.

Mass Spectral Fragmentation: The EI mass spectrum of di-TMS-tryptophol is expected to show a characteristic fragmentation pattern. The molecular ion (M+) should be observable. A key diagnostic fragment ion would likely result from the cleavage of the C-C bond between the ethyl side chain and the indole ring, leading to a stable, silylated indole fragment.

Fragmentation Pathway of di-TMS-Tryptophol

G cluster_main Proposed Fragmentation parent di-TMS-Tryptophol (M+) frag1 [M-CH3]+ (Loss of methyl from TMS) parent->frag1 -15 Da frag2 Key Diagnostic Ion (Indole-CH2-OTMS)+ parent->frag2 β-cleavage frag3 TMS+ (m/z 73) parent->frag3

References

Application Note: High-Recovery Cleanup of Tryptophol from Biological Matrices Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Tryptophol

This compound (3-indole-ethanol) is a significant indole compound with diverse biological roles, acting as a quorum-sensing molecule in fungi, a plant auxin, and a sleep-inducing metabolite in mammals.[1][2] Its presence in complex biological matrices such as plasma, urine, or fermentation broths presents a considerable analytical challenge. These matrices are rich in endogenous interferents like proteins, salts, and phospholipids, which can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry and co-elution issues in chromatography.[3][4][5]

Effective sample cleanup is therefore not merely beneficial but essential for accurate and reproducible quantification of this compound. Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique that addresses this challenge by isolating analytes from complex samples, thereby reducing matrix effects, improving analytical column longevity, and enhancing method sensitivity.[6] This application note provides a comprehensive guide and a detailed protocol for the cleanup of this compound using reversed-phase SPE, grounded in the physicochemical properties of the analyte.

Principle: Designing an SPE Strategy for this compound

The selection of an appropriate SPE strategy is dictated by the chemical properties of the analyte and the nature of the sample matrix.[7][8] For this compound, a reversed-phase SPE approach is the most effective.

Physicochemical Properties of this compound
  • Polarity and Hydrophobicity: this compound possesses a moderately non-polar indole ring and an ethyl group, balanced by a polar hydroxyl (-OH) group. Its octanol-water partition coefficient (LogP) is approximately 1.28, indicating a significant hydrophobic character that makes it ideal for retention on non-polar sorbents.[9][10][11]

  • Ionization (pKa): With a predicted pKa of around 15.16 for the indole nitrogen proton, this compound is a very weak acid and remains in its neutral, non-ionized form across the entire practical pH range used in analytical chemistry (pH 1-14).[9][12] This is highly advantageous for reversed-phase SPE, as the neutral form exhibits maximum hydrophobicity and consistent retention, eliminating the need for precise pH control to prevent ionization.[13]

Sorbent Selection: C18 Reversed-Phase

Based on these properties, a non-polar, silica-based sorbent with octadecyl (C18) bonded functional groups is the sorbent of choice. The retention mechanism is based on hydrophobic (van der Waals) interactions between the non-polar indole ring of this compound and the long alkyl chains of the C18 sorbent.[7] This allows polar matrix components like salts and sugars to pass through the cartridge unretained, achieving effective separation.

General Workflow for this compound SPE Cleanup

The following diagram illustrates the fundamental steps of the reversed-phase SPE protocol for this compound purification.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Pre-treatment (e.g., Dilution, Centrifugation) Load 3. Sample Loading (this compound is retained) Sample->Load Condition 1. Conditioning (Activate Sorbent with Methanol) Equilibrate 2. Equilibration (Rinse with Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Remove Polar Interferences) Load->Wash Waste1 To Waste Load->Waste1 Unretained Matrix Elute 5. Elution (Collect this compound) Wash->Elute Waste2 To Waste Wash->Waste2 Polar Impurities Analyze Post-Elution & Analysis (Evaporation, Reconstitution, HPLC/LC-MS) Elute->Analyze

Caption: Workflow for this compound cleanup using reversed-phase SPE.

Detailed Application Protocol

This protocol is designed for the cleanup of this compound from a complex aqueous matrix (e.g., cell culture supernatant, diluted plasma).

Materials and Reagents
  • SPE Cartridges: C18 bonded silica, 100 mg sorbent mass, 3 mL cartridge volume

  • SPE Manifold: Vacuum manifold for parallel processing

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Deionized Water

  • Reagents: Formic Acid (optional, for pH adjustment if needed for other analytes)

  • Glassware: Test tubes for collection, volumetric flasks

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator

Sample Pre-Treatment

For biological samples, proper pre-treatment is critical to prevent clogging of the SPE cartridge and improve recovery.

  • For Plasma/Serum: Thaw the sample completely. Precipitate proteins by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Collect the supernatant.

  • For Aqueous Supernatant: Centrifuge the sample at high speed to pellet any particulate matter.

  • Dilution: Dilute the cleared supernatant 1:1 (v/v) with deionized water to reduce the organic solvent concentration and ensure proper retention of this compound on the C18 phase.[13]

Step-by-Step SPE Procedure

Perform all steps under a gentle vacuum, aiming for a flow rate of approximately 1-2 drops per second (~1-2 mL/min).[13][14]

  • Conditioning:

    • Action: Pass 2 mL of methanol through the C18 cartridge.

    • Causality: This step solvates the C18 hydrocarbon chains, effectively "activating" the hydrophobic stationary phase to make it receptive to interaction with the analyte.[15] Do not let the sorbent bed go dry from this point until after sample loading.[16]

  • Equilibration:

    • Action: Pass 2 mL of deionized water through the cartridge.

    • Causality: This step removes the excess methanol and prepares the sorbent with a polar environment similar to the aqueous sample, which is necessary to drive the hydrophobic retention of this compound.[15][17]

  • Sample Loading:

    • Action: Load the pre-treated sample (e.g., 1 mL) onto the cartridge.

    • Causality: As the aqueous sample passes through the sorbent bed, the non-polar this compound partitions from the polar mobile phase and adsorbs onto the hydrophobic C18 stationary phase. Highly polar matrix components will pass through unretained.

  • Washing:

    • Action: Pass 2 mL of deionized water (or 5% methanol in water) through the cartridge.

    • Causality: This step removes weakly retained polar and ionic interferences (like salts) without displacing the more strongly retained this compound, thus cleaning the extract.[15] A low percentage of organic solvent can increase washing efficiency for slightly non-polar interferences.

  • Drying (Optional but Recommended):

    • Action: Apply a strong vacuum to the manifold for 2-5 minutes to completely dry the sorbent bed.

    • Causality: Removing residual water from the sorbent ensures that the subsequent elution with a non-polar organic solvent is highly efficient and not diluted, leading to a more concentrated final extract.

  • Elution:

    • Action: Place clean collection tubes inside the manifold. Elute the retained this compound by passing 1-2 mL of methanol through the cartridge.

    • Causality: Methanol is a strong non-polar solvent that disrupts the hydrophobic interactions between this compound and the C18 chains, releasing the analyte from the sorbent and allowing it to be collected.[17] A second elution with an additional 1 mL of methanol can be performed to ensure complete recovery.

Post-Elution Processing
  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase used for the subsequent analytical method (e.g., 20% acetonitrile in water) for compatibility with HPLC or LC-MS analysis.

Expected Performance

Proper execution of this protocol should yield high recovery and excellent sample cleanup.

ParameterExpected ValueRationale
Recovery > 90%The high affinity of this compound for the C18 sorbent and its efficient release by methanol ensures minimal analyte loss.
Reproducibility (RSD) < 5%A standardized, multi-step procedure minimizes variability between samples.
Matrix Effect Reduction > 85%The removal of phospholipids and salts significantly reduces ion suppression/enhancement in LC-MS analysis.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery Sorbent went dry: Sorbent was not kept wet between conditioning and loading.Repeat the extraction, ensuring a layer of equilibration solvent remains above the sorbent bed before loading the sample.[16]
Sample Overload: The amount of analyte exceeded the sorbent's capacity.Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
Premature Elution: The wash step was too strong (too much organic solvent).Use a weaker wash solvent (e.g., 100% water or a lower percentage of methanol).
Incomplete Elution: The elution solvent was too weak or the volume was insufficient.Use a stronger elution solvent (e.g., acetonitrile) or increase the elution volume. Perform a second elution step.
Poor Reproducibility Inconsistent Flow Rate: Variable vacuum pressure during loading or elution.Ensure a consistent, slow flow rate (1-2 drops/sec) for all samples. Use of an automated system can improve consistency.
Dirty Extract Insufficient Washing: The wash step did not adequately remove interferences.Increase the volume of the wash solvent or slightly increase its strength (e.g., from 5% to 10% methanol).
Matrix Breakthrough: Co-extraction of less polar interferences.Optimize the sample pre-treatment step (e.g., ensure complete protein precipitation). Modify the wash solvent composition.

Conclusion

This application note details a robust and reliable reversed-phase solid-phase extraction protocol for the cleanup and concentration of this compound from complex biological matrices. By leveraging the specific physicochemical properties of this compound—namely its moderate hydrophobicity and neutral state across a wide pH range—this C18-based method effectively removes interfering matrix components. The resulting clean extract leads to improved data quality, higher sensitivity, and greater accuracy in subsequent chromatographic analyses, making it an indispensable tool for researchers in drug development and metabolic studies.

References

Application Note: Quantification of Tryptophol in Wine and Beer Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tryptophol (indole-3-ethanol) is a significant aromatic alcohol found in fermented beverages like wine and beer, contributing to their sensory profile and possessing potential bioactive properties.[1] It is a secondary product of ethanol fermentation, derived from the amino acid tryptophan by yeast, primarily Saccharomyces cerevisiae.[2] The concentration of this compound can vary significantly based on the yeast strain, fermentation conditions, and the initial composition of the must or wort.[2][3] Accurate quantification of this compound is crucial for quality control in the brewing and winemaking industries, for understanding flavor development, and for research into the physiological effects of these beverages. This document provides a comprehensive guide to two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of this compound

This compound, first described by Felix Ehrlich in 1912, is formed via the Ehrlich pathway where yeast metabolizes tryptophan.[1][2] In wine and beer, its sensory contribution is often described as "almond" or "solvent-like" and it can influence the overall flavor profile.[4] Beyond its organoleptic properties, this compound is also recognized as a quorum-sensing molecule for yeast, influencing yeast morphogenesis, and has been studied for its sleep-inducing effects in humans, potentially acting as a functional analog to serotonin or melatonin.[1][5]

The analytical challenge in quantifying this compound lies in its typically low concentrations (ranging from <0.5 mg/L to over 12 mg/L in beer) within a highly complex matrix.[3][4] Both wine and beer contain a multitude of compounds, including other alcohols, esters, acids, and phenolics, that can interfere with analysis.[6] Therefore, selective and sensitive analytical methods are paramount. This guide details two validated approaches, emphasizing the rationale behind method selection, sample preparation, and instrumental analysis to ensure trustworthy and reproducible results.

Principle of Analytical Methodologies

The quantification of this compound in complex matrices necessitates a multi-step approach involving sample preparation followed by instrumental analysis. The choice between HPLC-FLD and GC-MS often depends on the available instrumentation, the desired level of sensitivity, and the need for confirmatory analysis.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is the method of choice for routine, high-sensitivity quantification. The indole structure of this compound contains a fluorophore that allows it to be detected with high specificity and sensitivity by a fluorescence detector. This minimizes interference from non-fluorescent matrix components. Separation is typically achieved using a reversed-phase (e.g., C18) column, which separates compounds based on their hydrophobicity.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation for volatile and semi-volatile compounds and offers definitive identification through mass spectrometry.[9] The mass spectrometer fragments the analyte molecules into a unique pattern (mass spectrum), which acts as a chemical fingerprint, providing a high degree of confidence in the identification. GC-MS is a powerful tool for comprehensive aroma profiling and for confirming the identity of this compound detected by other methods.[10][11]

Workflow Overview: From Sample to Result

The general analytical workflow is a critical, multi-stage process designed to ensure accuracy and reproducibility. It begins with careful sample handling and proceeds through extraction and cleanup to instrumental analysis and data processing.

Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Wine or Beer Sample Degas Degas Sample (Ultrasonic Bath) Sample->Degas Filter_Beer Direct Filtration (0.22 µm Syringe Filter) Degas->Filter_Beer For Beer SPE_Wine Solid-Phase Extraction (SPE) (For Wine) Degas->SPE_Wine For Wine HPLC HPLC-FLD Analysis Filter_Beer->HPLC GCMS GC-MS Analysis Filter_Beer->GCMS Evap Evaporate & Reconstitute SPE_Wine->Evap Evap->HPLC Evap->GCMS Quant Quantification (Calibration Curve) HPLC->Quant GCMS->Quant Report Report Results (mg/L) Quant->Report

Caption: General analytical workflow for this compound quantification.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is optimized for the sensitive detection of this compound and is particularly effective for wine samples, which benefit from a concentration and clean-up step.

Rationale

The native fluorescence of the indole moiety in this compound allows for detection limits in the microgram-per-liter (µg/L) range, which is often necessary for wine analysis.[7] The sample preparation step, particularly Solid-Phase Extraction (SPE), is crucial for removing matrix interferences and concentrating the analyte, thereby enhancing method sensitivity and selectivity.[12][13]

Detailed Experimental Protocol

A. Sample Preparation

  • For Beer Samples:

    • Degas the beer sample using an ultrasonic bath for 10-15 minutes.

    • Filter the sample directly through a 0.22 µm nylon or PVDF syringe filter into an HPLC vial.[4] This simple treatment is often sufficient due to the relatively lower complexity of some beer matrices compared to wine.[8]

  • For Wine Samples (via Solid-Phase Extraction):

    • Degas the wine sample using an ultrasonic bath for 10-15 minutes.

    • SPE Cartridge Conditioning: Use a polystyrene-based polymer SPE cartridge. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[7]

    • Sample Loading: Load 5-10 mL of the degassed wine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar, non-retained compounds.

    • Elution: Elute the this compound and other retained indoles with 5 mL of methanol.

    • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 10% methanol in 0.1% formic acid).[12] This step effectively concentrates the sample 10 to 20-fold.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

SPE_Protocol start Start: Degassed Wine Sample step1 1. Condition SPE Cartridge (Methanol, then Water) start->step1 step2 2. Load Sample onto Cartridge step1->step2 step3 3. Wash Cartridge (Deionized Water) step2->step3 step4 4. Elute this compound (Methanol) step3->step4 step5 5. Evaporate Eluate to Dryness step4->step5 step6 6. Reconstitute in Mobile Phase step5->step6 end End: Sample for HPLC Analysis step6->end

Caption: Solid-Phase Extraction (SPE) workflow for wine samples.

B. Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1200 Series, Shimadzu LC-20AD, or equivalent
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid (v/v)[4][12]
Gradient Elution Start at 5-10% B, ramp to 40-50% B over 15-20 min, followed by a wash and re-equilibration step.
Flow Rate 0.5 - 1.0 mL/min[12]
Column Temperature 30 - 40 °C[12]
Injection Volume 10 - 20 µL
Fluorescence Detector Excitation: ~280 nm, Emission: ~360 nm (Typical for indoles)
Method Validation and Performance

Method validation is critical for ensuring data integrity. The following parameters should be assessed.

ParameterTypical PerformanceSource
Linearity (r²) > 0.995[12]
Recovery > 98% for beer; > 76% for wine (SPE)[8][13]
Precision (RSD%) < 5%[8]
Limit of Detection (LOD) Low µg/L range[13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for confirming the identity of this compound and for simultaneously analyzing a broader range of volatile and semi-volatile compounds in beer and wine.

Rationale

GC-MS provides unparalleled specificity. The gas chromatograph separates volatile compounds, and the mass spectrometer generates a unique fragmentation pattern for each compound, allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST).[10] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and effectively concentrates volatile analytes from the sample's headspace.[11]

Detailed Experimental Protocol

A. Sample Preparation (HS-SPME)

  • Place 5 mL of degassed beer or wine into a 20 mL headspace vial.

  • Add ~1-2 g of NaCl to the vial. This "salting-out" effect increases the volatility of the analytes, driving them into the headspace and improving extraction efficiency.

  • Seal the vial tightly with a septum cap.

  • Place the vial in a heated agitator (e.g., 60 °C for 10 minutes) to allow the sample to equilibrate.

  • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Immediately after extraction, desorb the fiber in the hot GC inlet.

B. Instrumental Parameters

ParameterRecommended Setting
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent[14]
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Inlet Temperature 250 °C (Splitless mode for desorption)
Carrier Gas Helium
Column DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm x 0.25 µm)
Oven Program Start at 40 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 400 m/z
Data Analysis
  • Identification: this compound is identified by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). Key identifying ions for this compound include m/z 130 (base peak) and 161 (molecular ion).

  • Quantification: For accurate quantification, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used. A calibration curve is constructed by analyzing standards of known concentrations.

Summary of this compound Concentrations

The concentration of this compound can vary widely depending on the beverage type and production methods.

BeverageTypical Concentration RangeSource
Beer (Lager) < 0.5 mg/L[4]
Beer (General) 0.1 - 12.1 mg/L[3]
Wine Varies widely, often in µg/L to low mg/L range[5][7]

Conclusion

The accurate quantification of this compound in wine and beer is essential for both quality control and research purposes. The HPLC-FLD method offers excellent sensitivity and is ideal for routine analysis, particularly when coupled with SPE for complex wine samples. The GC-MS method provides robust, confirmatory identification and is a powerful tool for broader flavor and aroma profiling. The choice of method should be guided by the specific analytical goals, sample matrix, and available resources. By following the detailed protocols and validation procedures outlined in this guide, researchers and scientists can achieve reliable and accurate quantification of this important flavor compound.

References

Application Notes & Protocols: Studying the Effect of Tryptophol on Biofilm Formation

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Interplay of Tryptophol, Quorum Sensing, and Biofilms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, notorious for their role in persistent infections and their profound resistance to antimicrobial agents.[1] The formation of these complex communities is not a random process; rather, it is a highly regulated developmental program often orchestrated by a cell-to-cell communication system known as quorum sensing (QS).[2][3] Microorganisms use QS to monitor their population density by secreting and detecting small signaling molecules called autoinducers.[3] When a threshold concentration is reached, these molecules trigger coordinated changes in gene expression, leading to collective behaviors such as virulence factor production and biofilm formation.[4][5]

This compound (indole-3-ethanol) is an aromatic alcohol produced by various fungi, including the opportunistic pathogen Candida albicans, through the metabolism of the amino acid tryptophan.[6][7] It has been identified as a fungal quorum-sensing molecule (QSM) that can regulate morphogenesis, such as the transition between yeast and hyphal forms, a critical step in biofilm development for many fungal species.[8][9] Interestingly, the impact of this compound is highly species-specific. While it can inhibit filamentation and biofilm formation in C. albicans, it promotes filamentous growth in other fungi like Saccharomyces cerevisiae.[9][10] This dual role makes this compound a fascinating molecule for studying the intricate signaling networks that govern microbial community behavior.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of this compound on biofilm formation. We will delve into the underlying mechanisms, provide detailed, validated protocols for quantifying biofilm inhibition, and offer insights into data interpretation.

Part 1: Mechanistic Insights & Experimental Rationale
The Central Hypothesis: this compound as a Quorum Sensing Modulator

The primary hypothesis for this compound's anti-biofilm activity, particularly in fungi like C. albicans, is its interference with the QS signaling cascade that promotes filamentation and biofilm maturation.[9] In many fungi, the yeast-to-hyphae transition is a key virulence trait and a prerequisite for forming robust, structured biofilms.[11] this compound, along with another QSM farnesol, acts to suppress this transition, thereby maintaining the yeast form and preventing the architectural development of the biofilm.[9][12]

In bacteria, while less studied, related indole compounds are known to influence QS and biofilm formation. For instance, tryptophan itself has been shown to inhibit biofilm formation in Pseudomonas aeruginosa.[1][13] It is plausible that this compound could interfere with bacterial QS systems, such as the pqs system in P. aeruginosa, which is crucial for virulence and biofilm development.[3][14]

Understanding this mechanism is critical because it dictates our experimental approach. If this compound's effect is on signaling rather than on cell viability, we must design experiments to distinguish between true anti-biofilm activity and simple antimicrobial (biocidal) effects.

Experimental Design: Distinguishing Anti-Biofilm from Antimicrobial Effects

A robust study of an anti-biofilm agent requires a multi-step, logical workflow. It is imperative to first assess the direct impact of the compound on microbial growth. An agent that simply kills the organism will trivially prevent biofilm formation. A true anti-biofilm agent, however, will inhibit biofilm formation at concentrations that do not significantly affect microbial growth (i.e., at sub-lethal or sub-inhibitory concentrations).

This distinction is crucial for drug development, as targeting virulence-regulating pathways like QS is a promising strategy to combat infections without exerting strong selective pressure for resistance.[15]

Below is a diagram outlining the core experimental workflow to rigorously assess this compound's anti-biofilm potential.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Biofilm Quantification cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock Solution C Protocol 1: Determine Minimum Inhibitory Concentration (MIC) of this compound A->C B Culture Microbial Strain (e.g., C. albicans, P. aeruginosa) B->C D Protocol 2: Biofilm Inhibition Assay (Test Sub-MIC Concentrations) B->D E Protocol 3: Biofilm Disruption Assay (Treat Pre-formed Biofilms) B->E C->D  Inform Concentration Selection F Quantify Biofilm Biomass (Crystal Violet Staining) D->F E->F G Analyze Data: Compare Biofilm Inhibition vs. Planktonic Growth Inhibition F->G H Conclusion: Is this compound a True Anti-Biofilm Agent? G->H

Figure 1. Overall experimental workflow for assessing this compound's anti-biofilm activity.
Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC assay is the foundational first step. It determines the lowest concentration of this compound that visibly inhibits the growth of the planktonic (free-floating) microorganism. The results of this assay are essential for selecting the appropriate, non-lethal concentrations of this compound to be used in the subsequent biofilm assays.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Test microorganism (e.g., Candida albicans SC5314, Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., RPMI-1640 for C. albicans, Tryptic Soy Broth (TSB) for P. aeruginosa)

  • This compound (powder)

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Sterile PBS

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in a suitable solvent.

  • Prepare Inoculum: Grow an overnight culture of the test microorganism in its appropriate medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 cells/mL for C. albicans or CFU/mL for bacteria).

  • Serial Dilutions: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution (diluted from stock to the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the no-drug growth control.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 12. This brings the final volume in each well to 200 µL and halves the this compound concentrations.

  • Controls:

    • Growth Control: Well 12 (medium + inoculum, no this compound).

    • Sterility Control: A well with medium only (no inoculum).

    • Vehicle Control: A well with medium, inoculum, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

Rationale: This assay quantifies the ability of this compound to prevent the initial formation of a biofilm. It is the primary test for anti-biofilm activity. The crystal violet (CV) dye stains the cells and extracellular matrix components, providing a reliable measure of the total biofilm biomass.[16][17]

Materials:

  • All materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30-33% Acetic Acid or 95% Ethanol for solubilization[16][18]

Procedure:

  • Plate Setup: Prepare serial dilutions of this compound in a 96-well plate as described in the MIC assay (Steps 3a-c), ensuring that the concentrations tested are at and below the determined MIC (e.g., MIC, MIC/2, MIC/4, etc.).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to the wells containing this compound dilutions and controls.[17]

  • Incubation for Biofilm Formation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow the biofilm to form at the bottom of the wells.[16][18]

  • Washing: a. Carefully discard the liquid content from the wells by inverting the plate and shaking gently. b. Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells that have not adhered. Be careful not to dislodge the biofilm.[16]

  • Fixation (Optional but Recommended): Heat-fix the biofilm by placing the plate in a 60°C incubator for 1 hour. This helps adhere the biofilm to the well.[16]

  • Staining: a. Add 125-150 µL of 0.1% crystal violet solution to each well. b. Incubate at room temperature for 15 minutes.[17]

  • Final Wash: Discard the CV solution and wash the plate multiple times with water until the runoff is clear.

  • Drying: Invert the plate on a paper towel and let it air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound CV dye. Incubate for 15-30 minutes.

  • Quantification: Transfer 125 µL of the solubilized CV solution to a new, flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550-595 nm using a microplate reader.[16][17]

Part 3: Data Presentation and Interpretation
Data Presentation Tables

Table 1: Hypothetical MIC Results for this compound

Microorganism This compound MIC (µM) Vehicle Control Growth Control
C. albicans SC5314 250 No Inhibition Robust Growth

| P. aeruginosa PAO1 | > 500 | No Inhibition | Robust Growth |

Table 2: Hypothetical Biofilm Inhibition Data for this compound against C. albicans

This compound Conc. (µM) Conc. relative to MIC Mean Absorbance (OD570) ± SD % Biofilm Inhibition
0 (Control) - 1.25 ± 0.08 0%
31.25 MIC/8 0.88 ± 0.06 29.6%
62.5 MIC/4 0.55 ± 0.05 56.0%
125 MIC/2 0.28 ± 0.03 77.6%
250 MIC 0.15 ± 0.02 88.0%

% Inhibition is calculated as: [(OD_Control - OD_Treated) / OD_Control] x 100

Interpreting the Results

The central goal is to compare the anti-biofilm activity with the antimicrobial (MIC) activity.

  • Scenario 1: True Anti-Biofilm Activity (Ideal Result): Significant biofilm inhibition is observed at concentrations well below the MIC (e.g., at MIC/4 or MIC/8).[19] This is a strong indication that this compound is interfering with a specific biofilm formation pathway (like QS) rather than simply inhibiting growth. The data in Table 2 illustrates this ideal scenario.

  • Scenario 2: Growth Inhibition is the Primary Effect: Biofilm inhibition only occurs at or very near the MIC. This suggests that the reduction in biofilm is likely a consequence of the compound's antimicrobial properties and not a specific anti-biofilm mechanism.

  • Scenario 3: No Effect: this compound shows no significant inhibition of biofilm formation even at concentrations approaching the MIC.

Based on published literature, this compound is expected to demonstrate true anti-biofilm activity against C. albicans by inhibiting the yeast-to-hyphae morphological switch.[9][20] For bacteria like P. aeruginosa, studies on the parent molecule, tryptophan, have shown biofilm inhibition is not solely due to growth inhibition, suggesting a targeted mechanism.[1]

Conclusion and Future Directions

These protocols provide a standardized framework for quantifying the effect of this compound on biofilm formation. By carefully determining the MIC and then assessing biofilm inhibition at sub-MIC levels, researchers can confidently determine whether this compound acts as a true modulator of biofilm development.

Next Steps for Advanced Analysis:

  • Microscopy: Use Confocal Laser Scanning Microscopy (CLSM) with live/dead staining to visualize the architectural changes in the biofilm structure in response to this compound.

  • Gene Expression Analysis: Employ qRT-PCR to measure the expression of key genes involved in quorum sensing and biofilm formation (e.g., HWP1 in C. albicans, pqsA in P. aeruginosa) to confirm that this compound is modulating these specific pathways.

  • Combination Studies: Investigate potential synergistic effects by combining this compound with conventional antimicrobial agents to see if it can enhance their efficacy against biofilms.

By following this comprehensive guide, researchers can generate robust and reliable data, contributing to a deeper understanding of this compound's role as a microbial signaling molecule and evaluating its potential as a novel anti-biofilm therapeutic.

References

Tryptophol: A Novel Biomarker for Infectious, Inflammatory, and Neoplastic Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Tryptophol

This compound, chemically known as indole-3-ethanol, is an aromatic alcohol derived from the essential amino acid tryptophan. Initially identified as a sleep-inducing compound, its biological significance has expanded considerably, revealing its involvement in a myriad of physiological and pathological processes.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning role of this compound as a biomarker in various diseases, complete with detailed protocols for its quantification.

This compound is a product of the Ehrlich pathway, a metabolic route for the conversion of amino acids to fusel alcohols. In this pathway, tryptophan is first transaminated to indole-3-pyruvic acid, which is then decarboxylated to indole-3-acetaldehyde. Finally, indole-3-acetaldehyde is reduced to this compound by alcohol dehydrogenase.[1] This metabolic process is not exclusive to humans; it is also employed by various microorganisms, including yeast and bacteria, as well as by parasites.[1][2]

The biological activities of this compound are diverse. It is recognized as a quorum-sensing molecule in fungi like Candida albicans and yeast such as Saccharomyces cerevisiae, enabling cell-to-cell communication to regulate population density and virulence.[1] Furthermore, this compound can cross the blood-brain barrier and has been shown to modulate immune responses.[1] This multifaceted nature of this compound, coupled with its differential production in various disease states, positions it as a promising biomarker with diagnostic and prognostic potential.

This compound as a Biomarker in Specific Diseases

The concentration of this compound in biological fluids can be indicative of specific pathological conditions, ranging from infectious diseases to chronic inflammatory disorders and cancer.

African Trypanosomiasis (Sleeping Sickness)

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei.[3] The parasite produces this compound, which is believed to contribute to the characteristic sleep disturbances observed in the later stages of the disease.[1][3] Elevated levels of this compound in the bloodstream and cerebrospinal fluid of infected individuals make it a potential biomarker for disease presence and progression.[4][5] Monitoring this compound levels could aid in diagnosing HAT and in assessing the efficacy of therapeutic interventions.

Inflammatory Bowel Disease (IBD)

The gut microbiota plays a crucial role in tryptophan metabolism, and dysbiosis is a hallmark of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. Several studies have reported significantly lower serum levels of tryptophan in IBD patients compared to healthy controls, with the reduction being more pronounced in active disease.[4][6] While direct quantitative data for this compound in IBD is still emerging, the altered tryptophan metabolism suggests that this compound levels are also likely affected. This compound, as a gut microbial metabolite, is an agonist for the Aryl Hydrocarbon Receptor (AhR), a key regulator of intestinal immune homeostasis.[7][8] Activation of AhR by this compound can modulate the expression of cytokines like IL-22, which is involved in maintaining the integrity of the intestinal barrier.[7][9][10][11] Therefore, this compound may serve as a biomarker for gut dysbiosis and intestinal inflammation in IBD.

Cancer

Altered tryptophan metabolism is increasingly recognized as a feature of many cancers.[12] Tumor cells can upregulate the expression of enzymes involved in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment. While research has primarily focused on the kynurenine pathway, the production of indole derivatives like this compound by the gut microbiota can also influence cancer development. A systematic review and meta-analysis of colorectal cancer (CRC) patients showed significantly decreased plasma tryptophan levels.[12] Another study found that higher plasma tryptophan was associated with a lower risk of colon cancer.[13][14] Although direct quantification of this compound in tumor tissues is not widely reported, its role as an AhR ligand suggests it could influence tumor immunity.[15] Further investigation into this compound concentrations in different cancer types is warranted to establish its utility as a cancer biomarker.

Metabolic Syndrome and Obesity

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Emerging evidence links gut microbiota dysbiosis and altered tryptophan metabolism to obesity and metabolic syndrome.[16][17] Studies have shown that obese individuals have altered plasma levels of tryptophan and its metabolites.[17] A large cohort study demonstrated a negative association between dietary tryptophan and the incidence of metabolic syndrome.[18] Given that this compound is a product of tryptophan metabolism by the gut microbiota, its levels may reflect the metabolic health of an individual.

Neuroinflammatory Disorders

This compound's ability to cross the blood-brain barrier positions it as a potential player in neuroinflammation. The gut-brain axis, a bidirectional communication network between the gut and the central nervous system, is heavily influenced by microbial metabolites. This compound produced in the gut can enter the systemic circulation and reach the brain, where it may exert its effects. The sleep-inducing properties of this compound are well-documented, and its role in modulating immune responses suggests it could be involved in the pathogenesis of neuroinflammatory conditions.[1] Further research is needed to elucidate the specific role of this compound in these disorders and to evaluate its potential as a biomarker.

Analytical Methodologies for this compound Quantification

Accurate and reliable quantification of this compound in biological matrices is essential for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Sample Types and Collection
  • Plasma: Collect whole blood in tubes containing K2-EDTA as an anticoagulant. Centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma.

  • Serum: Collect whole blood in serum separator tubes. Allow the blood to clot at room temperature for 30 minutes before centrifuging at 1,600 x g for 15 minutes at 4°C.

  • Stool: Collect fresh stool samples and freeze them immediately at -80°C until analysis.

  • Tissue: Collect tissue biopsies and snap-freeze them in liquid nitrogen, then store at -80°C.

Protocol: Sample Preparation and Extraction

This protocol describes a protein precipitation method for the extraction of this compound from plasma or serum.

Materials:

  • Ice-cold methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 18,000 x g and 4°C)

Procedure:

  • Thaw plasma or serum samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 300 µL of ice-cold methanol to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at 18,000 x g for 15 minutes at 4°C.[19]

  • Carefully collect the supernatant containing the extracted this compound and transfer it to a new tube for LC-MS/MS analysis.

Protocol: LC-MS/MS for this compound Quantification

This is a general LC-MS/MS protocol that can be optimized for specific instrumentation.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, sub 2 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1): m/z 162.1 -> Product ion (Q3): m/z 144.1 (quantifier), m/z 130.1 (qualifier)

    • Internal Standard (e.g., this compound-d4): Precursor ion (Q1): m/z 166.1 -> Product ion (Q3): m/z 148.1

  • Optimization: Optimize collision energy and other MS parameters for the specific instrument used.

Method Validation

A "fit-for-purpose" approach to validation is recommended for biomarker assays.[20] Key validation parameters to assess include:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Precision The closeness of agreement between a series of measurements.Coefficient of variation (CV) ≤ 15%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value
Recovery The efficiency of the extraction process.Consistent and reproducible

Data Interpretation and Clinical Utility

Interpreting this compound levels requires the establishment of reference ranges in a healthy population. A meta-analysis of tryptophan concentrations in healthy individuals reported grand mean concentrations of 60.52 ± 15.38 µM in serum and 51.45 ± 10.47 µM in plasma.[21] While specific reference ranges for this compound are not yet widely established, these values for its precursor provide a context for expected concentrations.

  • Elevated this compound: May be indicative of African Trypanosomiasis or certain microbial overgrowths in the gut.

  • Decreased this compound: In the context of overall reduced tryptophan levels, this could be a feature of IBD, certain cancers, and metabolic syndrome, reflecting a shift in tryptophan metabolism.

The clinical utility of this compound as a standalone biomarker is still under investigation. It is more likely to be valuable as part of a panel of biomarkers for a more comprehensive assessment of a patient's condition.

Future Perspectives: The study of this compound as a biomarker is a rapidly evolving field. Future research should focus on:

  • Establishing standardized and validated analytical methods for this compound quantification.

  • Defining robust reference ranges in diverse healthy populations.

  • Conducting large-scale clinical studies to validate the association of this compound levels with disease diagnosis, prognosis, and response to therapy.

Appendices

Appendix A: Signaling Pathway Diagrams

Tryptophan to this compound Biosynthesis Pathway (Ehrlich Pathway)

G Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Transamination Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde Decarboxylation This compound This compound Indole_3_acetaldehyde->this compound Reduction (Alcohol dehydrogenase)

Caption: The Ehrlich pathway for the biosynthesis of this compound from tryptophan.

This compound's Role in Aryl Hydrocarbon Receptor (AhR) Signaling

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90-AIP-p23 This compound->AhR_complex Binding AhR_this compound AhR-Tryptophol AhR_complex->AhR_this compound Conformational Change ARNT ARNT AhR_this compound->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression IL_22 IL-22 Gene_Expression->IL_22

Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Appendix B: Experimental Workflow Diagram

From Sample Collection to Data Analysis

G Sample_Collection Sample Collection (Plasma, Serum, etc.) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Processing Data Processing (Peak Integration) LC_MS_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biomarker_Evaluation Biomarker Evaluation Statistical_Analysis->Biomarker_Evaluation

Caption: A typical workflow for this compound biomarker analysis.

References

Application Notes & Protocols: A Guide to In-Vitro Assays for Determining the Bioactivity of Tryptophol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tryptophol (indole-3-ethanol) is a fascinating quorum sensing molecule produced by various fungi and a metabolite found in plants, bacteria, and sponges.[1][2] Its simple indole structure serves as a versatile scaffold for chemical modification, leading to a new generation of this compound derivatives with significant therapeutic potential.[1] These derivatives have garnered interest for a wide range of bioactivities, including anticancer, anti-inflammatory, antifungal, and anti-virulence properties.[3][4][5] This guide provides a comprehensive suite of detailed in-vitro assays and step-by-step protocols designed for researchers, scientists, and drug development professionals to effectively screen and characterize the bioactivity of novel this compound derivatives. The protocols herein are presented as self-validating systems, emphasizing the rationale behind experimental choices and ensuring data integrity through the inclusion of essential controls.

Foundational Analysis: Cytotoxicity and Cell Viability

Before investigating specific bioactivities like anticancer or anti-inflammatory effects, it is imperative to first establish the baseline cytotoxicity of the this compound derivatives. This initial screening distinguishes between targeted therapeutic effects and general toxicity, ensuring that downstream results are not merely artifacts of cell death. The MTT assay is a robust, quantitative, and widely used colorimetric method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[8] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[8] The absorbance of the solubilized formazan is read using a spectrophotometer, typically at a wavelength of 570 nm.[8]

Experimental Workflow: Initial Screening

The following diagram outlines the general workflow for screening this compound derivatives, starting with the foundational cytotoxicity assessment.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Bioactivity Assessment A Prepare this compound Derivative Stock Solutions B Seed Cells in 96-well Plates (e.g., HeLa, MCF-7, RAW 264.7) A->B C Treat Cells with Serial Dilutions of Derivatives (24-72h) B->C D Perform MTT Assay to Assess Cell Viability C->D E Determine Cytotoxicity Profile (Calculate IC50 if applicable) D->E F Anticancer Assays (Apoptosis, Cell Cycle) E->F If cytotoxic to cancer cells G Anti-inflammatory Assays (NO, Cytokine, NF-κB) E->G If non-cytotoxic to immune cells H Quorum Sensing Inhibition (Violacein, Pyocyanin) E->H If non-bactericidal I Antifungal Assays (MIC, Biofilm Inhibition) E->I If active against fungi

Caption: General workflow for screening this compound derivatives.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard procedures provided by leading suppliers and research publications.[8][9]

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line (e.g., HeLa for cancer, RAW 264.7 for inflammation studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability via Trypan blue exclusion. Resuspend cells in complete medium and seed into a 96-well plate at an optimal density (typically 1x10⁴ to 1x10⁵ cells/well in 100 µL). Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the derivatives.

    • Untreated Control: Cells in culture medium only.

    • Media Blank: Culture medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10-20 µL of the MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader within 1 hour. A reference wavelength of 630 nm can be used to correct for background.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

    • For anticancer screening, plot % viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

ParameterRecommended ValueSource(s)
Cell Seeding Density 1,000 - 100,000 cells/well[9]
MTT Reagent Volume 10 µL per 100 µL media[9]
MTT Incubation 2-4 hours at 37°C[9]
Solubilization Time ~15 minutes on shaker
Absorbance Wavelength 570 nm (Primary)[8]
Reference Wavelength 630 nm (Optional)

Assays for Anti-Inflammatory Activity

Chronic inflammation is linked to numerous diseases, and inhibiting inflammatory pathways is a key therapeutic strategy.[12] this compound and its derivatives have shown anti-inflammatory potential.[3][13][14] A common in-vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response.[12][15] The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[16]

The NF-κB Signaling Pathway

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus.[17] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of pro-inflammatory genes like iNOS (producing nitric oxide), COX-2, and cytokines such as TNF-α and IL-6.[12][18]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) p65 p65 IkBa->p65 p50 p50 IkBa->p50 nucleus Nucleus p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50->p65_n Translocation p50->p50_n Translocation DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription This compound This compound Derivative This compound->IKK Inhibits? This compound->p65_n Inhibits?

Caption: Simplified LPS-induced NF-κB signaling pathway.

Protocol: Nitric Oxide (NO) Production via Griess Assay

This assay indirectly measures the activity of iNOS by quantifying the accumulation of its stable end-product, nitrite, in the cell culture supernatant.[15]

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-cytotoxic concentrations of the this compound derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the untreated control. Incubate for 24 hours.[15]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.[15]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[15]

    • Incubate for another 10 minutes. A pink/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. A significant decrease in nitrite in derivative-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Follow-Up Mechanistic Assays
  • Cytokine Quantification (ELISA): Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[12] A reduction in these cytokines corroborates the anti-inflammatory effect.

  • Western Blot Analysis: To confirm inhibition of the NF-κB pathway, perform a Western blot on cell lysates.[17] Probe for key proteins to observe:

    • A decrease in the phosphorylation of p65 (p-p65).

    • Preservation of IκBα protein levels (i.e., inhibition of its degradation).[18]

Assays for Quorum Sensing (QS) Inhibition

Quorum sensing is a cell-to-cell communication system bacteria use to coordinate group behaviors like virulence factor production and biofilm formation.[19] Disrupting this communication, known as quorum quenching (QQ), is a promising anti-virulence strategy that may exert less selective pressure for resistance than traditional antibiotics.[20] this compound derivatives are excellent candidates for QS inhibitors.

Targets for QS Inhibition in P. aeruginosa

Pseudomonas aeruginosa is a critical pathogen that utilizes multiple QS systems.[20] The assays below target the inhibition of phenotypes controlled by these systems.

G cluster_0 P. aeruginosa QS Systems cluster_1 QS-Controlled Virulence Factors (Phenotypes) LasR LasR Receptor RhlR RhlR Receptor LasR->RhlR Activates Elastase Elastase Production LasR->Elastase Pyocyanin Pyocyanin Production (Blue-green pigment) RhlR->Pyocyanin Biofilm Biofilm Formation RhlR->Biofilm This compound This compound Derivative This compound->LasR Inhibits This compound->RhlR Inhibits

Caption: Key targets for Quorum Sensing inhibition assays.

Protocol: Pyocyanin Inhibition in P. aeruginosa PAO1

Pyocyanin is a blue-green, redox-active pigment and virulence factor produced by P. aeruginosa, regulated primarily by the rhl QS system.[20] Its production is easily quantifiable.

Procedure:

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth.

  • Treatment: In a fresh tube with 5 mL of LB broth, add a sub-inhibitory concentration (determined by prior MIC testing) of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Inoculation: Inoculate the tubes with the overnight culture to a starting OD600 of ~0.05.

  • Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking (200 rpm).

  • Pyocyanin Extraction:

    • Centrifuge 3 mL of the culture at 4,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously.

    • Centrifuge again to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.

    • Carefully transfer 1 mL of the chloroform layer to a new tube. Add 0.5 mL of 0.2 M HCl. Vortex. The pyocyanin will move to the upper (pink) acidic aqueous layer.

  • Quantification: Measure the absorbance of the top pink layer at 520 nm (A520). Pyocyanin concentration (µg/mL) is calculated as A520 x 17.072.[19]

  • Normalization: Normalize the pyocyanin concentration to bacterial growth by dividing by the OD600 of the original culture.

Protocol: Biofilm Inhibition via Crystal Violet Assay

This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms on a solid surface.[19]

Procedure:

  • Inoculum Preparation: Prepare a 1:100 dilution of an overnight P. aeruginosa culture in fresh LB broth.

  • Treatment: In a 96-well flat-bottom plate, add 100 µL of the diluted culture to each well. Add the this compound derivatives at various sub-inhibitory concentrations. Include untreated and vehicle controls.

  • Incubation: Cover the plate and incubate statically (without shaking) for 24 hours at 37°C.

  • Washing: Discard the liquid culture and gently wash the wells three times with sterile PBS to remove planktonic (free-floating) cells, leaving the attached biofilm.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance at 590 nm. A lower absorbance compared to the control indicates biofilm inhibition.

Assays for Antifungal & Antibiofilm Activity

Fungal infections, particularly those caused by drug-resistant strains like Candida albicans, are a major health concern. Given that this compound is a native fungal signaling molecule, its derivatives are prime candidates for development as novel antifungal agents.[4]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC, which is the lowest concentration of a compound that visibly inhibits microbial growth.[21][22] This protocol is based on CLSI guidelines.

Procedure:

  • Inoculum Preparation: Grow a fungal strain (e.g., Candida albicans SC5314) overnight. Adjust the cell suspension to a concentration of 1-5 x 10³ CFU/mL in RPMI-1640 medium.[23]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound derivatives in RPMI medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. This halves the drug concentration and results in the final desired inoculum density.

  • Controls: Include a positive control (fungus in medium, no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity) compared to the positive control.[22]

Protocol: Fungal Biofilm Inhibition

Similar to the bacterial assay, this method assesses the ability of this compound derivatives to prevent fungal biofilm formation.[23][24]

Procedure:

  • Adherence Phase: Add a standardized fungal suspension (e.g., C. albicans at 1 x 10⁶ cells/mL in RPMI) to the wells of a 96-well plate. Incubate for 90 minutes at 37°C to allow cells to adhere.

  • Wash and Treat: Wash the wells with PBS to remove non-adherent cells. Add fresh medium containing serial dilutions of the this compound derivatives.

  • Growth Phase: Incubate for 24 hours at 37°C to allow biofilm formation.

  • Quantification: Wash, stain with crystal violet, and solubilize the stain as described in the bacterial biofilm protocol (Section 3.3). The minimum biofilm inhibitory concentration (MBIC) can be defined as the concentration causing ≥50% or ≥80% inhibition compared to the control.[24]

References

Enzymatic Synthesis of Tryptophol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tryptophol and the Merits of Biocatalysis

This compound (2-(1H-indol-3-yl)ethan-1-ol) is an aromatic alcohol with significant biological activities, serving as a quorum-sensing molecule in microorganisms and a precursor for various pharmaceuticals.[1] Traditionally, its synthesis has relied on chemical methods which, while effective, often involve harsh reaction conditions and environmentally challenging reagents. The advent of biocatalysis offers a compelling alternative, leveraging the inherent specificity and efficiency of enzymes to produce this compound under mild, aqueous conditions. This application note provides a detailed protocol for the enzymatic synthesis of this compound using a whole-cell biocatalyst approach with the yeast Saccharomyces cerevisiae, a robust and well-characterized model organism.

The enzymatic conversion of L-tryptophan to this compound in S. cerevisiae proceeds via the Ehrlich pathway.[2][3] This metabolic route is a natural process in yeast for the catabolism of amino acids into higher alcohols, also known as fusel alcohols, which are significant contributors to the flavor and aroma of fermented beverages.[2] The pathway involves a cascade of three key enzymatic reactions, providing a green and efficient route for this compound synthesis.

The Ehrlich Pathway: A Three-Step Enzymatic Cascade

The bioconversion of L-tryptophan to this compound is a well-orchestrated three-step process within the yeast cell, as illustrated below.

Ehrlich_Pathway cluster_0 Ehrlich Pathway for this compound Synthesis tryptophan L-Tryptophan ipy Indole-3-pyruvate tryptophan->ipy Aromatic Aminotransferase (Aro8p/Aro9p) iac Indole-3-acetaldehyde ipy->iac α-Keto Acid Decarboxylase (Aro10p) This compound This compound iac->this compound Alcohol Dehydrogenase (ADH1)

Figure 1: The Ehrlich pathway for the conversion of L-tryptophan to this compound.

Causality Behind the Enzymatic Steps:
  • Transamination: The pathway is initiated by an aromatic aminotransferase, primarily Aro8p and Aro9p in S. cerevisiae, which catalyzes the transfer of the amino group from L-tryptophan to an α-keto acid acceptor (e.g., α-ketoglutarate).[2][4][5] This initial step is crucial as it converts the amino acid into its corresponding α-keto acid, indole-3-pyruvate, priming it for the subsequent decarboxylation. Aro8p is constitutively expressed, while the expression of Aro9p is induced by the presence of aromatic amino acids.[2][5]

  • Decarboxylation: The indole-3-pyruvate is then decarboxylated by an α-keto acid decarboxylase, predominantly Aro10p in this pathway.[6][7] This enzyme removes the carboxyl group as carbon dioxide, yielding indole-3-acetaldehyde. This step is a key committing step in the pathway.

  • Reduction: Finally, the indole-3-acetaldehyde is reduced to this compound by an alcohol dehydrogenase.[8][9] In S. cerevisiae, Adh1p is a major alcohol dehydrogenase involved in this final reduction step, utilizing NADH as a cofactor to regenerate NAD+.[8][9]

Experimental Protocol: Whole-Cell Bioconversion of L-Tryptophan

This protocol details the use of Saccharomyces cerevisiae for the bioconversion of L-tryptophan into this compound. The process involves inoculum preparation, fermentation, and subsequent purification and analysis of the product.

Materials and Reagents
Reagent/MaterialGradeSupplier
Saccharomyces cerevisiae strain (e.g., ATCC 204508 / S288c)N/AATCC or equivalent
L-Tryptophan≥98%Sigma-Aldrich
Yeast ExtractBacteriological gradeVWR
PeptoneBacteriological gradeVWR
D-Glucose (Dextrose)ACS gradeFisher Scientific
Ethyl AcetateHPLC gradeFisher Scientific
HexaneHPLC gradeFisher Scientific
Silica Gel for Flash Chromatography230-400 meshSigma-Aldrich
AcetonitrileHPLC gradeFisher Scientific
This compound standard≥98%Sigma-Aldrich
Step-by-Step Methodology

The preparation of a healthy and active yeast inoculum is critical for a successful fermentation.

  • Pre-culture Medium (YPD): Prepare a medium containing 1% (w/v) yeast extract, 2% (w/v) peptone, and 2% (w/v) D-glucose in deionized water. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer a single colony of S. cerevisiae from an agar plate into 50 mL of sterile YPD medium in a 250 mL flask.

  • Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 24 hours.[10] This pre-culture will serve as the inoculum for the main fermentation.

  • Fermentation Medium: Prepare the production medium containing 1% (w/v) yeast extract, 2% (w/v) peptone, and 5% (w/v) D-glucose. Sterilize by autoclaving.

  • Substrate Addition: Prepare a stock solution of L-tryptophan (e.g., 10 g/L in sterile deionized water). Add the L-tryptophan solution to the cooled, sterile fermentation medium to a final concentration of 1 g/L.

  • Inoculation: Inoculate the fermentation medium with the 24-hour-old pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.2.[1]

  • Fermentation Conditions: Incubate the culture at 30°C with shaking at 200 rpm.[1] Monitor the fermentation for 48-72 hours. Key parameters such as pH and dissolved oxygen can be monitored and controlled in a bioreactor for optimized production.[11][12]

  • Cell Removal: After fermentation, harvest the broth and centrifuge at 8,000 x g for 15 minutes to pellet the yeast cells.

  • Solvent Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Flash Chromatography: Purify the crude product by flash column chromatography on silica gel.[13][14][15][16]

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 40:60) is typically effective.

    • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

    • Final Product: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Workflow cluster_workflow This compound Production Workflow Inoculum Inoculum Preparation (S. cerevisiae in YPD) Fermentation Fermentation (Production medium + L-Tryptophan) Inoculum->Fermentation Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Extraction Purification Purification (Flash Chromatography) Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis

Figure 2: Workflow for the enzymatic synthesis and purification of this compound.

Analytical Quantification by HPLC

The concentration of this compound in the fermentation broth and purified fractions can be accurately determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18][19]

ParameterCondition
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)[19]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm[20] or fluorescence (Excitation: 280 nm, Emission: 360 nm)[21]
Injection Volume 20 µL
Quantification Based on a standard curve of a pure this compound standard

Expected Results and Discussion

Following this protocol, a significant conversion of L-tryptophan to this compound is expected. The yield can be influenced by several factors including the specific S. cerevisiae strain, fermentation conditions, and the initial concentration of L-tryptophan. Recent studies have demonstrated that by optimizing fermentation strategies, this compound titers of over 1 g/L can be achieved.[1][22][23][24]

The choice of a whole-cell biocatalyst system is deliberate. It circumvents the need for costly and time-consuming enzyme purification while providing the necessary cofactors (NADH) regenerated by the yeast's central metabolism. The fermentation parameters, such as temperature and pH, are maintained at optimal levels for yeast viability and enzymatic activity.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low this compound Yield Inactive or insufficient inoculum.Ensure the pre-culture is in the exponential growth phase before inoculating the production medium.
Sub-optimal fermentation conditions.Optimize pH (typically 4.5-5.5) and aeration.
L-tryptophan toxicity at high concentrations.Consider a fed-batch strategy for L-tryptophan addition.
Incomplete Purification Inefficient extraction.Increase the number of extractions or use a different solvent like dichloromethane.
Poor separation in flash chromatography.Optimize the solvent gradient for elution.
Inaccurate HPLC Quantification Matrix effects from fermentation broth.Prepare standards in a similar matrix or dilute the sample further.
Co-elution of impurities.Adjust the mobile phase composition or use a gradient elution.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enzymatic synthesis of this compound using Saccharomyces cerevisiae. By harnessing the natural metabolic capabilities of this yeast, this compound can be produced in an environmentally friendly and efficient manner. The detailed methodology, from inoculum preparation to final product analysis, offers a robust framework for researchers and drug development professionals to produce this valuable compound. The principles and techniques described herein can be further optimized and scaled for industrial applications, paving the way for sustainable production of this compound and other valuable bio-based chemicals.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis and purification of Tryptophol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chemical synthesis and purification of Tryptophol (Indole-3-ethanol). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. We will move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Section 1: Troubleshooting Guide - Synthesis Challenges

This section addresses common problems encountered during the synthesis of this compound, particularly via the widely-used Fischer indole synthesis.

Q1: My Fischer indole synthesis of this compound resulted in a low yield and a dark, tarry, or oily crude product. What went wrong and how can I fix it?

A1: Root Cause Analysis & Troubleshooting

This is the most frequently encountered issue in this compound synthesis. The Fischer indole synthesis, while cost-effective, is often not a clean reaction and is prone to producing numerous impurities that result in a difficult-to-handle crude product.[1][2]

Causality: The reaction of phenylhydrazine with 2,3-dihydrofuran (a precursor to 4-hydroxybutyraldehyde) under acidic conditions can lead to several side reactions.[3] The harsh conditions can promote polymerization and the formation of colored by-products such as pyrazine derivatives and polyindoles, which contaminate the final product.[3] The resulting crude material is often a dark, low-purity (60-85%) jelly or sticky oil rather than a crystalline solid.[1][4]

Troubleshooting Workflow:

  • Temperature Control: Overheating during the cyclization step can significantly increase the rate of side reactions. Maintain strict temperature control as specified in your protocol. Continuous flow reactors can offer superior temperature management compared to batch processes.[5]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, excessively harsh conditions can promote byproduct formation. Consider titration experiments to find the optimal acid concentration for your specific scale.

  • Atmosphere Control: The indole ring system can be susceptible to oxidation, especially at elevated temperatures, which contributes to color formation.[6] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize the formation of colored oxidative impurities.

  • Post-Reaction Quench: Upon completion, the reaction should be promptly cooled and quenched (e.g., by neutralization with a base) to prevent further side reactions during workup.

Below is a diagram illustrating the common challenges in the Fischer indole synthesis pathway for this compound.

G Start Raw Materials (Phenylhydrazine HCl, 2,3-Dihydrofuran) Reaction Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Reaction DesiredPath Desired Product: This compound Reaction->DesiredPath Main Pathway SideReaction1 Side Reactions: Polymerization, Polyindoles Reaction->SideReaction1 High Temp/ [Acid] Issues SideReaction2 By-products: Pyrazine Derivatives Reaction->SideReaction2 Impurity Formation CrudeProduct Crude Product (Dark, Tarry, Oily) DesiredPath->CrudeProduct SideReaction1->CrudeProduct SideReaction2->CrudeProduct

Caption: Fischer Indole Synthesis: Desired Pathway vs. Side Reactions.

Section 2: Troubleshooting Guide - Purification Hurdles

Purifying the often-problematic crude this compound requires a strategy that can effectively remove both polar and non-polar impurities and break the oily or amorphous state to yield a crystalline solid.

Q2: My crude this compound is a sticky oil that is difficult to handle. How can I convert it into a high-purity, free-flowing solid without resorting to column chromatography?

A2: Protocol for Industrial Purification

Silica gel chromatography can be effective at the lab scale but is often uneconomical and impractical for larger quantities.[4] A robust, scalable purification process involves a combination of liquid-liquid extraction and anti-solvent crystallization. This method is designed to remove different classes of impurities in sequential steps.[1][7]

Causality: The crude product contains the desired this compound along with unreacted starting materials, polar impurities, and non-polar, colored by-products. An aqueous acid wash effectively removes basic impurities by protonating them, making them soluble in the aqueous phase. The subsequent solvent swap and crystallization with a non-polar solvent like hexane causes the moderately polar this compound to precipitate while the non-polar, oily impurities remain dissolved.[1]

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve the crude, tarry this compound in a suitable organic solvent in which it is readily soluble, such as dichloromethane or ethyl acetate.

  • Aqueous Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the solution with a 1 N aqueous solution of HCl. Repeat the wash 2-3 times.[1] This step removes basic impurities.

    • Self-Validation Check: The aqueous layer may become colored as it extracts impurities.

  • Neutralization and Brine Wash:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine (saturated NaCl solution) to remove excess water.

  • Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent completely using a rotary evaporator. The distillation temperature should ideally be above 50°C to ensure the this compound residue remains in a molten state, which prevents solidification during the process.[1]

  • Crystallization/Solidification:

    • To the warm, molten residue, add an alkane solvent such as hexane or n-heptane under vigorous stirring.[1][8] this compound is poorly soluble in alkanes.

    • Slowly cool the mixture to 0–5°C. The this compound should precipitate as a solid.

    • Self-Validation Check: A successful procedure will yield a pale or off-white solid.

  • Isolation and Drying:

    • Collect the solid product by filtration.

    • Wash the solid with a small amount of cold hexane to remove any residual oily impurities.

    • Dry the product under vacuum to obtain a high-purity, free-flowing solid this compound. This process can increase purity from a crude 60-85% to over 95-97%.[1][4]

The following diagram outlines this robust purification workflow.

G Crude Crude Tarry This compound Dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash 2. Wash with Aqueous Acid (e.g., 1N HCl) Dissolve->Wash Removes basic impurities SolventSwap 3. Remove Solvent (Rotary Evaporation) Wash->SolventSwap Crystallize 4. Add Alkane (e.g., Hexane) & Cool to 0-5°C SolventSwap->Crystallize Precipitates product Final Pure, Free-Flowing Solid this compound Crystallize->Final

Caption: Scalable Purification Workflow for this compound.

Section 3: Frequently Asked Questions (FAQs)

Q3: What are the most common impurities in synthetic this compound and how are they detected?

A3: Impurities in this compound can originate from the synthesis process (by-products) or degradation (oxidation). For research-grade material, purity is typically ≥98%, with total related substances below 2-5%.[9]

Impurity ClassCommon ExamplesRecommended Detection Method(s)
Process-Related (Fischer Synthesis) Polyindoles, Pyrazine derivativesHPLC-UV, LC-MS for identification[3]
Related Substances Indole, Indole-3-acetic acid, Tryptamine, Skatole (3-methylindole)GC-MS, LC-MS, NMR[9]
Degradation Products Oxidized indole species (e.g., kynurenines)HPLC-UV (appearance of new peaks), LC-MS[6]
Q4: What are the best analytical methods for routine purity assessment of this compound?

A4: A multi-technique approach is recommended for comprehensive purity analysis.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (typically around 280 nm, the chromophore for the indole ring) is highly effective for separating this compound from its impurities.[10][] A Diode Array Detector (DAD) can be used to check for peak purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for unequivocal identification of unknown peaks.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[] It is particularly useful for identifying isomers that may co-elute in chromatography.

Q5: My final this compound product is off-white or slightly yellow, even after purification. What causes this discoloration?

A5: The indole ring in this compound is electron-rich and susceptible to oxidation, which is a primary cause of discoloration.[6] This can happen slowly over time due to exposure to:

  • Atmospheric Oxygen: Air oxidation can lead to the formation of colored by-products.

  • Light: UV light can promote oxidative degradation.

  • Trace Metal Impurities: Metal ions can catalyze oxidation reactions.

Prevention Strategies:

  • Inert Storage: Store purified this compound under an inert atmosphere (Nitrogen or Argon).

  • Light Protection: Use amber vials or store containers in the dark.

  • Low Temperature: Store the material at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of any potential degradation.

References

Tryptophol Stability & Handling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tryptophol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability and handling of this compound in various experimental settings. My aim is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What is the recommended method for dissolving and storing this compound?

A1: this compound is a crystalline solid at room temperature. For optimal stability, it should be stored as a solid at -20°C.[1][2] For experimental use, prepare fresh solutions whenever possible. If you need to store solutions, it is best to do so at -20°C or lower, in small aliquots to avoid repeated freeze-thaw cycles. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, a common practice is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] However, be aware that aqueous solutions of this compound are not recommended for storage for more than a day.[1]

Q2: My this compound solution has turned yellow/brown. What does this mean, and can I still use it?

A2: A color change in your this compound solution, typically to a yellow or brownish hue, is a strong indicator of degradation.[3][4] This is often due to oxidation of the indole ring, a common issue with indole-containing compounds.[5] The formation of these colored byproducts signifies a decrease in the purity of your this compound. The usability of the solution depends on the sensitivity of your experiment to these impurities. For highly sensitive assays, it is strongly recommended to discard the colored solution and prepare a fresh one. For less sensitive applications, you may be able to proceed, but you should be aware that the concentration of active this compound is lower than intended and that the degradation products could have unintended biological effects.

Q3: Is this compound sensitive to light and air?

A3: Yes, this compound is sensitive to both light and air (oxygen).[6][7] The indole ring is susceptible to photo-oxidation, a process that is significantly accelerated by exposure to light, especially UV light, and the presence of oxygen.[6][7] To minimize degradation, always store this compound solids and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. When preparing and handling solutions, particularly for long-term storage or sensitive experiments, it is good practice to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[8]

Q4: How does pH affect the stability of this compound?

A4: The stability of indole compounds like this compound can be significantly influenced by pH. While specific quantitative data for this compound is limited, studies on the related compound tryptophan show that its degradation rate can increase with rising pH, especially under UV irradiation.[1] In alkaline solutions, this compound may decompose into more genotoxic compounds.[5] For general use, it is advisable to maintain the pH of aqueous this compound solutions close to neutral (pH 7) unless your experimental protocol specifically requires acidic or basic conditions.[9] If you must work at a non-neutral pH, be aware that the stability of this compound may be compromised, and it is crucial to use freshly prepared solutions.

Troubleshooting Guide

This section provides a question-and-answer format to address specific problems you might encounter during your experiments with this compound.

Q1: I'm seeing unexpected or inconsistent results in my bioassay when using a this compound stock solution. What could be the cause?

A1: Inconsistent results are often a sign of compound degradation in your stock solution. Here’s a systematic approach to troubleshoot this issue:

  • Visual Inspection: First, check your stock solution for any color change. As mentioned in the FAQ, a yellow or brown tint indicates degradation.

  • Age of Solution: How old is your stock solution and how has it been stored? this compound solutions, especially in aqueous media, have limited stability. If the solution is more than a few days old, or if it has been stored at room temperature, degradation is highly likely.

  • Solvent Choice: While this compound dissolves in various organic solvents, its stability can differ between them. For instance, DMSO itself can be problematic in certain cell-based assays.[10][11] Consider if your solvent is appropriate for your experimental system and for the stability of this compound.

  • Purity Check: If you have access to analytical instrumentation, you can check the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.[12][13] Compare the chromatogram of your current stock with that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main this compound peak will confirm degradation.

Q2: My this compound solution in an organic solvent (e.g., ethanol, DMSO) appears cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation can occur for a few reasons:

  • Solubility Limit Exceeded: You may have prepared a supersaturated solution that is now precipitating out. Gently warming the solution may help redissolve the compound. However, be cautious with heating as it can accelerate degradation.

  • Solvent Evaporation: If the container was not sealed properly, some of the solvent may have evaporated, leading to an increase in the concentration of this compound and subsequent precipitation.

  • Introduction of Water: If your organic solvent was not anhydrous or if the solution was exposed to a humid environment, the introduction of water can reduce the solubility of this compound and cause it to precipitate.

  • Degradation Products: In some cases, the precipitate could be insoluble degradation products or polymers of this compound.

To resolve this, you can try to gently warm the solution to redissolve the precipitate. If that fails, it is best to discard the solution and prepare a new one, ensuring that you are working within the solubility limits and using anhydrous solvents where appropriate.

Q3: I am conducting an experiment under acidic/alkaline conditions and suspect my this compound is degrading rapidly. How can I mitigate this?

A3: Working at non-neutral pH can be challenging for the stability of this compound. Here are some strategies to minimize degradation:

  • Prepare Fresh Solutions: This is the most critical step. Prepare your this compound solution immediately before use.

  • Minimize Exposure Time: Add the this compound to your acidic or alkaline reaction mixture at the last possible moment to reduce its exposure time to the harsh pH conditions.

  • Use a Lower Temperature: If your experimental protocol allows, conducting the reaction at a lower temperature can significantly slow down the rate of degradation.

  • Consider a pH-Stable Analog: If this compound is consistently too unstable for your application, you may need to consider if a more stable analog of the compound could be used as a substitute.

  • Include Controls: Always run appropriate controls to assess the extent of degradation. For example, you can incubate this compound in your acidic or alkaline buffer for the duration of your experiment and then analyze it by HPLC to quantify the remaining compound.

Data & Protocols

Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Please note that these are approximate values and can be affected by temperature and the exact composition of the solvent.

SolventSolubilityReference
WaterSparingly soluble[1]
Ethanol~10 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
MethanolSoluble[14]
ChloroformSoluble[15]
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh out the desired amount of solid this compound in a fume hood.

  • Transfer the solid to an appropriate-sized amber glass vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • If not for immediate use, overlay the solution with an inert gas (e.g., argon or nitrogen), seal the vial tightly, and store at -20°C.

Protocol 2: HPLC Method for Purity Analysis of this compound

This is a general method that may require optimization for your specific instrumentation and application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has UV absorbance maxima around 222 nm and 280 nm. Monitoring at 280 nm is common for indole compounds.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a fresh standard solution of this compound of known concentration.

    • Dilute your experimental sample to an appropriate concentration.

    • Inject the standard and the sample onto the HPLC system.

    • Analyze the resulting chromatograms. A decrease in the area of the this compound peak and the appearance of new peaks in your sample compared to the standard indicates degradation.

Visualizations

Tryptophol_Stability_Factors cluster_factors Influencing Factors This compound This compound (Stable) Degradation Degradation Products (e.g., Oxidized Indoles) This compound->Degradation leads to Light Light (UV) Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Temperature High Temperature Temperature->Degradation pH Non-neutral pH pH->Degradation

Caption: Factors influencing the degradation of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Visually inspect this compound solution. Is there a color change? Start->Check_Solution Color_Change Yes Check_Solution->Color_Change No_Color_Change No Check_Solution->No_Color_Change Degradation_Likely Degradation is highly likely. Prepare fresh solution. Color_Change->Degradation_Likely Check_Purity Check purity with HPLC if possible. Compare to a fresh standard. No_Color_Change->Check_Purity End Problem Resolved Degradation_Likely->End Check_Other Consider other experimental factors: - Solvent effects - Assay conditions Check_Purity->Check_Other Check_Other->End

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Optimizing the Extraction of Tryptophol from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tryptophol extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot methods for extracting this compound from complex biological and chemical matrices. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound extraction.

Q1: What are the key chemical properties of this compound I should consider for extraction?

A1: this compound, also known as 3-(2-hydroxyethyl)indole, is a moderately polar compound. Its behavior during extraction is governed by its indole ring and the hydroxyl group. Key properties to consider are:

  • pKa: The indole NH group is very weakly acidic (pKa ≈ 17), meaning it is neutral under most experimental conditions. The hydroxyl group is also weakly acidic. Therefore, pH adjustments primarily aim to modify the charge state of matrix components rather than this compound itself.

  • LogP (Octanol-Water Partition Coefficient): this compound has a LogP of approximately 1.96, indicating a preference for moderately non-polar organic solvents over water. This makes it suitable for both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE).

  • Solubility: It is soluble in alcohols, ethers, and other organic solvents, with limited solubility in water.

  • Stability: this compound can be susceptible to oxidation, especially under harsh pH conditions or when exposed to light and air for extended periods. It is advisable to work with fresh samples and use amber vials.

Q2: Which extraction technique is best for my sample: LLE or SPE?

A2: The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on your specific requirements, including the complexity of the matrix, desired level of cleanliness, sample throughput, and available resources.

  • Liquid-Liquid Extraction (LLE) is a classic technique that is cost-effective and useful for simpler matrices or initial cleanup. It is ideal for removing highly polar or non-polar interferences. However, it can be labor-intensive, consume large volumes of organic solvents, and is prone to emulsion formation with complex samples like plasma.

  • Solid-Phase Extraction (SPE) offers higher selectivity and concentration factors, leading to cleaner extracts and better sensitivity. It is particularly effective for complex matrices like urine, plasma, or fermentation broths where matrix effects can be significant. While the initial cost of cartridges is higher, SPE can be automated for high-throughput applications.

Q3: My this compound recovery is consistently low. What are the most common causes?

A3: Low recovery is a frequent issue. The primary culprits are typically:

  • Incomplete Extraction: The chosen solvent may not be optimal for partitioning this compound from the sample matrix. For LLE, this could be an issue of solvent polarity or pH. For SPE, it could be due to incorrect sorbent selection or an elution solvent that is too weak.

  • Analyte Loss during Evaporation: this compound can be volatile. Aggressive evaporation steps (high temperature, high nitrogen flow) can lead to significant loss of the analyte.

  • Adsorption to Labware: this compound can adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can mitigate this issue.

  • Degradation: As mentioned, this compound can degrade. Ensure your sample processing time is minimized and samples are protected from light.

We will delve deeper into troubleshooting these issues in the dedicated sections below.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique based on the differential partitioning of a compound between two immiscible liquid phases. For this compound, this typically involves an aqueous sample and a water-immiscible organic solvent.

Common LLE Issues and Solutions

Q: I am observing very low recovery of this compound from my aqueous sample.

A: This is often related to the choice of extraction solvent and the sample's pH.

  • Cause: The organic solvent may not have the appropriate polarity to efficiently extract this compound.

  • Solution: this compound's LogP of ~1.96 suggests that solvents like ethyl acetate, dichloromethane, or diethyl ether are suitable choices. If you are using a very non-polar solvent like hexane, the recovery will likely be poor. Conversely, a solvent that is too polar may have some miscibility with water, reducing the extraction efficiency.

    • Pro-Tip: Try a multi-step extraction. Performing the extraction 2-3 times with smaller volumes of fresh organic solvent is more effective than a single extraction with a large volume.

  • Cause: The pH of your aqueous sample can affect the solubility of matrix components, which in turn can influence the partitioning of this compound.

  • Solution: While this compound itself is neutral over a wide pH range, adjusting the pH can help to suppress the ionization of interfering acidic or basic compounds, making them less soluble in the organic phase. For general purposes, maintaining a near-neutral pH (6-7) is a good starting point.

Q: An emulsion has formed at the interface between the aqueous and organic layers, and I cannot separate the phases.

A: Emulsion formation is common when dealing with matrices rich in proteins and lipids, such as plasma or serum.

  • Cause: High concentrations of endogenous surfactants (e.g., proteins, phospholipids) stabilize the interface between the two liquid phases. Vigorous shaking or vortexing exacerbates this issue.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube for a longer period (5-10 minutes).

    • Centrifugation: Spinning the sample in a centrifuge (e.g., at 2000-4000 x g for 5-10 minutes) is often the most effective way to break an emulsion.

    • Salting Out: Add a small amount of a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase. This increases the polarity of the aqueous layer and can help to break the emulsion.

    • pH Adjustment: Altering the pH can change the charge on proteins, which may disrupt the emulsion.

LLE Workflow Diagram

LLE_Workflow A 1. Sample Preparation (e.g., pH adjustment, add internal standard) B 2. Add Extraction Solvent (e.g., Ethyl Acetate) A->B C 3. Mix Gently (Invert tube 5-10 min) B->C D 4. Separate Phases (Centrifuge if emulsion forms) C->D E 5. Collect Organic Layer D->E F 6. Dry Down Solvent (Under gentle N2 stream, <40°C) E->F G 7. Reconstitute Extract (In mobile phase) F->G H 8. Analyze (LC-MS, GC-MS) G->H

Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE provides a more selective and efficient cleanup than LLE, making it the preferred method for complex matrices and trace-level analysis. The most common mode for this compound is reversed-phase SPE.

Common SPE Issues and Solutions

Q: My this compound does not seem to retain on the SPE cartridge during the loading step.

A: This "breakthrough" issue indicates that the sorbent is not interacting effectively with the analyte.

  • Cause: Improper conditioning and equilibration of the SPE cartridge. The sorbent must be activated with a strong solvent (like methanol) and then equilibrated with a weaker solvent (like water) that mimics the sample diluent. Skipping these steps will lead to poor retention.

  • Solution: Always follow the 4-step SPE process:

    • Condition: Wet the sorbent with 1-2 cartridge volumes of methanol or acetonitrile. This solvates the functional groups of the sorbent.

    • Equilibrate: Flush the cartridge with 1-2 volumes of water or a buffer that matches your sample's pH. Crucially, do not let the sorbent go dry after this step.

    • Load: Apply your pre-treated sample at a slow, controlled flow rate (e.g., 1-2 mL/min).

    • Wash & Elute: Proceed with the wash and elution steps.

  • Cause: The sample loading conditions are incorrect. The sample solvent may be too strong, preventing this compound from adsorbing to the sorbent.

  • Solution: Your sample should be in a predominantly aqueous environment before loading onto a reversed-phase (e.g., C18) cartridge. If your sample is dissolved in a high percentage of organic solvent, it will not retain well. Dilute your sample with water or a suitable buffer to ensure the organic content is low (typically <5%).

Q: this compound is retained, but I cannot get it off the cartridge during the elution step (low recovery).

A: This suggests that the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.

  • Cause: The elution solvent lacks sufficient non-polar character to elute this compound from a reversed-phase sorbent.

  • Solution:

    • Increase Solvent Strength: Increase the percentage of the organic component in your elution solvent. For example, if 50% methanol in water is not working, try 80% methanol or even 100% methanol. Acetonitrile is a stronger elution solvent than methanol and can also be used.

    • Consider pH: While less critical for this compound itself, adding a small amount of a modifier to the elution solvent can sometimes improve recovery by disrupting secondary interactions with the sorbent. For silica-based sorbents, a slightly acidic or basic modifier might help.

Q: My final extract is not clean and shows significant matrix effects in my LC-MS analysis.

A: This indicates that matrix components are being co-eluted with your analyte.

  • Cause: The wash step is not effective enough to remove interfering compounds.

  • Solution: The wash step is a critical part of SPE. You need a wash solvent that is strong enough to remove weakly bound interferences but weak enough to leave your analyte of interest on the cartridge.

    • Optimize the Wash Solvent: For a C18 cartridge, try washing with a solution containing a small percentage of organic solvent (e.g., 5-10% methanol in water). This will remove polar interferences without eluting the this compound. Analyze the wash fraction to ensure you are not losing your analyte.

  • Cause: The chosen sorbent is not selective enough for your matrix.

  • Solution: If a standard C18 sorbent is not providing a clean enough extract, consider an alternative:

    • Polymeric Sorbents: Polystyrene-divinylbenzene (PS-DVB) based sorbents can offer different selectivity compared to silica-based C18 and are stable over a wider pH range.

    • Mixed-Mode Sorbents: These sorbents have both reversed-phase and ion-exchange functional groups. A mixed-mode cation exchange sorbent could potentially offer superior cleanup for certain matrices by retaining basic interferences while allowing this compound to be eluted under specific conditions.

SPE Workflow Diagram

SPE_Workflow A 1. Condition Sorbent (e.g., 1 vol. Methanol) B 2. Equilibrate Sorbent (e.g., 1 vol. Water) Do not let sorbent dry A->B C 3. Load Sample (Slow flow rate) B->C D 4. Wash Sorbent (Remove interferences) (e.g., 5% Methanol in Water) C->D E 5. Elute Analyte (e.g., 90% Methanol in Water) D->E F 6. Post-Elution (Evaporate & Reconstitute) E->F G 7. Analyze F->G

Caption: The four essential steps of a Solid-Phase Extraction (SPE) workflow.

Step-by-Step Protocol: SPE for this compound from Fermentation Broth

This protocol provides a starting point for extracting this compound from a complex aqueous matrix like a fermentation broth for subsequent LC-MS analysis.

Materials:

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg / 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Centrifuge and centrifuge tubes (15 mL)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Take 5 mL of the fermentation broth.

    • Centrifuge at 4000 x g for 15 minutes to pellet cells and other particulates.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add 4 mL of water containing 0.1% formic acid to dilute the sample and ensure it is in a suitable loading condition. Mix well.

  • SPE Cartridge Conditioning:

    • Place the C18 cartridges on the vacuum manifold.

    • Pass 2 mL of methanol through each cartridge.

    • Pass 2 mL of water through each cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the entire 5 mL of the diluted sample onto the cartridge.

    • Use a slow and steady flow rate, approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water. This will remove polar matrix components like salts and sugars.

    • Dry the cartridge under vacuum for 2-3 minutes to remove residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the this compound from the cartridge with 2 x 1 mL aliquots of 90% methanol in water. Allow the solvent to soak the sorbent bed for about 30 seconds before applying vacuum for each aliquot.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase of your LC method (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Summary: Solvent Selection for LLE

The following table summarizes the properties of common LLE solvents for extracting this compound. The choice depends on balancing extraction efficiency with practical considerations like safety and compatibility with subsequent analytical steps.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Comments
Hexane 0.10.65569Not recommended. Too non-polar for efficient this compound extraction.
Diethyl Ether 2.80.71335Good extraction efficiency but highly volatile and flammable. Forms peroxides.
Dichloromethane 3.11.3340Good solvent, but is denser than water (forms bottom layer). Health concerns.
Ethyl Acetate 4.40.90277Recommended. Good balance of polarity, low toxicity, and easy to evaporate.
Methyl tert-butyl ether (MTBE) 2.50.74055A good alternative to diethyl ether, as it is less prone to peroxide formation.

Common interferences in the HPLC analysis of Tryptophol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of tryptophol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and expert insights into overcoming common interferences and challenges in the chromatographic analysis of this important indole compound. Our focus is on providing not just solutions, but a foundational understanding of the principles behind them to empower your analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interferences in this compound analysis typically arise from three main sources:

  • Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with this compound and interfere with its detection, often by causing ion suppression in mass spectrometry. Phospholipids are a major cause of matrix effects in plasma samples.[1][2]

  • Structurally Similar Compounds: this compound is part of the broader tryptophan metabolism pathway. Consequently, other indole-containing compounds such as tryptophan itself, indole-3-acetic acid, and tryptamine can have similar chromatographic behavior and may co-elute.[3][4]

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, heat, or oxidative stress). These degradation products can appear as interfering peaks in the chromatogram.[5][6][7]

Q2: My this compound peak is exhibiting significant tailing. What are the likely causes?

A2: Peak tailing for this compound is often due to secondary interactions with the stationary phase. The indole nitrogen in this compound can interact with acidic silanol groups on the surface of silica-based C18 columns. To mitigate this, ensure your mobile phase is adequately buffered to a pH that suppresses these interactions (typically pH 3-5). Using a column with end-capping or a hybrid particle technology can also significantly reduce peak tailing.

Q3: I'm observing a shoulder on my this compound peak. How can I confirm if it's a co-eluting compound?

A3: A peak shoulder is a strong indicator of co-elution. To confirm this, you can:

  • Use a Diode Array Detector (DAD/PDA): A DAD can acquire UV spectra across the peak. If the spectra at the beginning, apex, and end of the peak are not identical, it confirms the presence of a co-eluting impurity.

  • Change Chromatographic Selectivity: A slight modification to the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol) or the pH can alter the retention times of the two compounds and may lead to their separation.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between this compound and a co-eluting compound based on their exact mass-to-charge ratios.

Q4: What is the best sample preparation technique for analyzing this compound in plasma?

A4: For plasma samples, a simple protein precipitation is often insufficient as it does not remove phospholipids, a major source of matrix effects.[1][10][11] The recommended approaches are:

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by selectively retaining this compound while washing away interfering matrix components. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are particularly effective.[12]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating this compound from the plasma matrix.

  • Phospholipid Removal Plates: These are specialized plates that combine protein precipitation with the selective removal of phospholipids and are highly effective for LC-MS/MS applications.[1][13]

Troubleshooting Guides

Issue 1: Baseline Noise and Drift

High baseline noise or a drifting baseline can significantly impact the sensitivity and accuracy of your this compound analysis.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for baseline noise and drift.

In-depth Explanation:

  • Random Noise: Often caused by air bubbles in the mobile phase or detector. Ensure your mobile phase is freshly prepared and thoroughly degassed. Leaks in the pump or fittings can also introduce air.

  • Periodic Noise: This is typically related to the pump and indicates a problem with the check valves or pump seals, leading to inconsistent mobile phase delivery.

  • Baseline Drift: Can be caused by a detector lamp that is failing or not properly warmed up. It can also result from a slow change in mobile phase composition or temperature. Ensure the column and detector are properly thermostatted.

Issue 2: Co-elution with Structurally Similar Compounds

This compound is one of many metabolites in the indole pathway. This can lead to co-elution with other structurally similar compounds.

Common Co-eluting Indole Compounds:

CompoundChemical FormulaMonoisotopic MassPotential for Co-elution
This compound C₁₀H₁₁NO161.0841-
TryptophanC₁₁H₁₂N₂O₂204.0899High
Indole-3-acetic acidC₁₀H₉NO₂175.0633High
TryptamineC₁₀H₁₂N₂160.1000High
5-Hydroxythis compoundC₁₀H₁₁NO₂177.0790Moderate
MelatoninC₁₃H₁₆N₂O₂232.1212Moderate

Strategies to Resolve Co-elution:

  • Optimize Mobile Phase pH: The ionization state of this compound and potential interferents can be manipulated by adjusting the mobile phase pH. A change in pH can alter their retention times and improve separation.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change the selectivity of the separation due to different interactions with the stationary phase.

  • Modify Stationary Phase: If co-elution persists, consider a column with a different stationary phase chemistry. A pentafluorophenyl (PFP) column can offer different selectivity for aromatic and indole-containing compounds compared to a standard C18 column.

  • Gradient Optimization: Adjusting the gradient slope can improve the resolution of closely eluting peaks. A shallower gradient will increase the separation time but can resolve difficult co-elutions.[14][15]

Visualizing this compound and Key Interferences:

G cluster_0 Tryptophan Metabolism Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Indole_3_acetic_acid Indole-3-acetic acid Tryptamine->Indole_3_acetic_acid This compound This compound Indole_3_pyruvic_acid->this compound Indole_3_pyruvic_acid->Indole_3_acetic_acid

Caption: Simplified Tryptophan metabolism leading to potential interferents.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis by LC-MS/MS

This protocol utilizes solid-phase extraction for a clean sample extract, minimizing matrix effects.

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Internal standard (this compound-d4)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution (this compound-d4 in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the HPLC system.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-22 min: 80% B

    • 22-23 min: 80-10% B

    • 23-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound standard solutions to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours

Analyze the stressed samples using the above HPLC method to ensure that any degradation peaks are well-resolved from the main this compound peak.

References

Technical Support Center: Matrix Effects in the LC-MS/MS Quantification of Tryptophol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of tryptophol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with assay accuracy, precision, and sensitivity due to matrix interference. As Senior Application Scientists, we have structured this guide to provide not only solutions but also a deep understanding of the underlying principles governing these phenomena.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of matrix effects and their specific relevance to this compound analysis.

Q1: What exactly are matrix effects in the context of LC-MS/MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a suppressed or enhanced signal response compared to the response of the analyte in a clean, simple solvent.[2][3] In electrospray ionization (ESI), which is commonly used for this compound analysis, these matrix components can compete with the analyte for access to the limited charge on the droplet surface or affect the efficiency of droplet evaporation and ion formation in the source.[4][5][6] The critical issue is that this effect can be variable and unpredictable, compromising the accuracy and reproducibility of quantitative results.[7][8]

Q2: Why is this compound quantification particularly susceptible to matrix effects?

A: The susceptibility of this compound to matrix effects stems from a combination of its chemical properties and the complex nature of the biological matrices in which it is typically measured (e.g., plasma, serum, urine).

  • Extraction from Complex Matrices: this compound is often analyzed in biological fluids that are rich in endogenous compounds like phospholipids, salts, and proteins.[9][10] During sample preparation, these compounds can be co-extracted along with this compound.

  • Chromatographic Behavior: In typical reversed-phase LC methods, this compound, being a moderately polar molecule, may elute in a region of the chromatogram where highly abundant, interfering matrix components, particularly phospholipids, also elute.[11] This co-elution is the primary prerequisite for matrix effects to occur.

  • Ionization Competition: As an indole derivative, this compound is readily protonated in positive ESI mode. However, many co-eluting matrix components, especially phospholipids, are also easily ionized and present at much higher concentrations, leading to significant competition for charge in the ESI source and causing ion suppression.[12][13]

Q3: What are the most common sources of matrix effects in biological samples?

A: In bioanalysis, the matrix is everything in the sample apart from the analyte of interest.[2] The most notorious contributors to matrix effects are:

  • Phospholipids: These are the primary cause of matrix effects in plasma and serum samples.[10][14] Their high concentration and tendency to co-extract and co-elute make them a major source of ion suppression.[11][13]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, inhibiting solvent evaporation and suppressing the analyte signal.[4][15]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute and interfere with ionization.

  • Proteins: While most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects and foul the LC-MS system.[10]

  • Exogenous Compounds: Anticoagulants (e.g., EDTA, heparin), dosing vehicles (e.g., PEG-400), and co-administered drugs can also cause significant matrix effects.[9]

Q4: What are the regulatory expectations (e.g., FDA, EMA) regarding matrix effect assessment?

A: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough evaluation of matrix effects as a critical component of bioanalytical method validation.[16][17][18] The core requirement is to demonstrate that the method is free from variable and significant matrix effects to ensure the reliability of the concentration data.[19][20][21]

According to the ICH M10 guideline, which is harmonized across these agencies, the matrix effect should be evaluated by analyzing quality control (QC) samples at low and high concentrations prepared in matrix from at least six different individual sources or lots.[21][22] The accuracy for each source should be within ±15% of the nominal concentration, and the overall precision (%CV) should not be greater than 15%.[21] This ensures that variability between different subjects' matrices does not impact the accuracy and precision of the assay.[23]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the quantification of this compound.

Q5: I'm observing significant ion suppression for this compound. How do I definitively confirm it's a matrix effect?

A: Observing a lower-than-expected signal in a biological sample is a common indicator, but you must systematically prove it is due to matrix effects rather than poor recovery or instrument issues. The two definitive experiments are the Post-Extraction Addition assay and the Post-Column Infusion experiment.

  • Quantitative Confirmation (Post-Extraction Addition): This is the industry-standard method to quantify the extent of matrix effects.[1][9] You compare the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat (clean) solvent at the same concentration. A significant difference confirms a matrix effect. See Protocol 1 for a detailed methodology.

  • Qualitative Confirmation (Post-Column Infusion): This experiment helps visualize where in the chromatogram ion suppression or enhancement occurs.[1][5][24] By infusing a constant stream of this compound solution directly into the mass spectrometer (post-column) and injecting a blank, extracted matrix, you can observe dips in the this compound signal baseline. If a dip occurs at the retention time of this compound, it confirms a co-eluting interference. See Protocol 2 for details.

The workflow below outlines the diagnostic process.

cluster_0 Matrix Effect Diagnostic Workflow Start Low/Variable Signal for this compound CheckRecovery Step 1: Assess Analyte Recovery Is recovery acceptable and consistent? Start->CheckRecovery QuantifyME Step 2: Quantify Matrix Effect (Post-Extraction Addition) CheckRecovery->QuantifyME Yes NoME Matrix Effect is Not the Root Cause. Investigate other factors (e.g., recovery, stability). CheckRecovery->NoME No CalculateMF Calculate Matrix Factor (MF) MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent) QuantifyME->CalculateMF Decision Is MF significantly different from 1.0? (e.g., <0.8 or >1.2) CalculateMF->Decision QualifyME Step 3: Qualify Matrix Effect (Post-Column Infusion) Decision->QualifyME Yes Decision->NoME No IdentifyRegion Identify Chromatographic Region of Ion Suppression/Enhancement QualifyME->IdentifyRegion CorrelateRT Does suppression region coincide with this compound's RT? IdentifyRegion->CorrelateRT Confirmed Matrix Effect Confirmed CorrelateRT->Confirmed Yes CorrelateRT->NoME No Mitigate Proceed to Mitigation Strategies Confirmed->Mitigate

Caption: Diagnostic workflow for confirming and characterizing matrix effects.

Q6: My assay results for this compound show poor reproducibility and accuracy, especially between different sample lots. Could matrix effects be the cause?

A: Absolutely. This is a classic symptom of uncompensated matrix effects. The composition and concentration of interfering components can vary significantly from one individual or lot of biological matrix to another.[3] If your method is susceptible to matrix effects, this inter-sample variability will translate directly into poor accuracy and precision.[14] For example, a sample from a patient with hyperlipidemia will have a much higher phospholipid content than a normal sample, potentially causing more severe ion suppression and leading to an erroneously low calculated concentration for this compound. Regulatory guidelines require testing across multiple matrix sources precisely to identify and control for this issue.[16][17][21]

Q7: How can I identify the specific components in my matrix that are causing interference with this compound?

A: Identifying the exact interfering species can be challenging but is often unnecessary for finding a solution. However, a common approach is to monitor for known culprits. Phospholipids are the most likely cause in plasma. You can add MRM transitions for common glycerophosphocholines (e.g., m/z 184 -> 184) to your acquisition method. If you see a large chromatographic peak for phospholipids eluting at the same retention time as this compound, you have found a likely source of the interference.[11][14] This information can then guide you to choose a more effective sample preparation strategy specifically designed to remove them.[12][13]

The diagram below illustrates how co-eluting phospholipids can interfere with this compound ionization in the ESI source.

Mechanism of Ion Suppression in ESI Source cluster_ESI ESI Droplet Surface cluster_GasPhase Gas Phase Ions to MS This compound This compound (Analyte) Ion_this compound [this compound+H]+ This compound->Ion_this compound Ionization Phospholipid Phospholipid (Matrix) Ion_Phospholipid [Phospholipid+H]+ Phospholipid->Ion_Phospholipid Ionization Proton H+ (Charge) Proton->this compound Proton->Phospholipid Competition (High Concentration) MS_Detector Mass Spectrometer Ion_this compound->MS_Detector Reduced Signal Ion_Phospholipid->MS_Detector High Signal

Caption: Competition for charge between this compound and phospholipids.

Q8: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound, but it doesn't seem to be fully compensating for the matrix effect. What's going wrong?

A: This is an important and often misunderstood issue. While a co-eluting SIL-IS is the best tool to compensate for matrix effects, its effectiveness can be compromised under certain conditions:[5][8]

  • Non-Co-elution: The fundamental assumption is that the SIL-IS and the analyte experience the exact same matrix effect. This requires perfect co-elution. Even a slight separation in retention time can place one peak in a region of more severe ion suppression than the other, leading to inaccurate correction. Verify that the apex of both peaks is perfectly aligned.

  • Extreme Ion Suppression: If the matrix effect is so severe that the analyte signal is suppressed close to the limit of detection (LOD), the measurement becomes unreliable, even with an IS. The SIL-IS can correct for the ratio, but it cannot fix a signal that is too low to be measured precisely.

  • Differential Adduct Formation: Matrix components can sometimes promote or inhibit the formation of different adducts (e.g., [M+Na]+ vs. [M+H]+) for the analyte and the IS, which can alter the response ratio.[25]

  • Concentration Mismatch: If the concentration of the SIL-IS is vastly different from the analyte concentration, they may respond differently to the matrix effects.[3]

In these cases, the primary goal should shift from compensating for the matrix effect to eliminating it through better sample preparation or chromatography.[26]

Section 3: Protocols and Mitigation Strategies

This section provides actionable protocols for assessing matrix effects and a comparative guide to mitigation techniques.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol allows for the calculation of the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.[1][9]

Objective: To determine the absolute matrix effect on this compound quantification.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 sources.

  • This compound analytical standard.

  • Validated sample preparation method (e.g., PPT, LLE, or SPE).

  • LC-MS/MS system with the validated method for this compound.

  • Neat solvent (matching the final composition of the extracted sample).

Procedure:

  • Prepare Set A (Analyte in Neat Solvent):

    • Prepare a solution of this compound in the neat solvent at a concentration representing a low QC and a high QC level.

    • Inject these solutions (n=3-6 replicates) and record the mean peak area. Let's call these Area_Neat_Low and Area_Neat_High.

  • Prepare Set B (Analyte in Extracted Matrix):

    • Take aliquots of blank biological matrix from 6 different sources.

    • Process these blank samples using your validated sample preparation procedure.

    • After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted residue with this compound to the same final concentration as the low and high QC samples in Set A.

    • Inject these samples and record the mean peak area for each of the 6 lots. Let's call these Area_Matrix_Low and Area_Matrix_High.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot at each concentration level: MF = Area_Matrix / Area_Neat

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

    • To express as a percentage: Matrix Effect % = (MF - 1) * 100

Acceptance Criteria (based on regulatory guidance):

  • The precision (%CV) of the calculated MF across the 6 lots should be ≤15%.[21]

  • Ideally, the mean MF should be between 0.8 and 1.2.[9]

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This experiment identifies the chromatographic regions where matrix effects occur.[1][24][27]

Objective: To visualize periods of ion suppression/enhancement across the entire chromatographic run.

Materials:

  • LC-MS/MS system.

  • A syringe pump and a T-fitting.

  • A solution of this compound at a concentration that gives a stable, mid-level signal (e.g., 50-100 ng/mL).

  • An extracted blank matrix sample (prepared as in Protocol 1).

Procedure:

  • System Setup:

    • Connect the LC column outlet to one arm of the T-fitting.

    • Connect the syringe pump, containing the this compound solution, to the second arm of the T-fitting.

    • Connect the third arm of the T-fitting to the MS inlet.

  • Establish a Stable Baseline:

    • Start the LC flow with the mobile phase gradient.

    • Begin infusing the this compound solution with the syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Monitor the MRM transition for this compound. You should see a stable, elevated baseline signal.

  • Inject Blank Matrix Extract:

    • Once the baseline is stable, inject the prepared blank matrix extract onto the LC column.

    • Continue monitoring the this compound signal throughout the entire gradient run.

  • Data Interpretation:

    • Examine the resulting chromatogram. Any deviation (dip or rise) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.

    • Note the retention time of these deviations. If a significant dip occurs at the known retention time of this compound in your standard method, it confirms a direct matrix effect.

Mitigation Strategies: A Comparative Overview

The most robust solution to matrix effects is to remove the interfering components before they enter the mass spectrometer.[2][28] The choice of strategy depends on the nature of the matrix, the properties of this compound, and the required throughput and sensitivity.

StrategyPrincipleEffectiveness for this compoundProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Low to Moderate. Effective for proteins but poor at removing phospholipids.[10][12]Simple, fast, inexpensive, high recovery.Prone to significant phospholipid-based matrix effects.[11]
Liquid-Liquid Extraction (LLE) Partitioning of this compound between the aqueous sample and an immiscible organic solvent based on polarity.Moderate to High. Can provide very clean extracts if the solvent system is optimized.[26]Can be highly selective, removes salts and phospholipids effectively.Can be labor-intensive, may have lower recovery for polar analytes, solvent selection is critical.[10]
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away, followed by selective elution.High. Can be optimized (e.g., mixed-mode or reversed-phase) for high selectivity against phospholipids.High selectivity, high concentration factor, amenable to automation.More expensive, requires method development.
HybridSPE®-Phospholipid A specialized technique combining protein precipitation with selective removal of phospholipids via zirconia-coated particles.[12]Very High. Specifically designed to eliminate the most common source of matrix effects in plasma.[13][14]Simple workflow (like PPT), highly effective at phospholipid removal, excellent analyte recovery.[13]Higher cost than PPT.
Chromatographic Optimization Adjusting the LC method (e.g., gradient, column chemistry) to chromatographically separate this compound from interfering peaks.[7]Effective. Useful when sample prep is insufficient. Can be guided by post-column infusion data.No change to sample prep, can resolve specific interferences.May increase run time, may not be possible to separate all interferences.[25]
Sample Dilution Diluting the sample with a clean solvent to reduce the concentration of all matrix components.[28]Moderate. A simple fix, but reduces sensitivity.Very simple and effective for high-concentration samples.Reduces analyte signal, may not be suitable for trace-level quantification.[6]

References

Technical Support Center: Enhancing Tryptophol Production in Microbial Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the microbial fermentation of tryptophol. This compound (2-(1H-indol-3-yl)-ethan-1-ol), a metabolite of the essential amino acid L-tryptophan, holds significant interest due to its biological activities, including functioning as a quorum-sensing molecule, a sleep-inducing agent, and a precursor for various valuable secondary metabolites.[1][2][3] While chemical synthesis routes exist, microbial fermentation offers a sustainable, environmentally friendly, and cost-effective alternative.[2][4][5]

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and unlock the full potential of your fermentation processes. We will delve into the core metabolic pathways, troubleshooting common issues like low yield and process instability, and provide validated protocols to standardize your experiments.

Core Concepts: The this compound Biosynthetic Pathway

Understanding the metabolic route from a simple carbon source like glucose to this compound is fundamental for any yield improvement strategy. In model organisms like Saccharomyces cerevisiae and Escherichia coli, this is a multi-stage process. It begins with central carbon metabolism, flows through the aromatic amino acid (AAA) synthesis route, and culminates in the Ehrlich pathway.[2][3][5]

The overall pathway can be visualized as follows:

Tryptophol_Biosynthesis cluster_ccm Central Carbon Metabolism cluster_shikimate Shikimate & L-Trp Pathway cluster_ehrlich Ehrlich Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway PEP_E4P_node PEP->PEP_E4P_node E4P->PEP_E4P_node Chorismate Chorismate L_Tryptophan L-Tryptophan Chorismate->L_Tryptophan trpE, trpD, trpC, trpB, trpA Phenylalanine_Tyrosine Phenylalanine Tyrosine Chorismate->Phenylalanine_Tyrosine Competing Pathways IPY Indole-3-pyruvate (IPY) L_Tryptophan->IPY Transamination PEP_E4P_node->Chorismate aroG, aroF, aroH IAC Indole-3-acetaldehyde (IAC) IPY->IAC Decarboxylation This compound This compound IAC->this compound Reduction (ADH) caption Fig 1. De novo biosynthesis pathway of this compound from glucose.

References

Technical Support Center: Tryptophol Handling & Storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Tryptophol. This guide is designed to provide you with the necessary information to prevent the degradation of this compound, ensuring the integrity and success of your experiments. This compound, or 1H-indole-3-ethanol, is a valuable aromatic alcohol used in various research applications, from a precursor in the synthesis of bioactive compounds to a signaling molecule in microbiology.[1][2][3] However, its indole ring structure makes it susceptible to degradation, particularly through oxidation. This guide will address common questions and troubleshooting scenarios to help you maintain the stability and purity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary cause of this compound degradation is oxidation.[4] The electron-rich indole ring is susceptible to attack by atmospheric oxygen. This process can be significantly accelerated by factors such as exposure to light (photo-oxidation), heat, and the presence of certain metal ions.[4][5] Hydrolysis is a less common degradation pathway for this compound itself but can affect its derivatives.[4]

Q2: My solid this compound has changed color. What does this mean and can I still use it?

Solid this compound should be a white to light cream or beige crystalline powder.[6][7][8] A noticeable change to a purple, brown, or dark color indicates degradation. This is often due to the formation of colored oxidation products. While minor discoloration might suggest only partial degradation, it is highly recommended to use a fresh, pure sample for experiments where compound integrity is critical. For less sensitive applications, you may consider purifying the material, but this requires analytical verification of purity (See Q6).

Q3: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored under the following conditions:

  • Temperature: Cool, dry place.[9][10] Refrigeration at 4°C is recommended for long-term storage.[11]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4][11]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[4][11]

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.[6][9][10]

Q4: How should I prepare and store this compound stock solutions?

This compound is sparingly soluble in water but readily soluble in organic solvents like ethanol, methanol, and diethyl ether.[12] When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents.

  • Solvent Choice: Select a solvent appropriate for your experimental system. Ethanol and methanol are common choices.

  • Preparation: To minimize exposure to air, consider purging the solvent with nitrogen or argon before dissolving the this compound. Prepare solutions in a well-ventilated area, avoiding dust formation.[6][10]

  • Storage of Solutions: For optimal stability, store stock solutions at -20°C or -80°C.[11] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and minimize contamination and exposure to air and light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected experimental results or low bioactivity. This compound degradation.Verify the purity of your this compound stock using an analytical method like HPLC.[12] Degradation products may have different or no biological activity, leading to inconsistent results.
Precipitate forms in a stored solution. Solvent evaporation or exceeding solubility limit at low temperatures.Gently warm the solution to room temperature to see if the precipitate redissolves. If not, it may be due to degradation. Ensure the container is tightly sealed to prevent solvent loss.
Visible color change in the solution over time. Oxidation of this compound.Discard the solution. This is a clear sign of degradation. To prevent this, ensure solutions are stored under an inert atmosphere, protected from light, and at low temperatures.

Visualizing Degradation and Prevention

To better understand the factors leading to this compound degradation and the workflow for proper handling, the following diagrams are provided.

This compound Degradation Pathway This compound This compound (1H-indole-3-ethanol) Degradation_Products Oxidized Products (e.g., Kynurenine-like compounds) This compound->Degradation_Products Oxidation Light Light (UV) Light->this compound Oxygen Oxygen (Air) Oxygen->this compound Heat Heat Heat->this compound

Caption: Key environmental factors accelerating this compound oxidation.

Workflow for Preparing and Storing this compound Start Receive Solid this compound Store_Solid Store at 4°C Inert Atmosphere, Dark Start->Store_Solid Prepare_Solution Weigh Solid & Dissolve in Anhydrous Solvent (Under Inert Gas) Store_Solid->Prepare_Solution Purity_Check Optional: Purity Check (HPLC/GC-MS) Prepare_Solution->Purity_Check Aliquot Aliquot into Single-Use Vials Purity_Check->Aliquot Purity OK Store_Solution Store at -20°C or -80°C Protected from Light Aliquot->Store_Solution End Use in Experiment Store_Solution->End

Caption: Recommended workflow for handling this compound.

Protocols for Ensuring Stability

Protocol 1: Long-Term Storage of Solid this compound
  • Upon receipt, inspect the this compound. It should be a white to light-colored crystalline solid.[6][8]

  • If the original container is not suitable for long-term storage (e.g., not airtight), transfer the solid to a clean, dry amber glass vial.

  • Flush the vial with an inert gas (e.g., nitrogen or argon) to displace air.

  • Seal the vial tightly. For extra protection against moisture, wrap the cap with parafilm.

  • Store the vial in a refrigerator at 4°C, away from any light sources.[11]

Protocol 2: Preparation and Storage of a this compound Stock Solution
  • Preparation:

    • Bring the solid this compound container to room temperature before opening to prevent moisture condensation.

    • In a fume hood or well-ventilated area, weigh the desired amount of this compound.[6]

    • Use a high-purity, anhydrous grade solvent (e.g., ethanol). If possible, degas the solvent by bubbling nitrogen or argon through it for 10-15 minutes.

    • Add the solvent to the solid this compound and mix until fully dissolved.

  • Storage:

    • Dispense the stock solution into smaller, single-use amber vials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[11]

Q5: What are some common impurities found in this compound?

Common related compounds and impurities can arise from both synthesis and degradation. These may include indole, indole-3-acetic acid, indole-3-carbinol, and tryptamine.[12] High-purity this compound for research should ideally be ≥98% pure as determined by HPLC or GC.[12]

Q6: How can I check the purity of my this compound?

Analytical methods are necessary to accurately assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid) is typically used. The this compound peak can be detected by UV absorbance (around 280 nm). The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for assessing purity and identifying volatile impurities or degradation products.[12]

References

Technical Support Center: Overcoming Low Recovery of Tryptophol During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common and frustrating challenge in the laboratory: the low recovery of tryptophol during sample preparation. This guide is designed for researchers, scientists, and drug development professionals who are working with this important indole compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your workflow effectively.

Understanding this compound: The Key to a Successful Extraction

This compound (2-(1H-indol-3-yl)ethanol) is an aromatic alcohol with a molecular formula of C₁₀H₁₁NO.[1] Its unique structure, featuring both a polar hydroxyl group and a non-polar indole ring, dictates its solubility and behavior during extraction. It is sparingly soluble in water (approximately 2.75 g/L) but readily soluble in organic solvents like ethanol, methanol, DMSO, and DMF.[1][2][3][4] This dual nature is central to the challenges encountered during its extraction.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₁NO[1]
Monoisotopic Mass 161.084 Da[1]
Melting Point 59 °C[1]
Appearance Colorless to pale yellow solid[2][4][5]
Water Solubility ~2.75 g/L (sparingly soluble)[1]
Organic Solvent Solubility Soluble in ethanol, methanol, DMSO, DMF, chloroform, acetone[2][3][4]

Troubleshooting Guide: A Symptom-to-Solution Approach

Low recovery of this compound can manifest at various stages of sample preparation. This section is structured to help you diagnose the problem based on the technique you are using and provides actionable solutions.

Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common first step, but this compound's intermediate polarity can make phase partitioning tricky.

Q: My this compound recovery is consistently low after performing LLE from an aqueous sample. What are the likely causes and how can I fix it?

A: Low recovery in LLE is often due to one of three factors: incorrect solvent choice, suboptimal pH, or emulsion formation.

  • In-Depth Explanation: this compound's partitioning between the aqueous and organic phases is governed by its polarity and the pH of the aqueous phase. To maximize its transfer into the organic phase, you need to select a solvent that has a similar polarity and ensure the this compound is in its neutral form.[6][7]

  • Troubleshooting Steps & Solutions:

    • Optimize Solvent Selection:

      • Problem: The extraction solvent is either too polar or too non-polar.

      • Solution: For this compound, moderately polar solvents are often a good starting point. Consider solvents like ethyl acetate, diethyl ether, or a mixture of a non-polar solvent with a more polar modifier (e.g., hexane with a small percentage of isopropanol). Try to match the polarity of your analyte with the extraction solvent.[6]

    • Adjust the pH of the Aqueous Phase:

      • Problem: The pH of your sample may be causing this compound to be ionized, increasing its solubility in the aqueous phase.

      • Solution: this compound is a neutral molecule, but extreme pH values can affect the stability of the indole ring. For optimal extraction of neutral compounds, working around a neutral pH of 7 is a good starting point. However, it's crucial to consider the pKa of any potentially interfering compounds in your matrix. For some similar compounds like tryptophan, adjusting the pH can significantly impact extraction efficiency.[7][8] Experiment with adjusting the sample pH to just below or above neutral (e.g., pH 6 or 8) to see if recovery improves.

    • Manage Emulsion Formation:

      • Problem: The formation of an emulsion layer between the aqueous and organic phases can trap your analyte, leading to poor recovery.[7][9] This is common with complex matrices like plasma or cell lysates.[9]

      • Solutions:

        • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.[9]

        • "Salting Out": Add a neutral salt like sodium chloride or sodium sulfate to the aqueous phase. This increases the ionic strength of the aqueous layer, making it more polar and forcing the less polar this compound into the organic phase, which can also help break emulsions.[9][10]

        • Centrifugation: A brief centrifugation step can help to break up the emulsion.[10]

        • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the separation and help break the emulsion.[9]

LLE_Troubleshooting start Low this compound Recovery in LLE solvent Suboptimal Solvent Choice start->solvent ph Incorrect Aqueous pH start->ph emulsion Emulsion Formation start->emulsion solvent_sol Action: Test Solvents of Varying Polarity (e.g., Ethyl Acetate, Dichloromethane) solvent->solvent_sol ph_sol Action: Adjust pH to Neutral (6-8) and Test ph->ph_sol emulsion_sol Action: Gentle Mixing, 'Salting Out', or Centrifugation emulsion->emulsion_sol

Issue 2: Poor Recovery from Solid-Phase Extraction (SPE)

SPE offers a more controlled extraction process, but choosing the right sorbent and elution solvent is critical for this compound.

Q: I'm losing my this compound during the SPE workflow. Where is it going and how can I improve my recovery?

A: Low recovery in SPE can occur at three main stages: sample loading, washing, or elution.[11] A systematic approach is needed to identify the point of loss.

  • In-Depth Explanation: The choice of SPE sorbent depends on the properties of your analyte and the sample matrix.[12][13] For this compound, which has both polar and non-polar characteristics, reversed-phase or normal-phase SPE can be effective, depending on your sample's solvent.[14][15]

  • Troubleshooting Steps & Solutions:

    • Sorbent Selection:

      • Problem: The chosen sorbent is not retaining the this compound.

      • Solution:

        • Reversed-Phase (e.g., C18, HLB): This is suitable for extracting this compound from aqueous samples. The non-polar indole ring will interact with the non-polar sorbent.[14]

        • Normal-Phase (e.g., Silica, Diol): This is ideal for extracting this compound from non-polar organic samples. The polar hydroxyl group will interact with the polar sorbent.[12][13]

    • Systematic Recovery Check:

      • Problem: It's unclear at which step the this compound is being lost.

      • Solution: Analyze the eluate from each step of the SPE process (load, wash, and elution fractions) to pinpoint where the loss is occurring.[11]

    • Optimizing Each Step:

      • Conditioning: Ensure the sorbent is properly activated with a solvent like methanol, followed by equilibration with a solution similar to your sample matrix.[12][14] Do not let the sorbent dry out before loading the sample in reversed-phase SPE.[14]

      • Sample Loading: The sample should be pre-treated to ensure it is compatible with the SPE procedure and to optimize its chemistry for retention. This may involve pH adjustment or dilution.[12]

      • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound.[13]

        • Reversed-Phase: Use a weak organic solvent in water (e.g., 5-10% methanol in water).

        • Normal-Phase: Use a non-polar solvent, similar to or slightly more polar than the loading solvent.[13]

      • Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent.[14][15]

        • Reversed-Phase: Use a strong organic solvent like methanol, acetonitrile, or a mixture.[14][15]

        • Normal-Phase: Use a polar solvent such as methanol or acetonitrile.[13][15]

SPE_Workflow

Issue 3: Low Recovery After Protein Precipitation

When working with biological fluids, protein precipitation is a quick way to clean up your sample, but this compound can be lost with the precipitated proteins.

Q: After precipitating proteins from my plasma sample, my this compound recovery is very low. Why is this happening?

A: this compound can be lost during protein precipitation due to co-precipitation with the proteins or incomplete extraction from the protein pellet.

  • In-Depth Explanation: Protein precipitation works by adding a substance (like an organic solvent or an acid) that reduces the solubility of proteins, causing them to crash out of solution.[16] this compound, which can bind to proteins, may be carried down with the precipitate.

  • Troubleshooting Steps & Solutions:

    • Choice of Precipitating Agent:

      • Problem: The precipitating agent is causing significant co-precipitation of this compound.

      • Solution:

        • Acetonitrile: This is often the preferred solvent as it generally leads to cleaner protein pellets and is highly effective at precipitating proteins.[16][17]

        • Methanol: While also used, it may not be as efficient at precipitating proteins as acetonitrile.[16]

        • Trichloroacetic Acid (TCA): This can be very effective for protein removal but be aware that the acidic conditions could potentially degrade this compound.[17] It is also important to note that some small molecules may precipitate along with the proteins and zinc hydroxide when using metal ions for precipitation.[17]

    • Optimize Precipitation Conditions:

      • Problem: The experimental conditions are not optimal for releasing this compound from proteins.

      • Solution:

        • Solvent-to-Sample Ratio: Use a ratio of at least 3:1 of cold acetonitrile to your sample volume to ensure efficient protein precipitation.[16]

        • Temperature: Perform the precipitation on ice to minimize potential degradation.

        • Vortexing and Incubation: Vortex the sample thoroughly after adding the precipitant and allow it to incubate for a sufficient time (e.g., 10-20 minutes) at a low temperature (e.g., -20°C) to maximize protein removal.[18] Recent studies show that rapid precipitation (2 minutes) with 80% acetone and an increased salt concentration can yield high protein recovery.[18]

        • pH Adjustment: Consider a slight adjustment of the sample pH before adding the organic solvent to disrupt protein-tryptophol interactions.

    • Post-Precipitation Extraction:

      • Problem: this compound is trapped in the protein pellet.

      • Solution: After centrifuging and removing the supernatant, perform a second extraction of the protein pellet with a small volume of the precipitation solvent. Vortex, centrifuge again, and combine the supernatants.

Frequently Asked Questions (FAQs)

Q1: Could my this compound be degrading during sample preparation?

A1: Yes, this compound, like other indole compounds, can be susceptible to degradation, particularly through oxidation.[19][20] The indole ring is reactive and can be affected by exposure to light, strong acids or bases, high temperatures, and reactive oxygen species.[19][20][21][22] To minimize degradation, it is advisable to work with samples on ice, protect them from direct light, and avoid harsh chemical conditions where possible.

Q2: I'm using plastic tubes and pipette tips. Could this compound be adsorbing to these surfaces?

A2: It is possible. Indole compounds have been shown to adsorb to various surfaces.[23][24][25][26][27] To mitigate this, consider using low-adsorption plasticware or silanized glass vials. Including a small amount of organic solvent in your sample diluent can also help to keep this compound in solution and reduce its interaction with surfaces.

Q3: My recovery is still low, and I suspect matrix effects in my LC-MS analysis. What can I do?

A3: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of your analyte, are a common issue in LC-MS analysis.[28][29][30][31]

  • Improve Sample Cleanup: A more rigorous sample preparation, such as using SPE after protein precipitation, can help to remove interfering matrix components.

  • Optimize Chromatography: Adjusting your chromatographic method to better separate this compound from co-eluting matrix components can significantly reduce matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience the same ionization effects, allowing for accurate correction of the signal.[32]

Q4: Do I need to derivatize this compound for GC-MS analysis?

A4: Yes, derivatization is generally required for the GC-MS analysis of compounds with active hydrogens, like the hydroxyl group in this compound.[33] Silylation is a common derivatization technique that replaces the active hydrogen with a non-polar silyl group, making the molecule more volatile and improving its chromatographic behavior.[34][35] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[34]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for this compound
  • To 1 mL of aqueous sample, add 100 µL of an appropriate internal standard solution.

  • Adjust the sample pH to ~7.0 using a dilute acid or base.

  • Add 2 mL of ethyl acetate.

  • Gently invert the tube for 5 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Reversed-Phase Solid-Phase Extraction (RP-SPE) for this compound from Aqueous Samples
  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[14]

  • Load: Load up to 1 mL of your pre-treated aqueous sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar impurities.

  • Elute: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Dry and Reconstitute: Evaporate the eluate and reconstitute as in the LLE protocol.

References

Selecting the optimal stationary phase for Tryptophol HPLC separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Tryptophol. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with the causal logic behind experimental choices, ensuring you can develop robust and reliable separation methods.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its separation by HPLC?

Answer: Understanding the structure of this compound (2-(1H-indol-3-yl)ethanol) is the first step in selecting an appropriate stationary phase. Key properties include:

  • Aromatic Indole Ring: The core structure is a non-polar, hydrophobic indole ring system. This feature is the primary driver for retention in reversed-phase chromatography.[1][2]

  • Polar Hydroxyl (-OH) Group: The ethanol side chain provides a polar, hydrophilic site capable of hydrogen bonding.[2]

  • Indole Nitrogen (N-H): The nitrogen atom in the indole ring is a weak hydrogen bond donor and can act as a Lewis base. At very low pH, it can be protonated, but it is generally considered a site for potential secondary interactions with the stationary phase.

  • Solubility: this compound is readily soluble in common organic solvents like methanol and acetonitrile but only slightly soluble in water.[3]

This combination of a larger hydrophobic region with polar functional groups makes this compound an ideal candidate for reversed-phase HPLC, but its polar nature requires careful method optimization.

Q2: What is the best stationary phase to start with for this compound analysis?

Answer: For routine analysis of this compound, the recommended starting point is a high-purity, end-capped C18 (octadecylsilane) reversed-phase column .[4][5][6]

The primary retention mechanism on a C18 column is hydrophobic (dispersive) interaction between the non-polar indole ring of this compound and the long C18 alkyl chains of the stationary phase.[7] Modern C18 columns are manufactured using high-purity silica, which minimizes the presence of metal impurities that can cause peak tailing. Furthermore, "end-capping"—a process where residual, accessible silanol groups (Si-OH) on the silica surface are chemically deactivated—is crucial. This deactivation prevents undesirable secondary ionic interactions between the polar groups of this compound and the acidic silanols, leading to improved peak symmetry.[8][9]

Starting Method Protocol:

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Column Temperature: 30 °C.

This protocol provides a robust starting point for further optimization. The acidic mobile phase (pH ~2.7) ensures that surface silanol groups are protonated and less likely to cause peak tailing.[10]

Q3: When should I consider a stationary phase other than C18?

Answer: While C18 is the workhorse, alternative stationary phases can provide different selectivity, which is essential for resolving this compound from closely related impurities or metabolites.

  • Phenyl-Hexyl Phase: This phase offers alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the indole ring of this compound. This can be particularly useful for separating compounds with similar hydrophobicity but different aromaticity.

  • Polar-Embedded/Polar-Endcapped Phases: These columns have a polar group embedded within the alkyl chain or at the terminus. They offer compatibility with highly aqueous mobile phases (up to 100% water), which is beneficial if this compound has insufficient retention on a standard C18 phase.[11] They also provide a different selectivity profile and can reduce peak tailing for basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your analysis involves separating this compound from very polar metabolites or excipients that are unretained in reversed-phase, HILIC is an excellent option.[12] In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase high in organic content (e.g., >80% acetonitrile).[13] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. Polar compounds are retained more strongly, often in the reverse order of their elution in RPLC.[14]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, providing a logical framework for diagnosis and resolution.

Problem 1: My this compound peak is tailing severely.

Peak tailing is a common issue for indole-containing compounds and can compromise quantification and resolution.[15]

Causality & Diagnosis Workflow:

G Start Tailing Peak Observed CheckShape Do ALL peaks tail or just this compound? Start->CheckShape AllTail All Peaks Tail CheckShape->AllTail All SpecificTail Specific Peak(s) Tail CheckShape->SpecificTail Specific CauseAll Probable Cause: - Column void / frit blockage - Extra-column dead volume AllTail->CauseAll CauseSpecific Probable Cause: - Secondary silanol interactions - Column overload (mass/volume) - Mobile phase pH issue SpecificTail->CauseSpecific SolutionAll Solution: 1. Reverse & flush column (if allowed). 2. Check fittings, tubing length/ID. 3. Replace column inlet frit or column. CauseAll->SolutionAll SolutionSpecific Solution: 1. Lower mobile phase pH to <3 with 0.1% FA/TFA. 2. Use a modern, end-capped or ultra-inert column. 3. Reduce sample concentration/injection volume. 4. Increase buffer concentration (for UV methods). CauseSpecific->SolutionSpecific

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Secondary Silanol Interactions: This is the most common cause for tailing of basic or polar analytes like this compound.[10]

    • Solution A (Mobile Phase): Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid (FA) or trifluoroacetic acid (TFA).[10] At this pH, the majority of surface silanols (pKa ~3.5-4.5) are protonated (Si-OH) and thus less likely to interact ionically with the analyte.

    • Solution B (Stationary Phase): Switch to a column with a more inert surface. Modern "ultra-inert" or "base-deactivated" C18 columns are specifically designed with minimal silanol activity and are highly recommended for compounds prone to tailing.[8]

  • Column Overload: Injecting too much sample mass (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to tailing.[15][16]

    • Solution: Systematically dilute your sample and reinject. If the peak shape improves and retention time slightly increases, the column was overloaded.[16] Reduce the injection volume or the sample concentration.

  • Extra-Column Effects & Hardware Issues: If all peaks in the chromatogram are tailing, the problem is likely not chemical but physical.[17]

    • Solution: Check for dead volume in the system from improperly connected fittings (especially between the column and detector). A void at the head of the column or a partially blocked inlet frit can also cause universal peak distortion.[15][16] Try back-flushing the column (if the manufacturer allows) or replacing it.

Problem 2: this compound has very little or no retention on my C18 column.

Answer: This indicates that the analyte is too polar for the current conditions and is spending most of its time in the mobile phase.

Probable Causes & Solutions:

  • High Organic Content in Mobile Phase: The mobile phase is too "strong," causing the analyte to elute too quickly.

    • Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method.[18]

  • "Dewetting" or "Phase Collapse": If using a mobile phase with a very high aqueous content (>95-98% water) on a traditional high-carbon-load C18 column, the mobile phase can be expelled from the pores of the stationary phase. This leads to a dramatic loss of retention.

    • Solution: Use a column specifically designed for high-aqueous conditions, such as a "polar-endcapped" or "AQ-type" C18 column.[11] Alternatively, ensure your mobile phase always contains at least 5% organic solvent.

  • Switch to HILIC: If sufficient retention cannot be achieved even with 100% aqueous mobile phase, this compound is behaving as a highly polar molecule in your sample matrix.

    • Solution: Switch to a HILIC stationary phase (e.g., bare silica or amide).[19] In HILIC, water is the strong, eluting solvent, so you will start with a high concentration of acetonitrile (e.g., 95%) to achieve retention.[14]

Problem 3: I need to separate enantiomers of a chiral this compound derivative.

Answer: Standard achiral stationary phases like C18 cannot distinguish between enantiomers. You must use a Chiral Stationary Phase (CSP).

Stationary Phase Selection Logic:

G Start Separate Chiral This compound Derivative Screening Screen Multiple CSP Chemistries Start->Screening CSP1 Polysaccharide-Based (e.g., Amylose/Cellulose Carbamate) Screening->CSP1 CSP2 Ligand-Exchange (Requires metal ion in mobile phase) Screening->CSP2 CSP3 Zwitterionic (e.g., Cinchona alkaloid-based) Screening->CSP3 Result Select CSP with Best Resolution (Rs) and Selectivity (α) CSP1->Result CSP2->Result CSP3->Result Optimize Optimize Mobile Phase (Solvent, Additives, Flow Rate) Result->Optimize

Caption: Decision workflow for chiral separation.

Recommended CSPs:

  • Polysaccharide-Based CSPs: Columns based on coated or immobilized amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are extremely versatile and a good first choice for screening.[20] They work in normal-phase, reversed-phase, and polar organic modes.

  • Ligand-Exchange Chromatography (LEC): This technique is particularly effective for amino acids and related compounds. It typically uses a conventional C18 column with a chiral additive in the mobile phase (e.g., an L-amino acid and a copper salt) or a CSP with a bonded chiral ligand.[21][22] The separation occurs based on the differential stability of the diastereomeric metal complexes formed.

  • Zwitterionic CSPs: These phases, often based on cinchona alkaloids, are effective for separating chiral acids, amines, and amino acids without derivatization.[23] They operate via a combination of ion-exchange and polar interactions.

Data Summary: Stationary Phase Selection Guide
Stationary PhasePrimary Interaction(s)Best For...Key Considerations
Standard C18 (End-capped) HydrophobicRoutine achiral analysis of this compound; impurity profiling.May show tailing without proper pH control; potential dewetting in >95% aqueous mobile phase.[7]
Ultra-Inert / Base-Deactivated C18 HydrophobicHigh-sensitivity analysis; methods requiring excellent peak shape for basic compounds.Minimizes silanol interactions, leading to symmetric peaks and robust methods.[8]
Polar-Endcapped C18 ("AQ") Hydrophobic, Hydrogen BondingImproving retention of polar this compound; methods using highly aqueous mobile phases.Offers different selectivity compared to standard C18; stable in 100% aqueous conditions.[11]
Phenyl-Hexyl Hydrophobic, π-π InteractionsImproving separation of this compound from other aromatic compounds.Selectivity is highly dependent on the aromaticity of the analytes.
HILIC (e.g., Amide, Silica) Partitioning, Hydrogen BondingSeparating this compound from very polar compounds; when retention is poor in RPLC.Requires careful equilibration; elution order is often reversed from RPLC.[13]
Chiral Stationary Phases (CSPs) Chiral Recognition (various)Separating enantiomers of this compound derivatives.Selection is largely empirical; requires screening of different CSPs.[24]

References

Technical Support Center: Optimizing Tryptophol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Tryptophol (1H-Indole-3-ethanol). This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting protocols. Our focus is on optimizing injection parameters to achieve robust, reproducible, and accurate results. We will delve into the causality behind experimental choices, ensuring you understand not just the "how," but the "why."

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup of a GC-MS method for this compound analysis.

Q1: What is the ideal starting injector temperature for this compound analysis?

A1: A good starting point for the injector temperature is 250 °C .[1] this compound requires sufficient thermal energy for efficient and rapid vaporization, which is essential for sharp chromatographic peaks.[2] However, as an indole derivative with a hydroxyl group, it is susceptible to thermal degradation if the temperature is excessively high.[1][3]

The key is to find a balance: the temperature must be high enough to ensure complete vaporization of this compound but low enough to prevent its breakdown. An experimental approach is recommended, starting at 250 °C and then adjusting in 20-25 °C increments (e.g., 275 °C, then 300 °C) while monitoring the peak area and shape.[1][4] A decrease in the this compound peak area accompanied by the appearance of smaller, earlier-eluting peaks at higher temperatures is a strong indicator of thermal degradation.[3]

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends entirely on the concentration of this compound in your sample and the sensitivity required.[5][6]

  • Splitless Injection: This technique is ideal for trace analysis (low concentrations). In this mode, the split vent is closed during the injection, directing nearly the entire vaporized sample onto the GC column.[7] This maximizes sensitivity. However, because the sample transfer is slower due to lower flow rates in the inlet, it can lead to broader peaks for volatile compounds and increases the risk of analyte degradation due to longer residence times in the hot inlet.[5][8]

  • Split Injection: This is the preferred method for higher concentration samples . A high split ratio (e.g., 50:1 or 100:1) vents a large portion of the sample, preventing column overload and producing sharp, narrow peaks due to the high flow rate that rapidly transfers the analytes to the column.[8][9] Using split injection when your analyte concentration is very low may result in the signal being too weak to detect.[5]

Q3: Is derivatization necessary for analyzing this compound?

A3: While not strictly mandatory, derivatization is highly recommended , especially when encountering issues like peak tailing or thermal degradation. This compound possesses two active hydrogen sites: one on the hydroxyl (-OH) group and one on the indole nitrogen (-NH). These polar functional groups can interact with active sites (exposed silanols) in the GC inlet liner and column, causing poor peak shape (tailing).[10]

Derivatization, typically silylation, replaces these active hydrogens with nonpolar groups (e.g., trimethylsilyl, TMS). This process:

  • Increases Volatility: Making the compound more suitable for GC analysis.

  • Reduces Polarity: Minimizing interactions with active sites, leading to more symmetrical peaks.

  • Enhances Thermal Stability: Protecting the molecule from degradation at high temperatures in the injector.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11]

Q4: What type of GC inlet liner should I use for this compound?

A4: Using a deactivated (silylated) liner is critical. Standard glass liners have active silanol groups on their surface that can strongly interact with the polar groups of this compound, leading to peak tailing and potential sample loss or degradation.[10][12] A liner with a glass wool packing can aid in sample vaporization, but the wool must also be thoroughly deactivated to prevent it from becoming a source of activity.[3] For splitless injections, a single-taper gooseneck liner is often a good choice to help focus the sample onto the column.[9]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving specific problems encountered during this compound GC-MS analysis.

Issue 1: My this compound peak is tailing significantly.

Peak tailing is a common issue for polar analytes and indicates an undesirable interaction within the GC system.

  • Diagram of Troubleshooting Logic:

    Caption: Troubleshooting workflow for peak tailing.

  • Potential Causes & Step-by-Step Solutions:

    • Active Sites in the Inlet or Column: This is the most frequent cause.[4]

      • Solution: First, replace the inlet liner with a new, high-quality deactivated liner.[10] If tailing persists, trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[4][13]

    • Incompatible Solvent or Phase Polarity: A mismatch between the sample solvent and the column's stationary phase can cause poor peak shape.[14]

      • Solution: Ensure your solvent is compatible with your stationary phase. For a standard non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), common solvents like ethyl acetate or dichloromethane are generally suitable.

    • Injector Temperature Too Low: Incomplete vaporization can lead to a slow, drawn-out transfer of the analyte to the column.

      • Solution: Incrementally increase the injector temperature (e.g., from 250 °C to 270 °C) and observe the effect on peak shape. Be mindful not to exceed temperatures that cause degradation.[12]

    • Chemical Interactions (No Derivatization): The inherent polarity of this compound will cause tailing on many standard columns.

      • Solution: If the above steps do not resolve the issue, derivatization is the most robust solution. See the protocol provided below.

Issue 2: My this compound peak is very small, or I can't see it at all.

A poor or absent signal points to issues with sample concentration, transfer efficiency, or analyte loss.

  • Potential Causes & Step-by-Step Solutions:

    • Incorrect Injection Mode: You may be losing too much sample.

      • Solution: If you are using a split injection for a low-concentration sample, switch to splitless injection to ensure the entire sample is transferred to the column.[5][7]

    • Thermal Degradation in the Inlet: The this compound may be breaking down before it reaches the detector.

      • Solution: Lower the injector temperature in 20 °C increments and see if the peak area for this compound increases.[1] If degradation is severe, you may need to use a gentler injection technique like a Programmed Temperature Vaporizer (PTV) or consider derivatization to improve thermal stability.[15]

    • System Leaks: An air leak in the system can lead to sample loss and oxidation.

      • Solution: Use an electronic leak detector to check for leaks at the injector septum, column fittings, and other connection points.[16]

    • Adsorption/Activity: The analyte may be irreversibly binding to active sites in the system.

      • Solution: Follow the steps for eliminating active sites described in "Issue 1" (replace liner, trim column). This is a common cause of poor recovery for active compounds.[16]

Issue 3: I see my this compound peak, but also several smaller, unidentified peaks.

This can be due to sample impurities, but if these peaks change in size relative to the this compound peak when injection parameters are altered, it is likely due to on-instrument reactions.

  • Potential Causes & Step-by-Step Solutions:

    • Thermal Degradation: As mentioned, high injector temperatures can break this compound into smaller, more stable fragments that elute as separate peaks.[3]

      • Solution: Methodically lower the injector temperature. If the area of the smaller peaks decreases while the this compound peak area increases, you have confirmed thermal degradation. Find the optimal temperature that maximizes this compound response while minimizing these degradation products.[1]

    • Contaminated Inlet: Residue from previous analyses can elute during your run.

      • Solution: Perform inlet maintenance. Replace the septum and liner. Bake out the column according to the manufacturer's instructions.[4]

Data and Protocols

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
ParameterRecommended Value / SettingRationale & Key Considerations
GC Column Standard Non-Polar (e.g., HP-5MS)30 m x 0.25 mm ID, 0.25 µm film thickness is a versatile choice.[17]
Injector Temperature 250 °C (Starting Point)Balance between efficient vaporization and preventing thermal degradation.[1]
Injection Mode Splitless (for trace) or Split (for high conc.)Match to sample concentration to ensure proper sensitivity or avoid overload.[7]
Split Ratio 50:1 to 100:1 (if using split)Adjust based on concentration to achieve a good on-column amount.[6]
Splitless Hold Time 0.75 - 1.0 minAllows sufficient time for sample transfer to the column before the inlet is purged.[6]
Carrier Gas HeliumInert and provides good efficiency.[18]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing good separation efficiency.[17]
Oven Program Initial: 100°C (hold 2 min)A lower starting temperature helps focus analytes at the head of the column.
Ramp: 10-20°C/min to 280°C (hold 5 min)Adjust ramp rate to optimize separation from matrix components.[17]
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).[17]
Experimental Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for derivatizing this compound using BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

Objective: To convert polar this compound into a more volatile and thermally stable trimethylsilyl (TMS) derivative for improved chromatographic performance.

Materials:

  • Dried this compound sample or standard

  • Reaction vial (2 mL, with PTFE-lined cap)

  • N,O-bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (anhydrous grade)

  • Heating block or oven set to 70 °C

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure your this compound extract or standard is completely dry. Evaporate the solvent under a gentle stream of nitrogen. The presence of moisture will consume the derivatizing reagent and lead to poor results.

  • Reagent Addition: To the dried residue in the reaction vial, add 50 µL of a solvent such as pyridine or acetonitrile.[12]

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.[12]

  • Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or oven at 70 °C for 30 minutes .[12]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The resulting di-TMS-Tryptophol derivative will be significantly less polar and more stable than the parent compound.

Diagram: General GC-MS Workflow for this compound

Caption: From sample to result: a typical GC-MS workflow.

References

Technical Support Center: Tryptophol Handling & Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tryptophol. This guide is designed to provide field-proven insights and actionable protocols to mitigate a common challenge in handling this valuable indole derivative: oxidation. By understanding the underlying mechanisms and implementing robust preventative measures, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs): Troubleshooting this compound Oxidation

This section addresses the most common issues encountered during the storage, handling, and use of this compound in experimental settings.

Q1: Why is this compound so susceptible to oxidation?

The indole ring, the core structure of this compound, is an electron-rich aromatic system. This high electron density makes it highly susceptible to electrophilic attack and oxidation.[1][2] Factors like atmospheric oxygen, light exposure, heat, and the presence of trace metal impurities can catalyze the oxidation process.[1] The degradation often proceeds through the formation of reactive radical intermediates, leading to a cascade of products, including dimers, trimers, and cleavage of the indole ring to form various kynurenine-type compounds.[3][4]

Q2: What are the common signs of this compound oxidation in the lab?

The primary indicators of oxidation are often observable without sophisticated equipment:

  • Color Change: Pure this compound is a beige or white to pale-white crystalline solid.[5][6] A noticeable shift to yellow, pink, brown, or even black is a clear visual sign of degradation.[2] This is due to the formation of highly conjugated, colored byproducts.

  • Analytical Impurities: When analyzing your sample via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of new spots or peaks is a definitive sign of oxidation.[2][7] These impurities will typically have different retention times than pure this compound.

Q3: My reaction mixture is turning dark. What are the likely causes and immediate actions?

A darkening reaction mixture is a classic symptom of indole oxidation. The most common culprits are:

  • Oxygen Exposure: The solvent was not adequately degassed, or the reaction was not performed under a sufficiently inert atmosphere.

  • Reagent Impurities: The presence of strong oxidizing agents or metal contaminants in your reagents or solvents can initiate oxidation.[1]

  • Light and Heat: Exposing the reaction to strong light or excessive heat can provide the energy needed to initiate oxidative pathways.[1]

Immediate Action: If the reaction is in its early stages, attempt to purge the system thoroughly with an inert gas like argon or nitrogen to remove any remaining oxygen. Protect the flask from light by wrapping it in aluminum foil. If possible, cool the reaction if the protocol allows.

Q4: What is the single most effective strategy to prevent oxidation during experimental procedures?

The most critical and universally effective strategy is the rigorous maintenance of an inert atmosphere . By displacing oxygen from the reaction vessel, you remove a key reactant in the oxidation pathway. This is typically achieved using high-purity nitrogen or argon gas with specialized laboratory equipment.[8][9] Techniques range from simple balloon setups for less sensitive reactions to more robust Schlenk lines or glove boxes for highly air-sensitive applications.[9][10]

Core Experimental Protocols & Methodologies

Adherence to validated protocols is essential for experimental reproducibility and compound stability. The following methodologies provide a self-validating framework for handling this compound.

Protocol 1: Establishing and Maintaining an Inert Atmosphere

This protocol describes the standard "Purge and Refill" cycle, a fundamental technique for removing atmospheric oxygen and moisture from reaction glassware.[9]

Materials:

  • Oven-dried or flame-dried reaction flask with a stir bar.

  • Rubber septum.

  • Inert gas source (Argon or Nitrogen) connected to a manifold (e.g., Schlenk line) or a balloon setup.

  • Vacuum source.

  • Needles and tubing.

Procedure:

  • Glassware Preparation: Ensure your flask is thoroughly dried in an oven (>100°C for several hours) or by flame-drying under vacuum to remove adsorbed water.

  • Initial Setup: While the flask is still warm, seal it with a rubber septum and clamp it securely.

  • Connect to Manifold: Insert a needle connected to your inert gas/vacuum line through the septum.

  • First Evacuation: Carefully open the flask to the vacuum source to remove the bulk of the air.

  • First Refill: Close the connection to the vacuum and slowly introduce the inert gas until the pressure inside the flask is equal to the atmospheric pressure.

  • Repeat Cycles: Repeat the evacuation (Step 4) and refill (Step 5) cycle at least three times. This process significantly reduces the concentration of residual oxygen and moisture.[9]

  • Positive Pressure: After the final refill, leave the flask under a slight positive pressure of inert gas (a balloon is excellent for visualizing this) to prevent air from entering. Your flask is now ready for the addition of solvents and reagents.

Visualization of Inert Atmosphere Workflow

A 1. Oven/Flame-Dry Glassware B 2. Seal with Septum A->B C 3. Connect to Gas/Vacuum Line B->C D 4. Evacuate (Remove Air) C->D E 5. Refill with Inert Gas D->E F 6. Repeat Cycle 3x E->F F->D Cycle G 7. Maintain Positive Pressure F->G H Ready for Reagents G->H

Caption: Workflow for preparing a reaction under an inert atmosphere.

Protocol 2: Use of Antioxidants in this compound Solutions

For long-term storage of solutions or during procedures with unavoidable, mild oxidative risk, adding a chemical antioxidant can provide an extra layer of protection.[11] Ascorbic acid is a common choice, particularly in aqueous or protic systems.[12][13]

Materials:

  • This compound solution.

  • Ascorbic acid.

  • Degassed solvent.

Procedure:

  • Prepare Stock Solution (Optional but Recommended): Prepare a stock solution of ascorbic acid in a degassed portion of the same solvent used for your this compound. A typical concentration might be 1-10 mg/mL.

  • Determine Amount: A common final concentration for antioxidants is in the range of 0.01-0.1% (w/v). The optimal amount should be determined empirically to ensure it does not interfere with your downstream applications.

  • Addition: Under an inert atmosphere, add the calculated amount of ascorbic acid (either as a solid or from the stock solution) to your this compound solution.

  • Mixing and Storage: Gently mix until the antioxidant is fully dissolved. Store the stabilized solution under the recommended conditions (see Table 1).

Visualization of this compound Oxidation Pathway

cluster_prevention Prevention Strategies InertGas Inert Atmosphere (N2, Ar) Oxidants Oxidants (O2, Light, Heat, Metal Ions) InertGas->Oxidants blocks Antioxidant Antioxidants (e.g., Ascorbic Acid) Intermediate Reactive Intermediates (Radicals, Quinone Imine) Antioxidant->Intermediate scavenges This compound This compound (Electron-Rich Indole Ring) This compound->Intermediate oxidation Oxidants->this compound attack Products Degradation Products (Dimers, Trimers, Kynurenines) Intermediate->Products

Caption: Simplified pathway of this compound oxidation and key prevention points.

Data Summary & Troubleshooting
Table 1: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereLight ConditionsDurationKey Considerations
Solid -20°CStandard AirProtect from light (Amber vial)≥ 4 years[14]Stable for long periods if kept dry and cold.[5][14]
Solid (High Purity) -20°CInert Gas (Ar/N₂)Protect from light (Amber vial)ExtendedFor critical applications, backfilling the vial with inert gas is recommended.[11]
Organic Solution -20°CInert Gas (Ar/N₂)Protect from light (Amber vial)Short-termUse freshly prepared solutions. Purge the solvent with inert gas before dissolving.[15]
Aqueous Solution 2-8°CInert Gas (Ar/N₂)Protect from light (Amber vial)< 24 hoursThis compound is sparingly soluble and less stable in aqueous buffers. Do not store for more than one day.[15]
Table 2: Troubleshooting Guide for this compound Oxidation
SymptomPotential CauseRecommended Solution
Solid has turned yellow/brown Prolonged exposure to air, light, or heat during storage.The bulk may still be usable. Purify a small amount by recrystallization or column chromatography before use. Check purity by TLC/HPLC against a reliable standard.
Reaction turns dark immediately upon adding a reagent The added reagent is an oxidant or contains impurities.Stop the reaction. Re-purify the problematic reagent if possible. Ensure all reagents are from trusted sources and stored correctly.
Solution becomes colored overnight Inadequate inerting of the vial headspace; dissolved oxygen in the solvent.Discard the solution. For new solutions, ensure the solvent is rigorously degassed (e.g., by sparging with argon for 30 min) and the vial is properly flushed and sealed under positive inert gas pressure.[15]
Multiple spots on TLC after workup Oxidation occurred during the reaction or aqueous workup.During workup, use degassed solvents. Minimize the time the compound is exposed to air. Consider adding a mild reducing agent like sodium bisulfite to the aqueous layer if compatible with your product.

References

Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Tryptophol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to tryptophol analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing, a common challenge that can compromise the accuracy and resolution of your results.[1][2] This resource provides in-depth, scientifically grounded solutions to ensure robust and reliable this compound separations.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[3][4] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[2] Tailing peaks can lead to several analytical problems, including:

  • Poor resolution: Tailing can cause peaks of closely eluting compounds to overlap, making accurate quantification difficult.[2]

  • Inaccurate integration: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy of quantitative analysis.[2][4]

  • Reduced sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low concentrations of this compound.

This compound, with its indole functional group containing a basic nitrogen, is particularly susceptible to interactions that cause peak tailing.[5]

Q2: What are the primary causes of peak tailing for this compound?

Peak tailing in the chromatography of this compound, and other basic compounds, often stems from secondary interactions between the analyte and the stationary phase.[5] The most common causes include:

  • Silanol Interactions: In reversed-phase chromatography, silica-based columns have residual silanol groups (Si-OH) on their surface.[6][7] These silanols can be deprotonated and become negatively charged, leading to strong ionic interactions with the positively charged (protonated) indole nitrogen of this compound.[5][7] This strong secondary interaction delays the elution of a portion of the this compound molecules, resulting in a tailing peak.[5]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the this compound molecule and the silanol groups.[8][9][10][11] When the mobile phase pH is close to the pKa of this compound or the silanol groups, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[3][11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][6][12][13]

  • Physical Issues within the Chromatographic System: Problems like a void at the column inlet, a partially blocked frit, or excessive extra-column volume can distort the flow path and cause all peaks in the chromatogram to tail.[2][6][12]

In-Depth Troubleshooting Guide

My this compound peak is tailing. How do I fix it?

To systematically troubleshoot this compound peak tailing, we will address the most common causes, starting with the chemical interactions and moving to physical and instrumental factors.

Step 1: Addressing Secondary Interactions through Mobile Phase Optimization

The most frequent cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[5] Optimizing the mobile phase is often the most effective first step.

Why does the mobile phase composition matter so much?

The mobile phase influences the ionization state of this compound and the stationary phase, directly impacting the strength of secondary interactions. By modifying the mobile phase, we can minimize these unwanted interactions and improve peak shape.

Protocol 1: Mobile Phase pH Adjustment

The goal of pH adjustment is to control the ionization of this compound and the residual silanol groups on the silica-based stationary phase to minimize unwanted ionic interactions.[5][10]

Experimental Steps:

  • Low pH (e.g., pH 2.5-3.5):

    • Rationale: At a low pH, the residual silanol groups are protonated (Si-OH) and therefore neutral.[5][7] The basic indole nitrogen of this compound will be protonated and carry a positive charge. While there is no strong ionic interaction, the improved peak shape at low pH is primarily due to the suppression of silanol ionization.[5]

    • Procedure: Prepare your mobile phase using a buffer suitable for the desired pH range, such as a phosphate or formate buffer. A buffer concentration of 10-50 mM is typically sufficient.[4]

  • Mid-range to High pH (e.g., pH 7-8):

    • Rationale: At a higher pH, the this compound molecule will be in its neutral form, reducing interactions with any ionized silanol groups.[14] However, it's crucial to use a column that is stable at higher pH values.[10][15]

    • Procedure: Use a buffer system appropriate for this pH range, such as a phosphate or borate buffer, and ensure your column is specified for high pH stability.

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

pH RangeThis compound Ionization StateSilanol Group StateExpected Peak Shape Improvement
2.5 - 3.5 Protonated (Positive Charge)NeutralSignificant improvement due to suppression of silanol ionization.[5]
7.0 - 8.0 NeutralDeprotonated (Negative Charge)Improvement by minimizing analyte charge, but requires a high-pH stable column.[14][15]
Protocol 2: Using Mobile Phase Additives (Silanol Masking Agents)

If pH adjustment alone is insufficient, the addition of a "silanol masking agent" to the mobile phase can further reduce secondary interactions.[16]

Experimental Steps:

  • Triethylamine (TEA) or other amines:

    • Rationale: These basic compounds compete with this compound for interaction with the active silanol sites on the stationary phase.[14][16][17] By binding to the silanol groups, they "mask" them from interacting with this compound.[16][17]

    • Procedure: Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase. Be aware that TEA can suppress MS signals if you are using an LC-MS system.

Step 2: Selecting the Appropriate Column

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column chemistry itself.

Why is column selection important for basic compounds?

Modern HPLC columns are designed with different technologies to minimize the impact of residual silanol groups.

Recommendations for Column Selection:
  • End-capped Columns: Most modern C18 columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[7][12][14] Ensure you are using a high-quality, well-end-capped column.

  • Polar-Embedded Columns: These columns have a polar functional group embedded within the C18 chain. This polar group can help to shield the this compound from interacting with the underlying silica surface.[14]

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer, which results in a lower concentration of surface silanols and improved pH stability.

Step 3: Troubleshooting Instrumental and Physical Issues

If peak tailing persists after optimizing the mobile phase and column, or if all peaks in your chromatogram are tailing, the problem is likely physical or instrumental.[2][18]

Troubleshooting Workflow for Physical and Instrumental Issues

TroubleshootingWorkflow Start Peak Tailing Observed for this compound AllPeaksTail Do all peaks in the chromatogram tail? Start->AllPeaksTail CheckSystem Investigate Physical/Instrumental Issues AllPeaksTail->CheckSystem Yes CheckChemical Focus on Chemical Interactions (Analyte-Specific) AllPeaksTail->CheckChemical No VoidFrit Check for column void or blocked frit. - Action: Reverse flush column (if permissible) or replace. CheckSystem->VoidFrit Overload Is the sample overloaded? - Action: Dilute sample or reduce injection volume. CheckChemical->Overload DeadVolume Inspect for extra-column dead volume. - Action: Use shorter, narrower ID tubing. VoidFrit->DeadVolume Resolved Peak Shape Improved DeadVolume->Resolved MobilePhase Optimize Mobile Phase - Adjust pH - Add silanol masking agent Overload->MobilePhase No Overload->Resolved Yes ColumnChoice Select Appropriate Column - High-quality end-capped - Polar-embedded or hybrid MobilePhase->ColumnChoice ColumnChoice->Resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Key Physical/Instrumental Checks:
  • Column Void or Frit Blockage: A sudden appearance of tailing for all peaks can indicate a physical problem with the column.[2][6] Try back-flushing the column (if the manufacturer's instructions permit) or replacing it.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[13][19] Use tubing with a small internal diameter and keep lengths to a minimum.

  • Column Overload: If peak tailing improves upon diluting the sample or reducing the injection volume, the column was likely overloaded.[2][6][12][13]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues in your this compound chromatography, leading to more accurate and reliable results.

References

Validation & Comparative

A Senior Application Scientist's Guide: Choosing Between HPLC and GC-MS for the Analysis of Tryptophol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of Tryptophol

This compound, also known as indole-3-ethanol, is an aromatic alcohol that plays a fascinating and multifaceted role in biology.[1][2] It functions as a quorum-sensing molecule in yeast, an auxin in plants, and is found in fermented beverages like wine and beer.[1][2] In humans, this compound is produced by gut microbiota and has been identified as a metabolite that can induce sleep-like states, potentially by gaining rapid access to the brain.[2][3][4] Its diverse activities, from immunomodulation to antimicrobial effects, make its accurate and precise quantification critical for researchers in pharmacology, microbiology, and food science.[1][2]

The choice of analytical technique is paramount for obtaining reliable data. This compound's physicochemical properties—a solid at room temperature with a melting point of 56-59°C, limited water solubility, and the presence of a hydroxyl group and an indole ring—present distinct considerations for chromatographic analysis.[1][5][6][7] This guide provides an in-depth comparison of the two most powerful chromatographic techniques for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles, experimental workflows, and decision-making criteria to empower researchers to select the optimal method for their specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is fundamentally a technique for separating components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[8][9] For a molecule like this compound, which is non-volatile and thermally stable under typical HPLC conditions, this method is a natural fit.[10]

The HPLC Workflow for this compound

The primary advantage of HPLC for this compound analysis lies in its straightforward sample preparation and direct analysis. The indole ring structure of this compound contains a chromophore, making it inherently suitable for UV and fluorescence detection.[11]

1. Sample Preparation: The causality here is simplicity. Since this compound does not require derivatization for HPLC, sample preparation often involves simple "dilute-and-shoot" protocols or straightforward solid-phase extraction (SPE) to clean up complex matrices like plasma or fermentation broth.[12] This minimizes sample handling, reducing the potential for analyte loss and introduction of artifacts.

2. Chromatographic Separation:

  • Stationary Phase: A C18 reversed-phase column is the standard choice. The nonpolar C18 chains interact with the hydrophobic indole ring of this compound, providing effective retention and separation from more polar matrix components.

  • Mobile Phase: A gradient of a weak acid (e.g., formic or acetic acid) in water and an organic modifier like acetonitrile or methanol is typically used. The acid suppresses the ionization of any acidic or basic compounds in the sample, ensuring sharp, symmetrical peaks. The gradient elution, starting with a higher aqueous content and increasing the organic proportion, allows for the efficient elution of this compound after more polar compounds have washed through.

3. Detection:

  • UV Detection: this compound's indole ring absorbs UV light strongly, typically around 280 nm.[11] While simple and robust, UV detection can be prone to interference from other co-eluting compounds that also absorb at this wavelength.

  • Fluorescence Detection (FLD): This is a highly sensitive and selective method for this compound. The indole moiety is naturally fluorescent.[11][13] By setting a specific excitation wavelength (e.g., ~280 nm) and emission wavelength (e.g., ~350 nm), one can achieve significantly lower detection limits and cleaner chromatograms compared to UV, as few compounds share the exact same fluorescence properties.[14][15]

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and confirmatory data, combining chromatographic separation with mass-to-charge ratio analysis.[12][16]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column.[9] For GC analysis to be successful, the analyte must be volatile and thermally stable enough to exist in the gas phase at elevated temperatures without degradation.[8][10] this compound, with its polar hydroxyl (-OH) and indole amine (-NH) groups, is not inherently suitable for direct GC analysis.

The Critical Role of Derivatization in GC-MS

The core principle for analyzing polar molecules like this compound by GC is to mask the polar functional groups through a chemical reaction known as derivatization .[17] This single step is the most significant differentiator from the HPLC workflow.

Why Derivatize?

  • Increase Volatility: Replacing the active hydrogens on the hydroxyl and indole amine groups with nonpolar moieties (e.g., a trimethylsilyl group) drastically reduces intermolecular hydrogen bonding, lowering the compound's boiling point and allowing it to vaporize at temperatures suitable for GC.

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column, preventing on-column degradation.[17]

  • Enhance Chromatographic Peak Shape: Masking polar sites leads to less interaction with any active sites on the column wall, resulting in sharper, more symmetrical peaks.

Common Derivatization Strategy: Silylation is the most common approach for compounds with -OH and -NH groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are heated with the dried sample extract to produce silyl derivatives of this compound.[18][19]

The GC-MS Workflow for this compound

1. Sample Preparation & Derivatization: This is a multi-step process. First, this compound is extracted from its matrix, often using liquid-liquid extraction. The solvent is then completely evaporated, as derivatization reagents are highly sensitive to moisture. The derivatization reagent is then added, and the sample is heated (e.g., 60-100°C) for a specific time to ensure complete reaction before injection.[20]

2. Chromatographic Separation: A nonpolar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5 or SLB-5ms) is typically used. A temperature program, starting at a lower temperature and ramping up, is employed to separate the derivatized this compound from other volatile components in the sample.

3. Detection (Mass Spectrometry): The mass spectrometer is the definitive detector. As the derivatized this compound elutes from the column, it is ionized (typically by electron ionization), causing it to fragment in a predictable and reproducible pattern. This fragmentation pattern, or "mass spectrum," serves as a chemical fingerprint, providing unambiguous identification.[21] For quantification, selected ion monitoring (SIM) can be used to monitor specific, characteristic fragment ions, providing exceptional sensitivity and selectivity.

Head-to-Head Comparison: HPLC vs. GC-MS for this compound

The choice between these two powerful techniques is not about which is "better" overall, but which is better suited for a specific analytical challenge. The following table and discussion break down the key decision-making criteria.

FeatureHPLC (with UV or Fluorescence Detection)GC-MS
Analyte Volatility Ideal for non-volatile compounds.Requires volatile and thermally stable compounds.
Sample Preparation Simple; often "dilute-and-shoot" or basic SPE.Complex; requires extraction, drying, and chemical derivatization.
Derivatization Step Not required.Mandatory for this compound.
Sensitivity Good (UV) to Excellent (Fluorescence, LC-MS).Excellent, especially in Selected Ion Monitoring (SIM) mode.
Selectivity Moderate (UV) to High (Fluorescence) to Excellent (LC-MS).Excellent; mass spectrum provides a chemical fingerprint for confirmation.
Analysis Time Typically 5-20 minutes per sample.[15][22]Run time can be similar, but sample preparation adds significant time.
Identification Confidence Based on retention time; requires authentic standard. LC-MS provides mass confirmation.High; based on both retention time and unique mass spectrum.
Robustness Generally high; less sensitive to matrix effects than GC.Can be very robust, but derivatization step can introduce variability.
Cost (Instrument) Lower initial cost for HPLC-UV/FLD systems.Higher initial cost due to the mass spectrometer.
Cost (Operational) Primarily solvent consumption.Consumables include carrier gas, derivatization reagents, and columns.

Decision-Making Workflow

To assist in selecting the appropriate technique, the following workflow diagram illustrates the logical process based on experimental goals.

G start Start: this compound Analysis Goal goal_quant Primary Goal: Routine Quantification (e.g., QC, High-Throughput Screening) start->goal_quant goal_id Primary Goal: Definitive Identification & Quantification (e.g., Metabolomics, Forensics) start->goal_id check_throughput Is high sample throughput critical? goal_quant->check_throughput gcms_path GC-MS is a strong candidate goal_id->gcms_path hplc_path HPLC-UV/FLD is a strong candidate lcms_path Consider HPLC-MS for high selectivity without derivatization check_matrix Is the sample matrix very complex? check_matrix->hplc_path No check_matrix->lcms_path Yes check_throughput->hplc_path Yes check_throughput->check_matrix No

Caption: Decision workflow for selecting an analytical method for this compound.

Exemplary Experimental Protocols

These protocols are illustrative and should be optimized for specific instrumentation and sample matrices.

Protocol 1: HPLC with Fluorescence Detection

This method is designed for sensitive quantification with minimal sample preparation.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock in the initial mobile phase composition.

  • Sample Preparation: For a relatively clean sample (e.g., cell culture supernatant), centrifuge to remove particulates. Dilute the supernatant 1:10 with the initial mobile phase. For complex samples (e.g., plasma), perform a solid-phase extraction (SPE) using a C18 cartridge to remove proteins and salts.

  • Instrumentation & Conditions:

    • HPLC System: A standard binary pump HPLC system with an autosampler and fluorescence detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Fluorescence Detector: Excitation: 280 nm, Emission: 350 nm.

  • Data Analysis: Quantify this compound by comparing the peak area in the sample to the calibration curve generated from the standards.

Protocol 2: GC-MS with Silylation

This method is designed for definitive identification and quantification.

  • Standard Preparation: Prepare this compound standards in a volatile solvent like ethyl acetate.

  • Sample Preparation & Derivatization:

    • To 1 mL of sample, add an internal standard (e.g., deuterated this compound).

    • Perform a liquid-liquid extraction with 3 x 1 mL of ethyl acetate.

    • Pool the organic layers and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: This step is critical as water will destroy the silylating reagent.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan from m/z 50-500 for identification or use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of derivatized this compound.

  • Data Analysis: Identify this compound by matching its retention time and mass spectrum to that of a derivatized standard. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Both HPLC and GC-MS are powerful techniques capable of reliably analyzing this compound. The choice is dictated by the research objective. For high-throughput, routine quantification where sensitivity and selectivity are key, HPLC with fluorescence detection offers an elegant, robust, and efficient solution that avoids the complexities of derivatization. When the goal is unambiguous, definitive identification and quantification, particularly in complex matrices or in metabolic studies where structural confirmation is non-negotiable, GC-MS remains the gold standard, despite its more demanding sample preparation workflow. Understanding the fundamental principles and practical trade-offs detailed in this guide will enable researchers to make an informed decision, ensuring the generation of high-quality, defensible data in their study of this biologically significant molecule.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tryptophol Quantification in Microbial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in microbiology, the accurate quantification of metabolites is paramount. Tryptophol (Indole-3-ethanol), a quorum-sensing molecule produced by various microorganisms, including the yeast Saccharomyces cerevisiae, plays a crucial role in cell-to-cell communication, biofilm formation, and pathogenesis.[1][2][3] Its precise measurement in complex microbial cultures is therefore essential for understanding these fundamental biological processes.

This guide provides an in-depth comparison of the primary analytical methods for this compound quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of method validation, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure that the data generated is not only accurate and reliable but also reproducible.[4]

The Analytical Challenge: The Microbial Matrix

Microbial fermentation broths are inherently complex matrices. They contain a myriad of components, including residual media constituents, secreted proteins, and a diverse array of primary and secondary metabolites.[5] This complexity presents a significant challenge for any analytical method, as these components can interfere with the detection and quantification of the target analyte, this compound. Therefore, a robust sample preparation strategy and a highly selective analytical method are non-negotiable.

Sample Preparation: The First Step to Success

The goal of sample preparation is to isolate this compound from the complex culture medium while removing potential interferences. The choice of technique depends on the analytical method to be employed and the specific characteristics of the microbial culture.

  • Liquid-Liquid Extraction (LLE): This is a classic and effective technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent.[6][7] For this compound, which is moderately polar, LLE with a suitable organic solvent like ethyl acetate can provide a clean extract. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure this compound is in its neutral, more organic-soluble form.[8]

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup compared to LLE.[9] It involves passing the sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds can be washed away, and the purified analyte is then eluted with a different solvent. For this compound and other indole compounds, a C18 stationary phase is commonly used, providing good retention and allowing for effective removal of more polar impurities.[9][10][11]

Comparative Analysis of Quantification Methods

The choice of analytical instrumentation is a critical decision that balances sensitivity, selectivity, cost, and throughput.

HPLC is a workhorse in many analytical laboratories. It separates compounds based on their interaction with a stationary phase (in a column) and a liquid mobile phase.[12] For this compound, a reversed-phase C18 column is typically employed.

  • Principle: Separation is achieved based on the polarity of the analyte. A UV detector measures the absorbance of the eluting compounds at a specific wavelength (around 280 nm for indole compounds), and the concentration is determined by comparing the peak area to a calibration curve.[10]

  • Advantages: HPLC systems are robust, relatively inexpensive to operate, and suitable for non-volatile and thermally labile compounds.[12][13]

  • Limitations: The primary limitation is its selectivity. Without mass spectrometric detection, there is a higher risk of co-eluting impurities interfering with the this compound peak, leading to inaccurate quantification. Its sensitivity may also be insufficient for detecting very low concentrations of this compound.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.[15]

  • Advantages: GC-MS offers excellent chromatographic resolution and high sensitivity.[13] The mass spectrometer provides definitive identification of this compound, ensuring high specificity.

  • Limitations: A key requirement for GC analysis is that the analyte must be volatile and thermally stable.[13][16] this compound has a relatively high boiling point, and derivatization may be necessary to improve its volatility and chromatographic behavior. This adds an extra step to the sample preparation process.

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[17]

  • Principle: After separation by LC, the analyte is ionized and enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), the first mass analyzer selects the parent ion of this compound. This ion is then fragmented, and a second mass analyzer detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[10][18]

  • Advantages: LC-MS/MS is the gold standard for trace-level quantification in complex matrices.[19] It offers unparalleled sensitivity and selectivity, allowing for the detection of this compound at very low concentrations with minimal interference.[20]

  • Limitations: The main drawbacks are the higher cost of the instrumentation and the complexity of method development.

Method Validation: Ensuring Data Integrity

Validating an analytical method is a formal process to confirm that it is suitable for its intended purpose. The ICH Q2(R1) guidelines provide a comprehensive framework for this process.[4][21][22][23]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix. For MS-based methods, the specificity is inherent in the detection of the specific mass-to-charge ratio of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[24][25]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank microbial culture matrix with known concentrations of this compound and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during routine use.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the three analytical methods, based on literature and in-house experience. These values can vary depending on the specific instrumentation and experimental conditions.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) >0.998[24]>0.999>0.999[19]
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%[24]
LOD ~100 ng/mL~10 ng/mL~0.1 ng/mL[24]
LOQ ~300 ng/mL~30 ng/mL~0.3 ng/mL[24]
Specificity ModerateHighVery High
Throughput ModerateModerateHigh (with UPLC)
Cost LowModerateHigh

Experimental Protocols

  • Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a clean tube.

  • Acidify the supernatant to pH 3-4 with 1M HCl.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 4-6) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 200 µL of mobile phase) for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Validation Steps:

    • Linearity: Prepare a series of this compound standards in the mobile phase (e.g., 1, 5, 10, 50, 100, 200 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Spike a blank culture medium extract with this compound at three concentration levels (low, medium, high). Analyze in triplicate and calculate the percent recovery.

    • Precision: Analyze six replicates of a spiked sample at a medium concentration on the same day (repeatability) and on three different days (intermediate precision). Calculate the %RSD.

Visualization of Workflows

Analytical Workflow for this compound Quantification cluster_0 Sample Collection & Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Validation Sample Microbial Culture Sample Centrifuge Centrifugation (Cell Removal) Sample->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Extraction Extraction (LLE or SPE) Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-UV Reconstitution->HPLC Inject GCMS GC-MS Reconstitution->GCMS Inject LCMSMS LC-MS/MS Reconstitution->LCMSMS Inject DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation Report Final Report Validation->Report Method Selection Decision Tree cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to Quantify this compound Sensitivity High Sensitivity Required? Start->Sensitivity Specificity High Specificity Required? Sensitivity->Specificity Yes Budget Budget Constraints? Sensitivity->Budget No LCMSMS LC-MS/MS Specificity->LCMSMS Yes GCMS GC-MS Specificity->GCMS No Budget->GCMS No HPLC HPLC-UV Budget->HPLC Yes

References

Unlocking Potency: A Comparative Guide to the Bioactivity of Tryptophol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tryptophol Scaffold as a Blueprint for Bioactivity

This compound (2-(1H-indol-3-yl)ethan-1-ol), a simple aromatic alcohol derived from the amino acid tryptophan, is a ubiquitous secondary metabolite found in organisms ranging from fungi and bacteria to plants and mammals.[1] While the parent compound exhibits a modest but diverse range of biological activities—including anti-inflammatory, antimicrobial, and sleep-inducing properties—its true potential in drug discovery lies in its role as a privileged scaffold.[1][2] Chemical modification of the this compound core can dramatically enhance potency and introduce novel mechanisms of action, transforming a compound with general bioactivity into a highly specific and powerful therapeutic agent.

This guide provides an in-depth comparison of the bioactivity of key this compound derivatives against the parent compound. We will dissect the structure-activity relationships (SAR) that govern these enhancements, provide quantitative experimental data to support these claims, and detail the methodologies required to validate these findings in a research setting.

Comparative Analysis I: Anticancer Activity

The parent this compound molecule has demonstrated pro-apoptotic effects in certain cancer cell lines, but typically at high concentrations. For instance, this compound has been shown to induce apoptosis in human monoblastic leukemia U937 cells and cause DNA damage in HepG2 (liver), A549 (lung), and THP-1 (leukemia) cells at concentrations as high as 2 mM (2000 µM).[3][4] This indicates a low intrinsic potency. However, derivatization of the this compound structure, particularly by transforming the flexible ethanol side chain into a rigid cyclic system, has yielded compounds with profoundly greater and more specific anticancer activity.

Featured Derivative: (R)-Tryptophanol-Derived Bicyclic Lactams (e.g., SYNAP)

A standout example is the class of (R)-tryptophanol-derived bicyclic lactams, such as the compound known as SYNAP.[5] Unlike the parent molecule, which acts through general cytotoxic or pro-apoptotic mechanisms at high doses, SYNAP functions as a potent and selective activator of the p53 tumor suppressor pathway.[2][5]

Mechanism of Action & Structure-Activity Relationship (SAR): The tumor suppressor protein p53 is often called the "guardian of the genome" and is inactivated in many cancers through its interaction with negative regulators, primarily MDM2 and MDMX.[6] The parent this compound molecule lacks the specific three-dimensional conformation required to interfere with this protein-protein interaction.

The synthesis of SYNAP from (R)-tryptophanol creates a rigid bicyclic lactam structure. This conformational rigidity is the key to its enhanced bioactivity. It positions the indole ring and other functionalities in a precise spatial arrangement that allows it to bind to the p53-binding pocket on MDM2 and MDMX, preventing them from targeting p53 for degradation.[5][6] This inhibition stabilizes p53, allowing it to accumulate, activate its downstream targets (like p21 and PUMA), and trigger p53-dependent cell cycle arrest and apoptosis specifically in cancer cells with wild-type p53.[2][5]

Quantitative Data: this compound vs. Tryptophanol-Derived Lactams

The following table summarizes the dramatic increase in potency achieved through derivatization.

CompoundCell Linep53 StatusMechanism of ActionGI₅₀ (µM)Reference
This compoundA549, HepG2Wild-TypeGeneral Genotoxicity / Apoptosis>2000 µM (genotoxic concentration)[4]
SYNAP HCT116Wild-Type (+/+) p53-MDM2/MDMX Inhibition ~15 µM [5]
SYNAP HCT116Null (-/-) p53-MDM2/MDMX Inhibition>100 µM[5]
OXAZ-1 HCT116Wild-Type (+/+) p53-MDM2/MDMX Inhibition~25 µM[7]

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

The data clearly illustrates that the activity of SYNAP is potent and strictly dependent on the presence of p53, confirming its specific mechanism. It is over 100 times more potent than the parent compound and acts via a targeted pathway rather than general toxicity.

Signaling Pathway Visualization: p53 Activation by SYNAP

The following diagram illustrates how SYNAP reactivates the p53 pathway.

p53_activation cluster_membrane cluster_nucleus MDM2 MDM2/ MDMX Proteasome Proteasome Degradation MDM2->Proteasome Targets for p53_cyto p53 p53_cyto->MDM2 Binding p53_cyto->Proteasome p53_nuc Stabilized p53 p53_cyto->p53_nuc Accumulates & Translocates SYNAP SYNAP (Tryptophanol Derivative) SYNAP->MDM2 Inhibits p21_gene p21 Gene p53_nuc->p21_gene Activates Transcription PUMA_gene PUMA Gene p53_nuc->PUMA_gene Activates Transcription Arrest Cell Cycle Arrest (G1/S) p21_gene->Arrest Apoptosis Apoptosis PUMA_gene->Apoptosis

Caption: p53 activation pathway by a tryptophanol-derived lactam (SYNAP).

Comparative Analysis II: Anti-inflammatory Activity

This compound is known to possess anti-inflammatory properties, contributing to the health benefits of fermented foods.[5] It can inhibit the production of pro-inflammatory mediators, though the precise mechanism and potency are not fully characterized.[8] Modification of this compound's hydroxyl group, however, has led to a derivative with significantly enhanced and well-defined anti-inflammatory action.

Featured Derivative: this compound Acetate

This compound acetate, where the terminal hydroxyl group is esterified with an acetyl group, has been identified as a potent inhibitor of hyperinflammation.[1][9] This simple modification results in a remarkable enhancement of its ability to suppress inflammatory responses.

Mechanism of Action & Structure-Activity Relationship (SAR): Inflammatory responses are often mediated by signaling pathways that culminate in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[10] this compound acetate exerts its potent anti-inflammatory effects by downregulating key signaling pathways, including those initiated by Toll-like receptor 4 (TLR4), IL-1 receptor (IL-1R), and TNF receptor (TNFR).[1][9] This multi-receptor inhibition converges on the IκB kinase (IKK) complex, preventing the degradation of the IκB inhibitor and ultimately blocking NF-κB's translocation to the nucleus.[1]

The addition of the acetyl group is the critical structural change. This esterification increases the lipophilicity of the molecule compared to the parent this compound. This enhanced lipid solubility likely improves the molecule's ability to cross cellular membranes, allowing it to reach its intracellular targets more efficiently and exert a more potent inhibitory effect on the NF-κB signaling cascade.

Qualitative Data: this compound vs. This compound Acetate
Signaling Pathway Visualization: NF-κB Inhibition by this compound Acetate

The diagram below outlines the mechanism by which this compound acetate suppresses the NF-κB inflammatory pathway.

nfkb_inhibition cluster_membrane cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB Tryptophol_Ac This compound Acetate IkB IκB IkB->IKK Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Tryptophol_Ac->TLR4 Inhibits Pathway DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: NF-κB signaling inhibition by this compound Acetate.

Experimental Methodologies

To empirically validate the comparative bioactivities discussed, standardized and robust assays are essential. The following protocols describe core methodologies for assessing cytotoxicity and apoptosis, key endpoints in anticancer drug discovery.

Experimental Workflow: Cytotoxicity Screening using MTT Assay

This workflow provides a visual overview of the process for determining the GI₅₀/IC₅₀ of a test compound.

mtt_workflow start Start step1 1. Cell Seeding Seed cancer cells (e.g., HCT116) in 96-well plates. Incubate 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of this compound and derivatives to wells. Include vehicle control. step1->step2 step3 3. Incubation Incubate plates for 48-72h at 37°C, 5% CO₂. step2->step3 step4 4. MTT Addition Add MTT reagent (e.g., 5 mg/mL) to each well. Incubate 2-4h. step3->step4 step5 5. Solubilization Remove media, add DMSO or SDS-HCl to dissolve purple formazan crystals. step4->step5 step6 6. Absorbance Reading Read absorbance at 570 nm using a microplate reader. step5->step6 step7 7. Data Analysis Calculate % viability vs. control. Plot dose-response curve and determine IC₅₀/GI₅₀ value. step6->step7 end End step7->end

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Rationale: This assay is chosen for its reliability, high throughput, and cost-effectiveness in screening the cytotoxic effects of compounds. It relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]

Methodology:

  • Cell Plating: Seed cells (e.g., HCT116, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of the test compounds (this compound, SYNAP, etc.) in culture medium via serial dilution.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock solution to each well and incubate for an additional 2-4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., sterile, anhydrous DMSO or 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI₅₀/IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assessment (Caspase-3 Activity Assay)

This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

Rationale: Activation of Caspase-3 is a hallmark of apoptosis. This assay provides a quantitative measure of apoptosis induction, which is crucial for characterizing the mechanism of action of anticancer compounds like SYNAP. The assay uses a peptide substrate (DEVD) labeled with a colorimetric reporter (p-nitroaniline, pNA).[7][13]

Methodology:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the test compound at its IC₅₀ concentration (and a control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Collect both adherent and floating cells and pellet them by centrifugation (e.g., 600 x g for 5 minutes). Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysed cells at 10,000 x g for 1 minute at 4°C. Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein from each cell lysate per well. Adjust the volume to 50 µL with chilled Cell Lysis Buffer.

  • Reaction Initiation: Prepare a 2X Reaction Buffer containing 10 mM DTT. Add 50 µL of this buffer to each well. Add 5 µL of the 4 mM DEVD-pNA substrate to each well to achieve a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Conclusion and Future Perspectives

The this compound scaffold, while possessing modest intrinsic bioactivity, is an exceptional starting point for medicinal chemistry. As demonstrated, strategic derivatization can amplify its therapeutic potential by orders of magnitude and unlock highly specific mechanisms of action.

  • Anticancer Derivatives: Transforming the flexible side chain of this compound into a rigid, bicyclic lactam structure creates a potent p53 activator (SYNAP) capable of targeted apoptosis in cancer cells, an activity entirely absent in the parent compound.[5]

  • Anti-inflammatory Derivatives: The simple addition of an acetyl group (this compound Acetate) enhances lipophilicity, leading to a powerful inhibitor of the NF-κB signaling pathway with the potential to quell hyperinflammatory states.[1]

These examples underscore a fundamental principle in drug development: a parent compound's value is not solely in its inherent activity but in its capacity for optimization. The future of this compound-based research will likely focus on exploring further derivatizations to target other disease pathways, including neurological and infectious diseases, leveraging this versatile and privileged indole structure.

References

The Hidden Variable: A Technical Guide to Tryptophol Cross-Reactivity in Indole Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with indoles, the accuracy of immunoassay data is paramount. While these assays are powerful tools for quantifying key signaling molecules like melatonin and serotonin, a hidden variable often lurks in the background: tryptophol. This guide provides an in-depth analysis of this compound's cross-reactivity in immunoassays for other indoles, offering both a theoretical framework and a practical, data-driven approach to ensure the integrity of your research.

The Indole Family: Structural Similarities and the Inevitability of Cross-Reactivity

Indoles are a class of aromatic heterocyclic organic compounds characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This shared core structure is the root of their biological significance and, for the analytical scientist, the source of potential cross-reactivity in immunoassays.[1][2]

Molecules like melatonin, a key regulator of circadian rhythms, and serotonin, a crucial neurotransmitter, are perhaps the most studied indoles.[1][2] However, this compound (indole-3-ethanol), a metabolite of tryptophan, also plays significant biological roles, including acting as a quorum-sensing molecule in yeast and potentially influencing sleep. Due to its structural similarity to other indoles, particularly the shared indole ring, this compound can be mistakenly recognized by antibodies raised against these other target molecules.[3] This can lead to artificially inflated measurements and misinterpretation of experimental results.

The fundamental principle of competitive immunoassays, often used for small molecules like indoles, relies on the competition between the analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites.[4][5][6][7] When a structurally similar, unlabeled molecule like this compound is present, it can also bind to the antibody, displacing the labeled analyte and leading to an inaccurate signal.

Visualizing the Mechanism: Competitive Immunoassay and Cross-Reactivity

To understand how this compound interferes in an immunoassay for another indole, such as melatonin, it's helpful to visualize the process.

Competitive_Immunoassay cluster_0 High Melatonin Concentration cluster_1 Low Melatonin Concentration Ab1 Antibody Complex1 Antibody-Melatonin Complex Ab1->Complex1 Mel1 Melatonin (Sample) Mel1->Ab1 Binds Labeled_Mel1 Labeled Melatonin Labeled_Mel1->Ab1 Blocked Signal1 Low Signal Complex1->Signal1 Ab2 Antibody Complex2 Antibody-Labeled Melatonin Complex Ab2->Complex2 Labeled_Mel2 Labeled Melatonin Labeled_Mel2->Ab2 Binds Signal2 High Signal Complex2->Signal2

Caption: Principle of a competitive immunoassay for melatonin.

In a scenario with high cross-reactivity from this compound, the this compound molecules in the sample will compete with both the target analyte (e.g., melatonin) and the labeled analyte for antibody binding sites, leading to a falsely low signal that suggests a higher concentration of the target analyte than is actually present.

Cross_Reactivity cluster_0 This compound Interference Ab3 Anti-Melatonin Antibody Complex3 Antibody-Tryptophol Complex Ab3->Complex3 Mel3 Melatonin (Sample) Mel3->Ab3 Blocked Tryp This compound Tryp->Ab3 Cross-reacts Labeled_Mel3 Labeled Melatonin Labeled_Mel3->Ab3 Blocked Signal3 Inaccurate Signal Complex3->Signal3

Caption: Mechanism of this compound cross-reactivity in a melatonin immunoassay.

Quantifying the Impact: A Comparative Data Framework

While specific cross-reactivity data for this compound is often absent from commercial ELISA kit datasheets, it is crucial to experimentally determine this for your specific assay and sample matrix. The following table provides a template for how to present such comparative data, based on a hypothetical experimental validation.

AnalyteTarget ImmunoassayIC50 (ng/mL)% Cross-Reactivity
Melatonin Melatonin ELISA0.5100%
This compound Melatonin ELISA501%
Serotonin Melatonin ELISA>1000<0.05%
Indole-3-acetic acid Melatonin ELISA>1000<0.05%
Serotonin Serotonin ELISA1.0100%
This compound Serotonin ELISA1001%
Melatonin Serotonin ELISA>1000<0.1%
5-HIAA Serotonin ELISA205%

Note: This data is for illustrative purposes only and will vary depending on the specific antibodies and reagents used in the immunoassay.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal in the competitive immunoassay.

Experimental Protocol: Assessing this compound Cross-Reactivity in a Competitive ELISA

This protocol provides a step-by-step guide for determining the cross-reactivity of this compound in a commercial competitive ELISA kit for another indole, such as melatonin or serotonin.

Materials:
  • Commercial competitive ELISA kit for the target indole (e.g., Melatonin ELISA Kit)

  • This compound standard

  • Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit protocol

  • Precision pipettes and tips

  • Reagent reservoirs

  • Deionized water

Experimental Workflow:

Cross_Reactivity_Workflow Start Start: Prepare Reagents Prep_Std Prepare Standard Curves: 1. Target Analyte 2. This compound Start->Prep_Std Plate_Setup Set up Microplate: - Blanks - Standards - this compound dilutions Prep_Std->Plate_Setup Add_Reagents Add Samples, Labeled Analyte, and Antibody (as per kit protocol) Plate_Setup->Add_Reagents Incubate Incubate Plate Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Sub Incubate for Color Development Add_Substrate->Incubate_Sub Stop_Rxn Add Stop Solution Incubate_Sub->Stop_Rxn Read_Plate Read Absorbance Stop_Rxn->Read_Plate Analyze Analyze Data: - Plot standard curves - Determine IC50 values - Calculate % Cross-Reactivity Read_Plate->Analyze End End: Report Results Analyze->End

Caption: Experimental workflow for determining this compound cross-reactivity.

Step-by-Step Methodology:
  • Prepare Reagents: Prepare all reagents provided in the commercial ELISA kit according to the manufacturer's instructions.

  • Prepare Standard Curves:

    • Target Analyte: Prepare a serial dilution of the target analyte standard provided in the kit to create a standard curve. The concentration range should be appropriate to generate a full sigmoidal curve.

    • This compound: Prepare a serial dilution of the this compound standard in the same assay buffer used for the target analyte standards. The concentration range should be wide enough to determine its IC50 value. It is advisable to start with a high concentration (e.g., 1000-10,000 ng/mL) and perform 10-fold serial dilutions.

  • Plate Setup: Assign wells on the 96-well microplate for blanks, the target analyte standard curve, and the this compound dilution series. It is recommended to run all samples in duplicate or triplicate.

  • Assay Procedure: Follow the protocol of the commercial ELISA kit for adding samples (in this case, your standards and this compound dilutions), the labeled analyte, and the antibody to the wells.

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol.

  • Washing: Wash the plate according to the kit's instructions to remove unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate for the recommended time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Reading: Immediately read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Plot the absorbance values against the corresponding concentrations for both the target analyte and this compound on a semi-logarithmic scale.

    • Determine the IC50 value for both the target analyte and this compound from their respective dose-response curves. The IC50 is the concentration that results in 50% of the maximum absorbance.

    • Calculate the percentage of cross-reactivity using the formula provided above.

Conclusion and Recommendations

The structural similarity between this compound and other biologically important indoles makes cross-reactivity in immunoassays a significant concern for researchers. Relying solely on the limited cross-reactivity data provided by manufacturers can lead to inaccurate and misleading results. As demonstrated in this guide, it is imperative for researchers to independently validate their immunoassays for potential interference from this compound, especially when analyzing complex biological samples where its concentration may be significant.

By following the provided experimental protocol, researchers can confidently quantify the degree of this compound cross-reactivity in their specific assays. This proactive approach to assay validation will enhance the reliability and reproducibility of research findings in the dynamic field of indole biology.

References

A Comparative Guide to Method Validation for Tryptophol Analysis in Fermented Foods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in complex matrices is paramount. Tryptophol, a secondary metabolite of tryptophan produced during fermentation, has garnered significant interest due to its potential physiological effects, including acting as a quorum-sensing molecule for microbes and possessing anti-inflammatory and hypnotic properties. Its presence in fermented foods and beverages like wine, beer, and certain fermented milk products necessitates robust and reliable analytical methods for quality control and to better understand its impact on human health.

This guide provides an in-depth comparison of analytical methodologies for this compound determination and a comprehensive framework for method validation, grounded in established international guidelines. We will explore the nuances of sample preparation, compare the performance of leading analytical techniques, and provide a step-by-step validation protocol to ensure data integrity and regulatory compliance.

Choosing the Right Tool: A Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is a critical first step and is largely dictated by the required sensitivity, selectivity, and the nature of the food matrix. The most commonly employed methods for the analysis of biogenic amines and related compounds like this compound are based on chromatography.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Separation based on polarity, with detection via UV absorbance or fluorescence.Cost-effective, robust, and widely available. Good for routine analysis.Lower sensitivity and selectivity compared to mass spectrometry. May require derivatization for enhanced sensitivity with fluorescence detection.Quality control labs with high sample throughput and where moderate sensitivity is sufficient.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile analytes. High selectivity and sensitivity.Often requires derivatization to increase the volatility of this compound. Can be complex to operate and maintain.Analysis of a broad range of volatile compounds in fermented products, including flavor and aroma profiles.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective and sensitive mass detection.Considered the gold standard for trace-level quantification. High specificity, minimizing matrix interference. No derivatization is typically needed.Higher initial instrument cost and operational complexity.Research and development, and applications requiring the highest level of sensitivity and specificity, such as metabolomics studies.

Expert Insight: While HPLC-UV/FLD is a workhorse for many labs, the complexity of fermented food matrices often necessitates the superior selectivity of mass spectrometry. For novel research and low-level quantification, LC-MS/MS is the unequivocal choice, providing the confidence needed to make critical scientific assertions.

The Analytical Workflow: From Sample to Signal

A well-defined workflow is crucial for reproducible results. The following diagram illustrates the key stages in the analysis of this compound in fermented food products.

Analytical Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Fermented Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration LC_MS LC-MS/MS System Filtration->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of this compound in fermented foods.

A Validated LC-MS/MS Method: A Step-by-Step Protocol

The following protocol outlines a robust method for the quantification of this compound in a fermented beverage matrix (e.g., wine or beer) using LC-MS/MS.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract this compound from the complex food matrix while removing interfering substances. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options. SPE is often preferred for its higher recovery and cleaner extracts.

Detailed SPE Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Take 10 mL of the degassed fermented beverage, adjust the pH to ~6.5 with a suitable buffer, and load it onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UH

Accuracy and precision of different Tryptophol quantification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Accuracy and Precision of Tryptophol Quantification Techniques

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive molecules is the bedrock of reliable data. This compound (3-(2-hydroxyethyl)indole), a quorum-sensing molecule in microorganisms and a metabolite of tryptophan with various physiological effects, is one such molecule where precise measurement is critical. Its presence in fermented beverages, biological fluids, and cell culture media necessitates robust analytical methods to elucidate its role in everything from microbial communication to human health.

This guide provides an in-depth comparison of the primary analytical techniques used for this compound quantification. We move beyond simple protocol lists to explain the causality behind experimental choices, ensuring you can select and implement the most appropriate method for your research needs.

The Foundation: Understanding Analytical Method Validation

Before comparing techniques, it is crucial to define the parameters that govern a method's performance. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1]. Key performance characteristics, as outlined by guidelines from the International Council for Harmonisation (ICH), include:

  • Accuracy : The closeness of test results to the true value. It is often expressed as percent recovery of a known amount of analyte spiked into a sample matrix[2][3].

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV)[2].

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4][5].

  • Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[3].

  • Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[3].

  • Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[4].

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like this compound, making it a workhorse in many analytical laboratories[6][7]. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[8].

Principle of Operation

For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common modality. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This compound, being moderately polar, is retained on the column and then eluted by increasing the organic solvent concentration. Detection is most often achieved using UV absorbance, as the indole ring of this compound has a strong chromophore, or by fluorescence, which offers greater sensitivity and selectivity[9][10].

Causality Behind Choices:

  • Why RP-HPLC? It is highly versatile and provides excellent separation for a wide range of organic molecules. The use of water-based mobile phases makes it ideal for samples from biological or aqueous systems.

  • Why Fluorescence Detection? The indole moiety of this compound is naturally fluorescent. Exciting the molecule at ~280 nm results in an emission at ~360 nm. This provides a significant advantage over UV detection by filtering out many non-fluorescent matrix components, thereby increasing selectivity and sensitivity[9].

Experimental Protocol: HPLC-FLD for this compound in Fermentation Broth
  • Sample Preparation :

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system. This step is critical for maintaining column integrity and ensuring reproducible results.

    • For complex matrices, a Solid Phase Extraction (SPE) step using a C18 cartridge may be necessary to remove interfering compounds.

  • Standard Preparation :

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.01 µg/mL to 10 µg/mL.

  • Chromatographic Conditions :

    • Column : C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Detector : Fluorescence Detector (FLD) set to Ex: 280 nm, Em: 360 nm.

Performance Characteristics

HPLC methods offer a good balance of performance and accessibility. A validated HPLC-FLD method can be expected to achieve:

  • Linearity : R² > 0.997[10].

  • Precision : Intra- and inter-day precision with RSD < 5%[9].

  • Accuracy : Recovery rates between 95-105%.

  • LOQ : In the low ng/mL range, suitable for many applications.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Liquid Sample (e.g., Broth, Urine) Centrifuge Centrifugation Sample->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector Fluorescence Detector Column->Detector Data Data Acquisition & Quantification Detector->Data

Caption: HPLC-FLD workflow for this compound quantification.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds[11][12]. While this compound itself has a relatively high boiling point, GC can be employed, often requiring a derivatization step to increase its volatility and thermal stability[12].

Principle of Operation

In GC, a sample is vaporized and injected into a carrier gas stream (mobile phase), which carries it through a column containing the stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase[13]. For detection, Flame Ionization Detection (FID) provides robust, universal quantification of organic compounds, while Mass Spectrometry (MS) offers unparalleled identification and high sensitivity[8][14].

Causality Behind Choices:

  • Why Derivatization? The hydroxyl (-OH) and amine (-NH) groups on this compound are polar and can engage in hydrogen bonding. This decreases volatility and can lead to poor peak shape (tailing) on many GC columns. Derivatization, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with heptafluorobutyric anhydride[15]), replaces the active hydrogens with nonpolar groups, making the molecule more volatile and improving its chromatographic behavior.

  • Why GC-MS? Coupling GC with MS provides two dimensions of data: retention time and mass spectrum. This allows for confident peak identification by comparing the fragmentation pattern to a spectral library. Using Selected Ion Monitoring (SIM) mode, the mass spectrometer only monitors specific ions characteristic of the derivatized this compound, dramatically increasing sensitivity and selectivity.

Experimental Protocol: GC-MS for this compound in Biological Tissue
  • Sample Preparation & Extraction :

    • Homogenize ~100 mg of tissue in perchloric acid.

    • Centrifuge to pellet proteins.

    • Perform a liquid-liquid extraction (LLE) on the supernatant using a solvent like ethyl acetate to isolate this compound from the aqueous matrix.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization :

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions :

    • Column : DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injector : Splitless mode at 250°C.

    • Oven Program : Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector : Electron Ionization (EI) source at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode, monitoring 2-3 characteristic ions of the derivatized this compound.

Performance Characteristics

GC-MS is renowned for its high sensitivity and specificity.

  • Precision : RSD values are typically below 10%.

  • Accuracy : Recoveries can be variable due to the multi-step sample preparation but are generally in the 85-115% range with the use of a suitable internal standard.

  • LOQ : Can reach low pg/mL levels, making it suitable for trace analysis[15].

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Tissue, Plasma) Extract Liquid-Liquid Extraction Sample->Extract Deriv Derivatization Extract->Deriv Injector Vaporization Injector Deriv->Injector Column GC Column Separation Injector->Column Detector Mass Spectrometer (MS) Detection Column->Detector Data Data Acquisition & Quantification Detector->Data

Caption: GC-MS workflow, including a critical derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for quantification in complex matrices, combining the powerful separation of HPLC with the supreme sensitivity and specificity of tandem mass spectrometry[16].

Principle of Operation

After chromatographic separation via HPLC, the analyte is ionized (typically using Electrospray Ionization - ESI). In the mass spectrometer, a specific parent ion (precursor ion) corresponding to this compound is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and is exceptionally selective, virtually eliminating matrix interference[17].

Causality Behind Choices:

  • Why LC-MS/MS? This technique provides the highest levels of sensitivity and selectivity. It can measure this compound at sub-nmol/L concentrations and does not require derivatization, simplifying sample preparation compared to GC-MS[17][18]. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) can correct for matrix effects and variations in instrument response, leading to outstanding accuracy and precision.

Experimental Protocol: LC-MS/MS for this compound in Serum
  • Sample Preparation :

    • To 100 µL of serum, add 10 µL of an internal standard solution (this compound-d4).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. This is a simple and effective way to clean up biological fluid samples.

    • Vortex and then centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions :

    • LC System : A UHPLC (Ultra-High Performance Liquid Chromatography) system is preferred for fast and high-resolution separations.

    • Column : C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase : Gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

    • Flow Rate : 0.4 mL/min.

    • MS System : Triple Quadrupole Mass Spectrometer with an ESI source in positive ion mode.

    • MRM Transitions :

      • This compound: e.g., Q1: 162.1 m/z -> Q3: 144.1 m/z

      • This compound-d4 (IS): e.g., Q1: 166.1 m/z -> Q3: 148.1 m/z

Performance Characteristics

LC-MS/MS methods provide unparalleled analytical performance.

  • Linearity : R² > 0.99 is routinely achieved.

  • Precision : CVs of < 5% are common, with some methods reporting CVs as low as 6.2% across multiple matrices for related metabolites[16][18].

  • Accuracy : Accuracy of 90-110% is expected.

  • LOQ : Can easily reach the low nmol/L to pmol/L range, making it the most sensitive technique available[17][18].

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum Sample + Internal Std. Precip Protein Precipitation Sample->Precip Centri Centrifugation Precip->Centri UPLC UHPLC Separation Centri->UPLC Ion ESI Source Ionization UPLC->Ion MSMS Tandem MS (MRM Detection) Ion->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS workflow for ultra-sensitive quantification.

Comparative Summary and Recommendations

ParameterHPLC-FLDGC-MSLC-MS/MSSpectrophotometry
Principle Liquid ChromatographyGas ChromatographyLiquid ChromatographyColorimetric Reaction
Selectivity Good to Very GoodVery Good to ExcellentUnsurpassedLow to Moderate
Sensitivity (LOQ) ng/mLpg/mLpg/mL to fg/mLµg/mL to mg/mL
Accuracy (% Rec) 95-105%85-115%90-110%90-110% (in simple matrices)
Precision (%RSD) < 5%< 10%< 5%< 10%
Sample Prep Simple (Filtration)Complex (Extraction, Derivatization)Moderate (Protein Precipitation)Very Simple
Throughput ModerateLow to ModerateHigh (with UHPLC)High
Cost ModerateModerate to HighHighVery Low
Best For Routine QC, high conc. samplesTrace analysis, volatile profilingBioanalysis, complex matrices, low conc. samplesRapid screening, pure samples
Choosing the Right Technique: A Scientist's Perspective
  • For routine quality control in industrial fermentation or beverage analysis , where this compound concentrations are relatively high and the matrix is reasonably clean, HPLC with Fluorescence Detection is an excellent choice. It offers a fantastic balance of sensitivity, robustness, and cost-effectiveness[19][20].

  • For identifying and quantifying trace levels of this compound alongside other volatile or semi-volatile compounds , for example in flavor profiling or environmental analysis, GC-MS is superior. The requirement for derivatization adds a layer of complexity, but the resulting sensitivity and structural information from the mass spectrum are invaluable[15][21].

  • For definitive, ultra-sensitive quantification in challenging biological matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the undisputed gold standard. Its ability to "see" tiny amounts of this compound through immense biological noise is unmatched, making it essential for pharmacokinetic, metabolomic, and clinical research[17][18].

  • Spectrophotometric methods , while simple and inexpensive, should be approached with caution. They lack the specificity of chromatographic techniques and are highly susceptible to interference from other indole-containing compounds or matrix components that absorb at similar wavelengths[22][23]. Their use is best reserved for screening pure compounds or very simple, well-defined matrices.

By understanding the fundamental principles and performance trade-offs of each technique, you can confidently select the method that will provide the accurate, precise, and reliable this compound quantification your research demands.

References

The Silent Architects: A Comparative Guide to Gene Expression regulated by Tryptophol and Other Quorum Sensing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of microbiology, unicellular organisms engage in complex social behaviors, coordinated through a sophisticated communication system known as quorum sensing (QS). This process allows individual cells to monitor their population density and collectively alter gene expression, leading to coordinated actions like biofilm formation, virulence factor production, and morphological changes. While acyl-homoserine lactones (AHLs) in Gram-negative bacteria are the poster children of quorum sensing, a diverse array of signaling molecules, or autoinducers, orchestrate these microbial dialogues across kingdoms.

This guide provides an in-depth comparison of the effects on gene expression by the fungal aromatic alcohol tryptophol against other well-characterized quorum sensing molecules. We will delve into the distinct genetic circuits they modulate, the experimental methodologies used to uncover these changes, and the broader implications for drug development and biotechnology.

This compound: The Fungal Morphogenesis Modulator

This compound, an aromatic alcohol derived from tryptophan, is a key quorum sensing molecule (QSM) in several fungal species, most notably the yeasts Saccharomyces cerevisiae and Candida albicans[1][2]. Unlike the canonical bacterial QS systems, which often regulate virulence in a density-dependent manner, this compound signaling in fungi is intricately linked to morphogenesis—the transition between yeast and filamentous (hyphal) forms[3]. This morphological plasticity is critical for nutrient foraging, surface colonization, and, in pathogenic species like C. albicans, for host invasion.

Mechanism and Gene Expression Effects

In S. cerevisiae, this compound and another aromatic alcohol, phenylethanol, accumulate at high cell densities and trigger the transition from a solitary yeast form to a multicellular, filamentous form, a crucial adaptation to nitrogen starvation[2][3]. While the complete signal transduction pathway is still under investigation, it is known to cause widespread changes in the transcriptome[3]. Key transcriptional regulators, such as Cat8 and Mig1 , have been identified as mediators of these changes, which in turn upregulate the expression of genes like ARO9 and ARO10, involved in the synthesis of the aromatic alcohols themselves, creating a positive feedback loop[3].

In the opportunistic pathogen Candida albicans, this compound's role is more complex and appears similar to another QSM, farnesol. It has been shown to inhibit the yeast-to-hypha transition (germ tube formation), a critical virulence trait[4][5]. Furthermore, studies indicate that this compound can induce the expression of apoptosis-related genes, effectively triggering programmed cell death and reducing the virulence of C. albicans in vivo[4][5].

More recently, transcriptome analysis in the marine yeast Scheffersomyces spartinae revealed that this compound upregulates genes associated with cell adhesion and biofilm formation, including SDS3, FLO8, and SUN41, enhancing the yeast's biocontrol capabilities.

G cluster_env High Cell Density cluster_cell Fungal Cell Tryptophan Tryptophan Ehrlich_Pathway Ehrlich Pathway (ARO9, ARO10) Tryptophan->Ehrlich_Pathway This compound This compound Transcription_Factors Transcriptional Regulators (e.g., Cat8, Mig1 in S. cerevisiae) This compound->Transcription_Factors Ehrlich_Pathway->this compound Transcription_Factors->Ehrlich_Pathway Positive Feedback Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Phenotype Phenotypic Change (Filamentation, Biofilm Formation, Apoptosis) Gene_Expression->Phenotype

Fig. 1: Proposed this compound Signaling Pathway in Fungi.

Comparative Analysis with Other Quorum Sensing Molecules

To understand the unique role of this compound, it is essential to compare its function with other classes of autoinducers.

Acyl-Homoserine Lactones (AHLs) in Gram-Negative Bacteria

AHLs are the quintessential QS molecules in Gram-negative bacteria, with the LuxI/LuxR system in Aliivibrio fischeri being the archetypal model[6]. In opportunistic pathogens like Pseudomonas aeruginosa, QS is a global regulatory network controlling hundreds of genes, particularly those related to virulence and biofilm formation[7][8].

  • Mechanism: Bacteria produce AHLs via a LuxI-type synthase. As cell density increases, AHLs diffuse across the cell membrane and bind to a cytoplasmic LuxR-type transcriptional regulator[9][10]. This complex then binds to specific DNA sequences (lux boxes) to activate or repress target gene expression[10]. P. aeruginosa has at least two intertwined AHL systems, las and rhl, which create a hierarchical regulatory cascade controlling factors like elastase, rhamnolipids, and pyocyanin, as well as biofilm maturation[11][12][13].

  • Gene Expression Effects: Unlike this compound's primary role in morphogenesis, AHLs orchestrate a direct assault strategy. Microarray and RNA-seq studies have shown that 3-7% of the entire P. aeruginosa genome is regulated by QS, encompassing genes for exotoxins, proteases, siderophores, and secretion systems[8][12].

G cluster_env High Cell Density cluster_cell Gram-Negative Bacterium AHL AHL Signal LuxR LuxR-type Receptor AHL->LuxR Binding LuxI LuxI-type Synthase LuxI->AHL Synthesis AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Gene_Expression Virulence & Biofilm Gene Expression AHL_LuxR->Gene_Expression Binds DNA (lux box) Gene_Expression->LuxI Positive Feedback

Fig. 2: Canonical Acyl-Homoserine Lactone (AHL) Signaling Pathway.
Autoinducer-2 (AI-2): The Universal Language

Farnesol: A Fungal Counterpart to this compound

Farnesol is another well-studied QSM in C. albicans, providing a more direct comparison to this compound[19]. It is a sesquiterpene alcohol that, like this compound, inhibits the yeast-to-hypha transition[2][19].

  • Mechanism: Farnesol is produced via the sterol biosynthesis pathway. It inhibits hyphal development by repressing the cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway, a key regulator of morphogenesis.

  • Gene Expression Effects: Microarray analysis has identified hundreds of farnesol-responsive genes in C. albicans[19]. It down-regulates genes required for hyphal growth (e.g., HWP1, ALS3) and up-regulates genes associated with the yeast form. Its effects are often antagonistic to another C. albicans QSM, tyrosol, which promotes filamentation[1][19]. This highlights a key theme in fungal QS: the use of multiple, sometimes opposing, signals to fine-tune morphology.

Comparative Data Summary

The following tables provide a structured overview of the key differences between these quorum sensing molecules.

Table 1: General Characteristics of Quorum Sensing Molecules

FeatureThis compoundAcyl-Homoserine Lactones (AHLs)Autoinducer-2 (AI-2)Farnesol
Organism Type Fungi (e.g., S. cerevisiae, C. albicans)Gram-Negative Bacteria (e.g., P. aeruginosa)Gram-Negative & Gram-Positive BacteriaFungi (e.g., C. albicans)
Chemical Class Aromatic AlcoholN-Acylated Homoserine LactoneFuranosyl Borate DiesterSesquiterpene Alcohol
Primary Function Morphogenesis, Biofilm FormationVirulence, Biofilm FormationInterspecies Communication, MetabolismMorphogenesis, Biofilm Formation
Receptor Type Largely uncharacterized; involves cytoplasmic transcription factorsCytoplasmic (LuxR-type)Periplasmic Binding Proteins, Sensor KinasesLargely uncharacterized
Key References [2][3][4][8][9][12][14][15][16][1][19]

Table 2: Comparison of Effects on Gene Expression and Cellular Processes

Regulated ProcessThis compoundAcyl-Homoserine Lactones (AHLs)Autoinducer-2 (AI-2)Farnesol
Morphology Major Effect: Induces/inhibits yeast-to-hypha transition.Minor/Indirect Effect (via biofilm structure).Minor Effect.Major Effect: Inhibits yeast-to-hypha transition.
Virulence Factors Indirect effect (inhibits filamentation, induces apoptosis).[4]Major Effect: Directly upregulates toxins, proteases, etc.[7][8]Variable effects on virulence genes.[18]Indirect effect (inhibits filamentation).[19]
Biofilm Formation Promotes or inhibits depending on species.[5]Major Effect: Regulates all stages of development.[11][13]Variable effects depending on species and concentration.[17]Generally inhibits biofilm formation.[19]
Metabolism Linked to amino acid metabolism (Ehrlich pathway).Regulates production of secondary metabolites.Major Effect: Linked to activated methyl cycle.[14]Linked to sterol biosynthesis pathway.[19]
Example Genes Regulated ARO9, ARO10, FLO8 (Upregulated).[3]lasI, rhlI, lasB, rhlA (Upregulated).[8][12]rpoE (Upregulated in S. mutans).[14]HWP1, ALS3 (Downregulated).[19]

Experimental Methodologies for Gene Expression Analysis

Analyzing the impact of a QSM on an organism's transcriptome is fundamental to understanding its function. The two most common and powerful techniques are Reverse Transcription-Quantitative PCR (RT-qPCR) and RNA Sequencing (RNA-seq).

Experimental Protocol 1: RT-qPCR for Targeted Gene Expression Analysis

RT-qPCR is the gold standard for quantifying the expression of a specific, pre-selected set of genes. It is highly sensitive and suitable for validating findings from larger-scale analyses like RNA-seq.

Causality Behind the Protocol: The core principle is to convert messenger RNA (mRNA), the template for protein synthesis, into more stable complementary DNA (cDNA) using a reverse transcriptase enzyme. The amount of cDNA corresponding to a specific gene is then quantified using qPCR. The use of a stable, constitutively expressed "housekeeping gene" is critical for normalization, correcting for variations in RNA input and reaction efficiency. A no-reverse-transcriptase (No-RT) control is essential to validate that the amplified signal is from cDNA and not from contaminating genomic DNA.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow microbial cultures (e.g., C. albicans) to the desired growth phase (e.g., mid-logarithmic).

    • Divide the culture into a control group (vehicle only, e.g., ethanol) and a treatment group (e.g., 25 µM this compound). Include at least three biological replicates for each condition.

    • Incubate for a defined period (e.g., 2-4 hours).

  • RNA Extraction:

    • Harvest cells by centrifugation.

    • Immediately lyse the cells using a robust method (e.g., bead beating with TRIzol) to preserve RNA integrity.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (for A260/280 ratio) and gel electrophoresis (for ribosomal RNA band integrity).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., RevertAid First Strand cDNA Synthesis Kit).

    • Crucial Control: For each RNA sample, prepare a parallel "No-RT" reaction that includes all components except the reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green), a DNA polymerase, reaction buffer, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., ACT1 for yeast).

    • Run the qPCR on a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 10s) and annealing/extension (60°C for 30s)[20][21].

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Confirm that the No-RT controls show no significant amplification.

    • Calculate the relative gene expression using the comparative ΔΔCt method[22]. The expression of the target gene is first normalized to the housekeeping gene (ΔCt) and then to the control condition (ΔΔCt).

G A 1. Cell Culture & QSM Treatment B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (+/- Reverse Transcriptase) B->C D 4. qPCR Amplification (Target & Housekeeping Genes) C->D E 5. Data Analysis (ΔΔCt Method) D->E F Relative Gene Expression Fold Change E->F

Fig. 3: Experimental Workflow for RT-qPCR Analysis.
Experimental Protocol 2: RNA-Seq for Global Transcriptome Profiling

RNA-seq provides an unbiased, comprehensive view of the entire transcriptome, allowing for the discovery of novel regulated genes and pathways without prior knowledge.

Causality Behind the Protocol: This technique involves sequencing the entire population of RNA (converted to a cDNA library) in a sample. The resulting sequence "reads" are then aligned to a reference genome to quantify the expression level of every gene. The depth of sequencing (number of reads) is critical for detecting lowly expressed genes, and biological replicates are essential for statistical power to differentiate true biological variation from technical noise.

Step-by-Step Methodology:

  • Sample Preparation and RNA Extraction:

    • Follow steps 1 and 2 from the RT-qPCR protocol, ensuring the highest possible RNA quality (e.g., RNA Integrity Number (RIN) > 8).

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA), which constitutes the vast majority of total RNA, to enrich for mRNA.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first and second-strand cDNA.

    • Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencer's flow cell and for indexing (barcoding) different samples.

    • Perform a final PCR amplification to enrich the library.

  • Sequencing:

    • Pool the indexed libraries from all samples (control and treated, with replicates).

    • Sequence the pooled library on a next-generation sequencing (NGS) platform (e.g., Illumina HiSeq)[23]. Single-end or paired-end sequencing can be performed, with paired-end providing more robust alignment.

  • Bioinformatic Analysis:

    • Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.

    • Alignment: Align the high-quality reads to the organism's reference genome using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads that map to each annotated gene to generate a read count matrix.

    • Differential Expression Analysis: Use statistical packages in R, such as DESeq2 or edgeR, to compare the read counts between the control and treated groups. These tools normalize the data and perform statistical tests to identify genes with significant changes in expression (typically defined by a p-value or false discovery rate and a fold-change threshold)[23][24].

  • Downstream Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.

G A 1. RNA Extraction (High Quality) B 2. Library Preparation (rRNA depletion, fragmentation, adapter ligation) A->B C 3. Next-Generation Sequencing (NGS) B->C D 4. Bioinformatic Analysis (Alignment, Quantification, Differential Expression) C->D E Differentially Expressed Genes & Pathways D->E

Fig. 4: General Workflow for RNA-Seq Analysis.

Conclusion and Future Directions

While significant progress has been made, key questions remain. The precise receptors and downstream signal transduction components for this compound and farnesol in fungi are still largely elusive. Unraveling these pathways is a critical next step. Furthermore, performing dual RNA-seq experiments, where the transcriptomes of both a fungus and its host (or a competing microbe) are sequenced simultaneously in the presence of this compound, could provide invaluable insights into its role in cross-kingdom communication and polymicrobial interactions. Understanding these silent, chemical conversations is not merely an academic exercise; it holds immense potential for developing novel anti-infective therapies that disarm pathogens by disrupting their communication, rather than killing them outright, offering a promising strategy in the fight against antimicrobial resistance.

References

A Senior Scientist's Guide to Comparative Metabolomics of Tryptophol-Producing Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and microbial biotechnology, understanding the metabolic landscape of engineered microorganisms is paramount. This guide provides an in-depth, objective comparison of the metabolic profiles of microbial strains engineered for high-yield Tryptophol production versus their non-producing or wild-type counterparts. We will delve into the causality behind experimental choices, provide validated protocols, and present the expected metabolic shifts supported by experimental data.

The Significance of this compound and Its Microbial Production

This compound (indole-3-ethanol) is an aromatic alcohol derived from the amino acid L-tryptophan. It is not merely a metabolic byproduct but a significant biomolecule with diverse biological activities. In the microbial world, it functions as a quorum-sensing molecule, allowing bacteria and fungi to communicate and coordinate group behaviors such as biofilm formation and virulence.[1] Beyond its role in microbial ecology, this compound and its derivatives are valuable precursors for the synthesis of various pharmaceuticals.

Traditional chemical synthesis of this compound often relies on harsh conditions and environmentally unfriendly reagents. Consequently, microbial fermentation using engineered strains, particularly the baker's yeast Saccharomyces cerevisiae, presents a green and sustainable alternative for industrial-scale production.[1][2][3] Metabolic engineering efforts have led to remarkable success, with some engineered yeast strains showing a 650-fold improvement in this compound production over wild-type strains.[1][3] Understanding the comprehensive metabolic consequences of such engineering is crucial for optimizing production, identifying bottlenecks, and ensuring strain stability.

Metabolic Engineering for this compound Production: A Shift in Cellular Resources

The primary route for this compound biosynthesis from L-tryptophan in Saccharomyces cerevisiae is the Ehrlich pathway.[4][5] This pathway is a catabolic route for amino acids, converting them into their corresponding fusel alcohols.

The conversion of L-tryptophan to this compound via the Ehrlich pathway involves a three-step enzymatic process:

  • Transamination: L-tryptophan is converted to indole-3-pyruvate.

  • Decarboxylation: Indole-3-pyruvate is converted to indole-3-acetaldehyde.

  • Reduction: Indole-3-acetaldehyde is reduced to this compound by alcohol dehydrogenases.[5]

Engineering a microbe for overproduction of this compound involves strategic genetic modifications to channel metabolic flux towards this pathway. A common and effective strategy involves a modular engineering approach targeting several key areas of metabolism.[1][2][3]

  • Shikimate Pathway Enhancement: Boosting the upstream pathway that produces chorismate, the common precursor for all aromatic amino acids.

  • L-Tryptophan Pathway Upregulation: Overexpressing key enzymes in the pathway that converts chorismate to L-tryptophan. This is often a major bottleneck.[1]

  • Elimination of Competing Pathways: Deleting or downregulating genes in pathways that divert precursors away from tryptophan, such as those for L-phenylalanine and L-tyrosine synthesis.

  • Ehrlich Pathway Optimization: Overexpressing the core enzymes of the Ehrlich pathway to efficiently convert the increased supply of L-tryptophan into this compound.[1]

These extensive metabolic reroutings inevitably lead to a global rearrangement of the cell's metabolome. A comparative metabolomic analysis is therefore essential to quantify these changes.

Ehrlich Pathway for this compound Production Ehrlich Pathway for this compound Production cluster_pathway Ehrlich Pathway Trp L-Tryptophan IP Indole-3-pyruvate Trp->IP Transaminase (e.g., ARO9) IAA Indole-3-acetaldehyde IP->IAA Decarboxylase (e.g., ARO10) Tol This compound IAA->Tol Alcohol Dehydrogenase (e.g., ADH1)

Caption: this compound production from L-Tryptophan via the Ehrlich Pathway.

The Comparative Metabolomics Workflow: A Blueprint for Discovery

Metabolomics provides a functional readout of the cellular state by quantifying the complete set of small-molecule metabolites. When comparing an engineered, high-producing strain to a non-producing wild-type, the goal is to identify and quantify the metabolic signatures of successful this compound production. This is typically achieved through "metabolic footprinting," which analyzes the extracellular metabolites secreted into the culture medium.[6]

The workflow is a multi-step process requiring meticulous attention to detail to ensure data quality and reproducibility.

Comparative Metabolomics Workflow Comparative Metabolomics Workflow cluster_strains Strain Cultivation cluster_sampling Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Producer This compound-Producing Strain Quenching Metabolic Quenching (e.g., Cold Methanol) Producer->Quenching Control Non-Producing (Wild-Type) Strain Control->Quenching Extraction Metabolite Extraction (e.g., Centrifugation of Supernatant) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis (Optional) Extraction->GCMS Processing Data Pre-processing (Peak Picking, Alignment) LCMS->Processing GCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats ID Metabolite Identification Stats->ID Pathway Pathway Analysis ID->Pathway

Caption: A typical workflow for comparative metabolomics analysis.

Expected Metabolic Profile Differences: A Quantitative Comparison

Based on the metabolic engineering strategies employed, we can anticipate a distinct set of changes in the exometabolome of a this compound-overproducing strain compared to its wild-type counterpart. The following table summarizes these expected differences.

Metabolite ClassKey MetabolitesExpected Change in Producing Strain vs. Non-Producing StrainRationale
Target Product This compoundDramatically Increased (e.g., >600-fold) [1][3]This is the primary goal of the metabolic engineering effort. Overexpression of the Ehrlich pathway enzymes directly drives this conversion.
Primary Precursor L-TryptophanDecreased The precursor is being efficiently consumed and channeled into this compound production. The intracellular pool may be significantly lower.
Pathway Intermediates Indole-3-pyruvate, Indole-3-acetaldehydeSlightly Increased or Unchanged These are transient intermediates. While their flux is increased, their steady-state concentration may not change dramatically if the downstream enzymes are efficient.
Competing Aromatic Alcohols 2-Phenylethanol, TyrosolDecreased These are also produced via the Ehrlich pathway from L-phenylalanine and L-tyrosine.[5] Engineering efforts that downregulate competing pathways for the precursor chorismate will reduce the availability of these amino acids.
Upstream Precursors Chorismate, AnthranilatePotentially Increased Engineering to relieve feedback inhibition and upregulate the shikimate and L-tryptophan pathways can lead to the accumulation of these upstream precursors.[1][2]
Central Carbon Metabolites Glycolytic IntermediatesAltered Redirecting significant carbon flux towards aromatic amino acid synthesis can cause shifts in central carbon metabolism to supply necessary precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[1]

Field-Proven Experimental Protocols

To ensure the integrity and reproducibility of your comparative metabolomics study, adherence to validated protocols is critical. The following sections provide detailed, step-by-step methodologies for sample preparation and analysis.

Protocol for Extracellular Metabolite Sample Preparation (Metabolic Footprinting)

This protocol is designed to capture the profile of metabolites secreted into the culture medium.

Rationale: The key to accurate exometabolome analysis is to rapidly separate the cells from the medium and quench any residual metabolic activity without causing cell lysis, which would contaminate the sample with intracellular contents.

Step-by-Step Methodology:

  • Cultivation: Grow the this compound-producing and non-producing (wild-type) strains in parallel under identical, tightly controlled fermentation conditions (medium, temperature, pH, aeration). Grow at least three biological replicates for each strain.

  • Sampling: At a defined time point in the growth phase (e.g., late exponential or early stationary phase), rapidly withdraw a 1 mL aliquot of the cell culture.

  • Cell Separation: Immediately centrifuge the aliquot at >10,000 x g for 1 minute at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant (the spent medium) without disturbing the cell pellet. This fraction contains the extracellular metabolites.

  • Metabolic Quenching & Protein Precipitation: Transfer 500 µL of the supernatant to a new microcentrifuge tube containing 1.5 mL of ice-cold (-20°C) quenching/extraction solvent (e.g., a 2:2:1 mixture of acetonitrile:methanol:water). This high ratio of organic solvent will halt enzymatic activity and precipitate proteins.[7]

  • Incubation & Clarification: Vortex the mixture vigorously for 1 minute and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

  • Final Centrifugation: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and any debris.

  • Sample Storage: Transfer the clarified supernatant to a new tube or an autosampler vial. The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Protocol for LC-MS/MS Quantification of this compound and Related Metabolites

This protocol outlines a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound, Tryptophan, and other key aromatic compounds.

Rationale: LC-MS/MS provides excellent sensitivity and selectivity for quantifying specific metabolites in complex mixtures like fermentation broth.[6][8] The use of a C18 column is well-suited for separating aromatic compounds, and tandem mass spectrometry (using Multiple Reaction Monitoring, MRM) ensures that quantification is highly specific and less prone to interference from other matrix components.[8]

Step-by-Step Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3-5 minutes. This gradient must be optimized to ensure baseline separation of this compound from its isomers and other related compounds.

    • Flow Rate: Typically 0.2-0.4 mL/min for a UHPLC system.

    • Column Temperature: Maintained at 40°C for reproducible retention times.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization in Positive mode (ESI+) is generally effective for Tryptophan and its derivatives.

    • MRM Transitions: For each target analyte, specific precursor-to-product ion transitions must be determined by infusing pure standards. For example:

      • This compound: A potential transition would be m/z 162 -> 144.

      • L-Tryptophan: A potential transition would be m/z 205 -> 188.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the target analytes.

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards of known concentrations for each analyte in a matrix that mimics the fermentation medium.

    • Internal Standards: For the most accurate quantification, use stable isotope-labeled internal standards (e.g., this compound-d4, Tryptophan-d5) spiked into all samples and standards at a fixed concentration.

    • Data Analysis: Integrate the peak areas for each analyte's MRM transition and calculate the concentration based on the calibration curve.

By implementing this guide, researchers can systematically and robustly characterize the metabolic consequences of engineering microbial strains for this compound production, leading to more informed strain optimization and a deeper understanding of cellular metabolism.

References

A Head-to-Head Comparison of Tryptophol Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Tryptophol, or 2-(1H-indol-3-yl)ethan-1-ol, is a vital intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its indole core is a privileged scaffold in medicinal chemistry, notably serving as a key building block for anti-inflammatory drugs like Etodolac and various tryptamine-based therapeutics.[2] The demand for efficient, scalable, and sustainable methods for this compound production has driven the development of numerous synthetic strategies. This guide provides a critical, head-to-head comparison of the most prominent this compound synthesis routes, offering insights into their underlying mechanisms, practical execution, and relative merits to inform your selection of the optimal pathway for your research and development needs.

The Classic Workhorse: Fischer Indole Synthesis

The Fischer indole synthesis, first described in 1883, remains one of the most established and economically viable methods for constructing the indole ring.[3] For this compound synthesis, this route typically employs the reaction of a phenylhydrazine with a masked form of 4-hydroxybutanal, most commonly 2,3-dihydrofuran (DHF).[1][4]

Mechanistic Overview

The reaction proceeds via acid-catalyzed hydrolysis of DHF to 4-hydroxybutanal, which then forms a phenylhydrazone intermediate. This intermediate undergoes a[5][5]-sigmatropic rearrangement, followed by aromatization and cyclization with the elimination of ammonia to yield the final this compound product.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone DHF 2,3-Dihydrofuran DHF->Hydrazone + H⁺, H₂O H_plus H⁺ Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearranged [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Aromatization & Cyclization This compound This compound Cyclized->this compound - NH₃ Reduction_Synthesis IAA_Ester Indole-3-acetic acid or its ester Intermediate Tetrahedral Intermediate IAA_Ester->Intermediate + [H⁻] Reducing_Agent LiAlH₄ or NaBH₄ This compound This compound Intermediate->this compound Further reduction & Work-up Speeter_Anthony_Synthesis Indole Indole Glyoxylyl_Chloride Indole-3-glyoxylyl Chloride Indole->Glyoxylyl_Chloride + Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Ethanol Ethanol Reducing_Agent Reducing Agent (e.g., NaBH₄) Glyoxylate_Ester Ethyl Indole-3-glyoxylate Glyoxylyl_Chloride->Glyoxylate_Ester + Ethanol This compound This compound Glyoxylate_Ester->this compound + Reducing Agent Isatin_Synthesis

References

A Senior Application Scientist's Guide: Cost-Benefit Analysis of HPLC versus GC-MS for Routine Tryptophol Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, industrial fermentation, and clinical research, the precise monitoring of key metabolites is paramount. Tryptophol (Indole-3-ethanol), a quorum-sensing molecule and a metabolite of tryptophan, is one such compound whose concentration can be a critical process parameter or a biomarker.[1][2] Its routine monitoring in matrices ranging from fermentation broths to biological fluids demands an analytical method that is not only accurate and reliable but also practical and cost-effective for the intended application.[3][4][5]

This guide provides a comprehensive cost-benefit analysis of two stalwart analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the routine monitoring of this compound. As a Senior Application Scientist, my goal is to move beyond a simple list of pros and cons, instead explaining the causality behind methodological choices to empower researchers and lab managers to select the most fitting technology for their specific needs.

The Core Question: Volatility and its Analytical Implications

The fundamental difference in how HPLC and GC-MS handle this compound stems from the molecule's physical properties. This compound (Molar Mass: 161.20 g/mol ) is a semi-polar, non-volatile compound with a high boiling point. This single characteristic dictates the entire analytical workflow and is the primary determinant in our comparison.

  • High-Performance Liquid Chromatography (HPLC) operates on the principle of separating compounds in a liquid mobile phase based on their differential affinity for a solid stationary phase.[6][7] Because the entire process occurs in the liquid state, HPLC is inherently well-suited for non-volatile and thermally sensitive molecules like this compound. It can be analyzed directly without chemical modification.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, separates compounds in a gaseous state. Analytes must be volatile and thermally stable to be vaporized in a heated inlet and travel through the column.[7] Direct analysis of this compound by GC is not feasible. Therefore, a chemical modification step known as derivatization is mandatory to convert this compound into a more volatile, thermally stable analogue (e.g., a silyl derivative).[9][10] This additional step is a critical point of divergence between the two workflows.

Workflow Comparison: A Tale of Two Protocols

The practical implications of this fundamental difference are best illustrated by visualizing the analytical workflows.

HPLC Workflow for this compound Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Fermentation Broth) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract 1. Extract Filter Syringe Filtration (0.22 µm) Extract->Filter 2. Clean & Filter HPLC HPLC Injection Filter->HPLC Column C18 Reverse-Phase Separation HPLC->Column 3. Separate Detect Fluorescence (FLD) or UV Detection Column->Detect 4. Detect Chromatogram Chromatogram Generation Detect->Chromatogram 5. Acquire Signal Quant Quantification vs. Calibration Curve Chromatogram->Quant 6. Calculate Conc.

Caption: HPLC workflow for this compound analysis.

GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Fermentation Broth) Extract Solvent Extraction Sample->Extract 1. Extract Dry Evaporate to Dryness (N2) Extract->Dry 2. Dry Deriv Derivatization (e.g., Silylation) Dry->Deriv 3. Make Volatile GCMS GC-MS Injection Deriv->GCMS Column Capillary Column Separation GCMS->Column 4. Separate Detect Mass Spectrometry (MS) Detection Column->Detect 5. Detect & Identify TIC Total Ion Chromatogram Detect->TIC 6. Acquire Mass Spectra Quant Quantification vs. Internal Standard TIC->Quant 7. Calculate Conc.

Caption: GC-MS workflow for this compound analysis.

The critical difference is the mandatory drying and derivatization step for GC-MS, which adds time, complexity, and potential sources of analytical variability.

Head-to-Head Technical & Cost Comparison

The choice between HPLC and GC-MS for routine analysis hinges on a trade-off between specificity, throughput, and cost.

ParameterHPLC with Fluorescence/UV DetectionGC-MSExpert Causality & Justification
Sample Preparation Simple: Extraction, filtration.[11]Complex: Extraction, drying, derivatization.[9][10]Winner: HPLC. The absence of a derivatization step significantly reduces sample handling time, reagent cost, and potential for human error, making it ideal for high-throughput QC environments.
Initial Instrument Cost Lower ($10,000 - $40,000 for a basic system).[12][13]Higher ($40,000 - $100,000+).[12][14]Winner: HPLC. A standard HPLC-UV/FLD system represents a lower capital investment than a GC-MS, making it more accessible for labs with tighter budgets.[15]
Operational Costs Moderate (High-purity solvents, columns, waste disposal).[16]Moderate to High (Carrier gases like Helium, derivatization reagents, columns).[16]Draw. While HPLC solvent costs can be significant, the price and availability of helium for GC-MS can be a major operational expense. The additional cost of derivatization reagents for GC-MS often tips the balance.
Selectivity/Specificity Good to Excellent (Fluorescence is highly selective for native fluorescent compounds).[17][18]Unparalleled (Mass spectrum provides a unique chemical fingerprint for definitive identification).[19][20]Winner: GC-MS. For unambiguous identification, especially in complex matrices or for regulatory filings, the mass spectrum is the gold standard. It can distinguish this compound from co-eluting isomers or impurities that might have similar fluorescence properties.
Sensitivity (LOD/LOQ) Excellent (pg to low ng/mL range with FLD).[18]Excellent (pg/mL range).[9][21]Draw. Both techniques can achieve excellent sensitivity required for trace-level monitoring. The choice depends on the specific detector for HPLC and the acquisition mode (Scan vs. SIM) for MS.
Throughput High (Typical run times < 20 min; faster sample prep).[8]Lower (Comparable run times, but significantly longer overall time due to sample prep).Winner: HPLC. The streamlined sample preparation process allows for a much higher sample throughput per day, a critical factor in routine monitoring.
Method Robustness High (Considered a workhorse technique in QC labs).Moderate (Derivatization step can be sensitive to moisture and matrix effects, requiring careful control).Winner: HPLC. The simplicity of the method lends itself to greater day-to-day reproducibility and easier troubleshooting, which is vital for routine operations.

Detailed Experimental Protocols

To provide a practical basis for comparison, the following are detailed, self-validating protocols for each technique.

Protocol 1: HPLC-FLD Method for Routine this compound Quantification

This protocol is optimized for speed and sensitivity, ideal for monitoring this compound in a clarified fermentation broth.

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Generate a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock in the mobile phase.

    • For the fermentation sample, centrifuge at 10,000 x g for 10 minutes to remove cells.

    • Take 100 µL of the supernatant and dilute it 1:10 with the mobile phase (adjust dilution factor as needed to fall within the calibration range).

    • Filter the diluted sample through a 0.22 µm PVDF syringe filter directly into an HPLC vial.

  • HPLC-FLD Conditions:

    • Instrument: HPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11][22]

    • Mobile Phase: Isocratic elution with 30:70 (v/v) Acetonitrile and Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Settings: Excitation at 280 nm, Emission at 360 nm.[11]

    • Run Time: Approximately 15 minutes.

  • Data Analysis & System Suitability:

    • Quantification: Calculate the concentration of this compound in the unknown sample by plotting its peak area against the linear regression of the calibration curve (r² > 0.995).

    • Trustworthiness Check: For every sequence, run a quality control (QC) sample at a known concentration. The calculated concentration should be within 15% of the nominal value. The relative standard deviation (RSD) for replicate injections should be <2%.

Protocol 2: GC-MS Method for Confirmatory this compound Analysis

This protocol is designed for maximum specificity, suitable for research or when positive identification is critical.

  • Preparation of Standards and Samples:

    • Prepare a this compound stock solution and calibration standards in a non-polar solvent like ethyl acetate. Include an internal standard (IS), such as Indole-3-propionic acid, in all standards and samples.

    • To 1 mL of sample (e.g., plasma or clarified broth), add the internal standard.

    • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

    • Carefully transfer the organic (top) layer to a clean glass tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C. This step is critical as any residual water will quench the derivatization reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (or another suitable solvent).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to form the this compound-TMS derivative.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC-MS system with a split/splitless inlet.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • MS Acquisition: Electron Ionization (EI) mode. Scan from m/z 50-350 for identification or use Selected Ion Monitoring (SIM) for enhanced quantification, monitoring key ions for this compound-TMS (e.g., m/z 233, 130) and the IS.

  • Data Analysis & System Suitability:

    • Identification: Confirm the identity of this compound by matching its retention time and the fragmentation pattern of its mass spectrum against an authentic standard or a library like NIST.[23]

    • Quantification: Calculate the concentration using the ratio of the this compound peak area to the internal standard peak area.

    • Trustworthiness Check: The ion ratios for the target analyte in the sample must match those of a standard within a predefined tolerance (e.g., ±20%) to ensure peak purity.

Senior Scientist's Recommendation: Matching the Tool to the Task

Having reviewed the fundamental principles, workflows, and performance characteristics, the choice becomes a strategic decision rather than a purely technical one.

For Routine, High-Throughput Monitoring (e.g., Industrial Fermentation QC, Pharmacokinetic Screening):

HPLC with Fluorescence Detection is the superior choice. The primary driver is efficiency. The streamlined "dilute and shoot" sample preparation, coupled with high robustness and lower capital investment, makes it the most cost-effective solution for analyzing hundreds of samples where the identity of this compound is not . The excellent sensitivity and selectivity of fluorescence detection are more than adequate for this purpose.

For Confirmatory Analysis, Metabolite Identification, and R&D:

GC-MS is the authoritative method. When the objective is unambiguous proof of identity, method development in a complex new matrix, or troubleshooting an unknown impurity, the specificity of mass spectrometry is non-negotiable. The mass spectrum provides structural information that no optical detector can, justifying the more laborious sample preparation and higher instrument cost.

The Hybrid Alternative: LC-MS

It is crucial to mention Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful third option. LC-MS combines the best of both worlds: the gentle, direct-injection sample introduction of HPLC with the unparalleled specificity and sensitivity of mass spectrometry.[24][25][26] While often representing the highest initial capital cost, it eliminates the need for derivatization, providing both high throughput and definitive identification. For labs with the budget, LC-MS often becomes the ultimate platform for this type of analysis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Tryptophol: PPE, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with diverse chemical compounds like Tryptophol demands a commitment to safety that is as rigorous as our science. This compound, or 1H-indole-3-ethanol, is an aromatic alcohol found in nature and used in various research applications.[1][2] While some safety data sheets (SDS) may classify it with minimal immediate hazards, others indicate potential for irritation and toxicity, underscoring the need for meticulous handling protocols.[3] This guide provides essential, field-proven safety and logistical information for handling this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks of this compound

A foundational principle of laboratory safety is to understand the specific hazards of the materials in use. This compound is typically supplied as a beige, brown, or yellow crystalline solid.[4][5][6] Its primary risks stem from its physical form as a fine powder and its chemical properties upon exposure.

Key Hazards:

  • Respiratory Irritation: As a fine powder, this compound can be easily inhaled, potentially causing respiratory tract irritation.[7]

  • Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation.[8] Some data sheets classify it as a skin irritant (H315) and a serious eye irritant (H319).

  • Harmful if Swallowed: this compound is classified as harmful if ingested (Acute toxicity - oral 4), with an LD50 (intraperitoneal, mouse) of 351 mg/kg.[4]

  • Genotoxicity: It is important to note that some in-vitro studies on human white blood cells have suggested potential genotoxic effects.[9]

Routes of Exposure:

  • Inhalation: Breathing in dust particles, especially during weighing or transfer.

  • Dermal Contact: Handling the solid or solutions without proper gloves.

  • Eye Contact: Splashes of solutions or airborne dust entering the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

This compound is known to be incompatible with strong oxidizing agents.[10] When heated to decomposition, it can emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).[3][4][10]

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific procedure, scale, and environment. The following recommendations are grounded in established safety standards and the known hazards of this compound.

  • Eye and Face Protection: The primary objective is to prevent airborne dust or solution splashes from contacting the eyes. For handling small quantities of solid this compound or dilute solutions, safety glasses with side shields that are compliant with NIOSH (US) or EN 166 (EU) standards are the minimum requirement.[3][4] For tasks with a higher risk of splashing, such as preparing stock solutions or during transfers, chemical splash goggles are necessary.[3] For large-scale operations or when there is a significant splash hazard, a face shield worn over safety goggles provides the most robust protection.[8]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact and to prevent the transfer of dust to personal clothing.[8] For procedures involving larger quantities or with a higher potential for dust generation, a complete chemical protection suit may be warranted based on a site-specific risk assessment.[8]

  • Respiratory Protection: Under normal laboratory conditions where this compound is handled in a certified chemical fume hood, respiratory protection is typically not required.[5] However, if you are weighing or handling the powder in an open-bench environment, or if there is a risk of generating dust, respiratory protection is mandatory to prevent inhalation.[7][11] A NIOSH-approved N95 dust mask is the minimum recommended protection for nuisance dust levels.[4] In situations with poor ventilation or for cleaning up large spills, an air-purifying respirator with appropriate cartridges should be used.[8]

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) in a Fume Hood Safety glasses with side shieldsChemically resistant gloves (e.g., nitrile)Laboratory coatNot required
Preparing Stock Solutions Chemical splash gogglesChemically resistant gloves (e.g., nitrile)Laboratory coatNot required if in a fume hood
Handling Powder on an Open Bench Chemical splash gogglesChemically resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved N95 dust mask (minimum)
Large-Scale Handling (>100g) Face shield over chemical splash gogglesChemically resistant gloves (e.g., nitrile)Laboratory coat (or chemical suit as per risk assessment)Required; use air-purifying respirator with appropriate cartridges
Cleaning a Minor Spill Chemical splash gogglesChemically resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved N95 dust mask (if solid)

Procedural Guidance: From Handling to Disposal

Adherence to standard operating procedures is critical for mitigating the risks identified above.

  • Designated Work Area: Whenever possible, handle solid this compound in a designated area, such as a certified chemical fume hood, to contain any dust.[12]

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize dust formation, such as gently scooping rather than pouring from a height.[4][7]

  • Ventilation: Ensure your workspace is well-ventilated.[11]

  • Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8][11] Avoid eating, drinking, or smoking in areas where chemicals are handled.[10][11]

In the event of a spill, a swift and correct response is crucial to prevent exposure and contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[13]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including safety goggles, gloves, a lab coat, and respiratory protection if the spill involves powder.[11][14]

  • Containment: Prevent the spill from spreading or entering drains by creating a dike with an inert absorbent material.[14][15]

  • Clean-Up:

    • For Solid Spills: Gently sweep or vacuum the spilled material.[4][5] To minimize dust, you can lightly dampen the powder with water before sweeping.[16] Use a vacuum equipped with a HEPA filter if available.[11]

    • For Liquid Spills (if dissolved): Cover the spill with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[15][17] Work from the outside of the spill inward.[14][15]

  • Collection and Disposal: Scoop the absorbed material and spilled powder into a sealable, properly labeled container for hazardous waste.[11][18]

  • Decontamination: Clean the spill area thoroughly with soap and water.[13][16]

  • Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Waste Management and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Collection: All this compound waste, including unused product, contaminated absorbents, and disposable PPE (like gloves), must be collected in a designated hazardous waste container.[4][18] This container must be made of a compatible material, kept closed when not in use, and clearly labeled as hazardous waste with the contents identified.[12][19]

  • Prohibited Disposal: Never dispose of this compound or its solutions down the sink.[12][19] Evaporation in a fume hood is not an acceptable method of disposal.[19]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on pickup and disposal.[4]

Visualization: PPE Selection Workflow for this compound

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow start Start: Task involves this compound q_dust Is this compound a powder? Will dust be generated? start->q_dust q_splash Is there a risk of splashing (e.g., preparing solutions)? q_dust->q_splash Yes q_dust->q_splash No ppe_base Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat q_splash->ppe_base No ppe_goggles Upgrade to: Chemical Splash Goggles q_splash->ppe_goggles q_hood Is the work being performed in a certified fume hood? ppe_respirator Add: NIOSH N95 Respirator (or higher) q_hood->ppe_respirator No, work is on open bench end_node Proceed with Task q_hood->end_node Yes ppe_base->q_hood ppe_respirator->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tryptophol
Reactant of Route 2
Tryptophol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.